Product packaging for Dimethyl cis-1,2,3,6-tetrahydrophthalate(Cat. No.:CAS No. 4841-84-3)

Dimethyl cis-1,2,3,6-tetrahydrophthalate

Cat. No.: B1353497
CAS No.: 4841-84-3
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-OCAPTIKFSA-N
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Description

Epoxidation of dimethyl cis-1,2,3,6-tetrahydrophthalate has been reported. Desymmetrization of dimethyl cis-1,2,3,6-tetrahydrophthalate to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1353497 Dimethyl cis-1,2,3,6-tetrahydrophthalate CAS No. 4841-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAGRMJGUQHLI-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446413
Record name Dimethyl cis-1,2,3,6-tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4841-84-3
Record name Dimethyl cis-1,2,3,6-tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester with the molecular formula C₁₀H₁₄O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. The information is curated for professionals in research, and drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 198.22 g/mol [1]
Molecular Formula C₁₀H₁₄O₄[1]
CAS Number 4841-84-3[1]
Appearance Liquid[1]
Density 1.145 g/mL at 25 °C[1]
Boiling Point 141-142 °C at 20 mmHg[1]
Refractive Index n20/D 1.472[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The second step is the esterification of the anhydride with methanol.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)

This cycloaddition reaction forms the cyclic anhydride precursor.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Dissolve maleic anhydride in an appropriate solvent, such as toluene or benzene.

  • Reaction: Cool the solution in an ice bath. Bubble 1,3-butadiene gas through the solution or add a suitable in-situ source of 1,3-butadiene, such as 3-sulfolene, which thermally decomposes to release the diene.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., petroleum ether), and dry. The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound (Esterification)

The anhydride is then converted to the dimethyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Data

¹H NMR (Estimated) Chemical Shift (ppm) Multiplicity Integration Assignment
~ 5.7m2HOlefinic Protons (-CH=CH-)
~ 3.7s6HMethyl Protons (-OCH₃)
~ 3.2m2HAllylic Protons (-CH-C=O)
~ 2.4m4HMethylene Protons (-CH₂-)
¹³C NMR (Estimated) Chemical Shift (ppm) Assignment
~ 173Carbonyl Carbon (-C=O)
~ 125Olefinic Carbon (-CH=CH-)
~ 52Methyl Carbon (-OCH₃)
~ 40Allylic Carbon (-CH-C=O)
~ 25Methylene Carbon (-CH₂-)

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Applications and Biological Activity

This compound and its precursor have applications in chemical synthesis. The anhydride is used as a curing agent for epoxy resins and as a raw material for the production of plasticizers, alkyd resins, and unsaturated polyesters. Phthalate esters, as a class of compounds, have been investigated for various biological activities, including antimicrobial and insecticidal effects. However, there is limited specific information on the biological activity or signaling pathways directly involving this compound. Some studies on other phthalates have suggested potential interactions with pathways such as those involving glycogen synthase kinase-3β (GSK-3β).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Esterification 1_3_Butadiene 1,3-Butadiene Reaction1 Toluene Reflux 1_3_Butadiene->Reaction1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction1 Anhydride_Product cis-1,2,3,6-Tetrahydrophthalic Anhydride Reaction1->Anhydride_Product Reaction2 H₂SO₄ (cat.) Reflux Anhydride_Product->Reaction2 Methanol Methanol Methanol->Reaction2 Final_Product This compound Reaction2->Final_Product

A high-level overview of the synthesis of this compound.
Chemical Structure

The chemical structure of this compound is depicted below.

The chemical structure of the target molecule.
Potential Biological Interaction Pathway

Given the limited specific data, the following diagram illustrates a generalized potential interaction of phthalates with cellular pathways, based on broader studies of this class of compounds.

Biological_Pathway Phthalate Phthalate Ester Metabolism Metabolism (e.g., Hydrolysis) Phthalate->Metabolism Metabolites Monoester & Alcohol Metabolites Metabolism->Metabolites Signaling_Pathway Cellular Signaling Pathways (e.g., GSK-3β) Metabolites->Signaling_Pathway Biological_Response Biological Response (e.g., Antimicrobial Activity) Signaling_Pathway->Biological_Response

A generalized potential biological interaction pathway for phthalate esters.

References

Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate via Diels-Alder reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile. The synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate serves as a classic example of this reaction, followed by an esterification process. The initial adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, is formed from the reaction of 1,3-butadiene and maleic anhydride.[1] The stereochemistry of the dienophile (maleic anhydride is a cis-alkene) is retained in the product, resulting in the cis-configuration of the anhydride. This anhydride is a versatile intermediate, and its reactive anhydride group makes it an excellent precursor for subsequent reactions like esterification. This guide provides a comprehensive overview of the synthesis, detailing the experimental protocols for both the Diels-Alder reaction and the subsequent esterification to yield the target dimethyl ester.

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the cycloaddition to form a cyclic anhydride, followed by esterification to yield the final diester product.

G cluster_0 Stage 1: Diels-Alder Reaction cluster_1 Stage 2: Esterification A 1,3-Butadiene R1 R1 A->R1 + Toluene/Benzene + Heat B Maleic Anhydride B->R1 + Toluene/Benzene + Heat C cis-1,2,3,6-Tetrahydrophthalic Anhydride D Methanol (MeOH) E Acid Catalyst (e.g., H₂SO₄) R2 R2 C->R2 + Reflux R1->C D->R2 + Reflux E->R2 + Reflux F This compound R2->F

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride

The first stage involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and maleic anhydride (the dienophile) to form cis-1,2,3,6-tetrahydrophthalic anhydride. The reaction is typically conducted in a non-polar solvent like benzene or toluene and is facilitated by heat.[1][2] It is an exothermic process that proceeds with a high degree of stereospecificity.[2]

Reaction Mechanism

The Diels-Alder reaction is a concerted process that proceeds through a single, cyclic transition state.[3] The 4 π-electrons of the diene and the 2 π-electrons of the dienophile interact to simultaneously form two new sigma bonds, resulting in a cyclohexene ring.

Caption: Mechanism of the Diels-Alder reaction between 1,3-Butadiene and Maleic Anhydride.

Quantitative Data for Diels-Alder Reaction
ParameterValueReference
Reactants
Maleic Anhydride2 moles (196 g)[2]
1,3-ButadieneIn excess (gas)[2]
Solvent
Dry Benzene500 mL[2]
Reaction Conditions
Initial TemperatureHeated to 50°C[2]
Exotherm Peak Temp.70-75°C[2]
Duration2 - 2.5 hours[2]
Product
Yield93 - 97%[2]
Melting Point99 - 102°C[2]
Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[2]

  • Apparatus Setup: In a ventilated hood, assemble a 2-liter, three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a gas-inlet tube, a thermometer, and a reflux condenser.[2]

  • Charging the Flask: Place 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride into the flask.[2]

  • Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce 1,3-butadiene gas from a commercial cylinder at a rapid rate (approximately 0.6–0.8 L per minute).[2]

  • Temperature Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C within 15–25 minutes.[2]

  • Reaction Monitoring: Continue the rapid stream of butadiene, which will be almost completely absorbed for the first 30–40 minutes. Afterward, decrease the flow rate until the reaction is complete, indicated by equal bubbling rates in gas bubblers placed at the inlet and outlet (approximately 2–2.5 hours total).[2]

  • Product Isolation: Immediately pour the hot solution into a 1-liter beaker to prevent crystallization within the flask. Cover the beaker and allow it to cool to 0–5°C overnight in an ice bath or refrigerator.[2]

  • Filtration and Washing: Collect the resulting crystalline product on a large Büchner funnel. Wash the crystals with 250 mL of petroleum ether (35–60°C). A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.[2]

  • Drying: Combine the crystal crops and dry them to a constant weight in an oven at 70–80°C. The expected yield of cis-Δ4-tetrahydrophthalic anhydride is between 281.5–294.5 g (93–97%).[2]

Stage 2: Esterification of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The second stage is the conversion of the cyclic anhydride to the corresponding dimethyl ester. This is typically achieved via an acid-catalyzed esterification, often referred to as Fischer esterification.[4][5] The reaction involves refluxing the anhydride in an excess of methanol, which acts as both a reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid.[6]

Quantitative Data for Esterification
ParameterRecommended ValueReference
Reactants
cis-1,2,3,6-Tetrahydrophthalic Anhydride1 equivalentN/A
MethanolLarge excess (as solvent)[4]
Catalyst
Sulfuric Acid (H₂SO₄)Catalytic amount[6]
Reaction Conditions
TemperatureReflux[6]
Duration30 minutes to 8 hours[6]
Product
YieldGenerally good to high[6]
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for the esterification of cyclic anhydrides.[6]

  • Apparatus Setup: Assemble a round-bottomed flask with a reflux condenser and a magnetic stir bar.

  • Charging the Flask: To the flask, add the cis-1,2,3,6-tetrahydrophthalic anhydride synthesized in Stage 1.

  • Adding Reagents: Add a large excess of methanol to the flask, enough to fully dissolve the anhydride upon heating and to serve as the reaction solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops to 0.05 molar equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction time can vary, but refluxing for several hours is typical.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer successively with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dimethyl ester.

  • Purification: Purify the crude product by silica gel column chromatography or distillation to afford the pure this compound.[6] The final product is a liquid with a boiling point of 141-142°C at 20 mmHg.

References

Physical and chemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic unsaturated diester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a cyclohexene ring and two cis-oriented ester functionalities, make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄O₄[1][2][3]
Molecular Weight 198.22 g/mol [1][2][3]
CAS Number 4841-84-3[1][2][3]
Appearance Liquid[3]
Boiling Point 141-142 °C at 20 mmHg[2][3]
Density 1.145 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.472[2][3]
Table 2: Solubility Data
SolventSolubilityNotes
Water Low to negligibleAs a medium-sized ester, its polarity is not sufficient for significant aqueous solubility.[4][5][6]
Common Organic Solvents SolubleExpected to be soluble in solvents like ethanol, methanol, diethyl ether, acetone, and chlorinated solvents due to its ester nature.[4][5]

Synthesis of this compound

The primary method for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition reaction. This specific synthesis involves the reaction of 1,3-butadiene (the diene) with dimethyl maleate (the dienophile).

Experimental Protocol: Diels-Alder Reaction

Materials:

  • 1,3-Butadiene (in a suitable form, e.g., generated in situ from sulfolene)

  • Dimethyl maleate

  • Toluene (or another suitable solvent)

  • Reaction vessel equipped with a reflux condenser and a means of stirring (e.g., magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for vacuum distillation (optional, for purification)

Procedure:

  • In a well-ventilated fume hood, a reaction vessel is charged with dimethyl maleate and a suitable solvent such as toluene.

  • 1,3-Butadiene is then introduced into the reaction mixture. Due to its gaseous nature at room temperature, it is often generated in situ by the thermal decomposition of a precursor like 3-sulfolene.[7][8][9]

  • The reaction mixture is heated to a temperature sufficient to initiate the Diels-Alder reaction and, if applicable, the decomposition of the butadiene precursor. This is typically carried out under reflux for a period of several hours to ensure complete reaction.[10][11]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by vacuum distillation to yield a clear liquid.[2]

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1,3-Butadiene + Dimethyl Maleate reaction Diels-Alder Reaction (Heating in Toluene) reactants->reaction 1. Mix & Heat crude_product Crude Product Mixture reaction->crude_product 2. Cool Down solvent_removal Solvent Removal (Rotary Evaporation) crude_product->solvent_removal distillation Vacuum Distillation solvent_removal->distillation 3. Purify pure_product Pure Dimethyl cis-1,2,3,6- tetrahydrophthalate distillation->pure_product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Table 3: Spectroscopic Data Summary
TechniqueKey Features
¹H NMR Signals corresponding to the olefinic protons, the allylic protons, the methine protons adjacent to the ester groups, and the methyl protons of the ester groups are expected.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the olefinic carbons, the methine carbons, the allylic carbons, and the methyl carbons are anticipated.[12]
FT-IR Characteristic absorption bands for the C=O stretching of the ester groups (around 1730 cm⁻¹), C=C stretching of the alkene (around 1650 cm⁻¹), and C-O stretching of the ester are expected.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound. Fragmentation patterns typical for esters would also be observed.

Note: Specific spectral data can be found in various spectral databases by searching for the compound's CAS number (4841-84-3).[13]

Chemical Reactivity

This compound undergoes a variety of chemical transformations, making it a useful synthetic intermediate.

Key Reactions
  • Epoxidation: The double bond in the cyclohexene ring can be epoxidized using peroxy acids to form the corresponding epoxide.[14] This reaction opens up pathways to a range of difunctionalized cyclohexane derivatives.

  • Desymmetrization: The prochiral nature of the molecule allows for enantioselective reactions, such as enzymatic hydrolysis or other chiral catalyst-mediated transformations, to produce chiral building blocks.[14]

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield cis-1,2,3,6-tetrahydrophthalic acid.

  • Reduction: The double bond and the ester functionalities can be reduced using various reducing agents to yield the corresponding saturated diol or other reduced products.

  • Oxidation: The double bond is susceptible to oxidative cleavage, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate.

Logical Relationship of Key Reactions

Chemical_Reactions cluster_reactions Chemical Transformations start Dimethyl cis-1,2,3,6- tetrahydrophthalate epoxidation Epoxidation start->epoxidation Peroxy Acid hydrolysis Hydrolysis start->hydrolysis Acid/Base reduction Reduction start->reduction Reducing Agent oxidation Oxidation start->oxidation Oxidizing Agent epoxide Epoxide Derivative epoxidation->epoxide diacid cis-1,2,3,6-Tetrahydro- phthalic Acid hydrolysis->diacid diol Saturated Diol reduction->diol cleavage_products Oxidative Cleavage Products oxidation->cleavage_products

Caption: Key chemical reactions of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction is a classic and efficient method. The reactivity of its double bond and ester functionalities allows for a wide range of chemical transformations, making it a key starting material for the synthesis of numerous target molecules in research and industry. This guide provides the foundational technical information required for its effective use in a laboratory or developmental setting.

References

CAS number 4841-84-3 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate (CAS Number: 4841-84-3)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Synonyms: cis-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester, Dimethyl cis-1,2,3,6-tetrahydrophthalate, dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate[1][2][3]

Molecular Formula: C₁₀H₁₄O₄[4]

Molecular Weight: 198.22 g/mol [4]

Structure: A bicyclic organic compound featuring a cyclohexene ring with two cis-configured carboxylate ester functional groups.[3]

Table 1: Physicochemical Properties

PropertyValueReference(s)
Physical StateClear liquid[2]
ColorColorless to very pale yellow[2]
OdorPleasant[3]
Boiling Point141-142 °C at 20 mmHg[5]
Density1.145 g/mL at 25 °C[5]
Refractive Indexn20/D 1.472[5]
SolubilitySoluble in organic solvents like ethanol and ether; limited solubility in water.[3]

Synthesis

The primary route for the synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate involves a two-step process:

  • Diels-Alder Reaction: Formation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from a diene and a dienophile.

  • Esterification: Conversion of the anhydride to the dimethyl ester.

Experimental Protocol: Synthesis

Part 1: Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [1][6][7]

This reaction is a [4+2] cycloaddition between a conjugated diene (1,3-butadiene, generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[7]

  • Materials:

    • 3-sulfolene (butadiene sulfone)

    • Maleic anhydride

    • Xylene (solvent)

    • Petroleum ether (for crystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1.0 equivalent) in xylene.

    • Heat the mixture to reflux. The 3-sulfolene thermally decomposes to 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[1]

    • Continue refluxing for approximately 60-90 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Induce crystallization by adding petroleum ether.[6]

    • Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration and wash with cold petroleum ether.[6]

    • Air dry the product. The expected melting point is in the range of 102-105 °C.[8]

Part 2: Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [9]

  • Materials:

    • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

    • Anhydrous methanol

    • p-toluenesulfonic acid monohydrate (catalyst)

    • Toluene

    • Ether

    • 3% Sodium carbonate solution

    • Magnesium sulfate

  • Procedure:

    • In a round-bottom flask, suspend the synthesized anhydride in an excess of anhydrous methanol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture under reflux for 12-16 hours.[9]

    • Add toluene and distill to remove the methanol-toluene azeotrope.[9]

    • Add another portion of absolute methanol and reflux for an additional 12-16 hours to ensure complete esterification.[9]

    • After cooling, dilute the residue with ether and wash with 3% sodium carbonate solution, followed by water.[9]

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_DielsAlder Part 1: Diels-Alder Reaction cluster_Esterification Part 2: Esterification DA_Reactants 3-Sulfolene + Maleic Anhydride DA_Reaction Reflux DA_Reactants->DA_Reaction DA_Solvent Xylene DA_Solvent->DA_Reaction DA_Product cis-4-Cyclohexene-1,2-dicarboxylic Anhydride DA_Reaction->DA_Product E_Reactant cis-4-Cyclohexene-1,2-dicarboxylic Anhydride DA_Product->E_Reactant E_Reaction Reflux E_Reactant->E_Reaction E_Reagent Methanol E_Reagent->E_Reaction E_Catalyst p-Toluenesulfonic Acid E_Catalyst->E_Reaction E_Product Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate E_Reaction->E_Product

Diagram 1: Synthesis workflow for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate.

Spectroscopic Data

Table 2: Spectroscopic Data for Characterization

TechniqueKey FeaturesReference(s)
¹H NMR Resonances expected for vinyl, allylic, and methoxy protons.[10]
¹³C NMR Resonances for carbonyl, olefinic, and aliphatic carbons. The cis configuration can be confirmed by the number of unique carbon signals.[10][11][12]
IR Spectroscopy Characteristic peaks for C=O (ester), C=C (alkene), and C-O bonds.[5][10]

Safety Information

Table 3: Hazard and Safety Data

HazardDescriptionPrecautionary MeasuresReference(s)
Health Hazards Not classified as hazardous.Standard laboratory safety practices should be followed.[13]
Physical Hazards Not classified as hazardous.Stable under normal conditions.[13]
Environmental Hazards Not classified as hazardous.Dispose of in accordance with local regulations.[13]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Rinse mouth and seek medical advice.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Biological Activity and Drug Development Potential

Direct biological studies on Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate are limited in publicly available literature. However, the cyclohexene and dicarboxylic acid ester moieties are present in various biologically active molecules.

  • Antimicrobial and Anti-inflammatory Potential of Derivatives: Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has indicated potential anti-inflammatory, antibacterial, and antifungal activities.[14] These studies suggest that the cyclohexene scaffold can be a valuable starting point for the development of new therapeutic agents.

  • Neuroprotective Potential of Related Structures: Synthetic derivatives of cyclohexanone have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in the treatment of neurodegenerative diseases.[15]

It is important to note that these activities are reported for derivatives and not for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate itself. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement

Currently, there is no published research directly linking Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate to any specific signaling pathways. Given the anti-inflammatory activity of some derivatives, it is plausible that they may interact with pathways involved in inflammation, such as those mediated by cytokines. However, this remains speculative without direct experimental evidence.

Advanced Synthetic Applications

Beyond its potential as a scaffold in medicinal chemistry, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate is a versatile intermediate for further chemical transformations.

Experimental Protocol: Enzymatic Desymmetrization

The prochiral nature of this diester makes it a suitable substrate for enzymatic desymmetrization to produce chiral building blocks. Lipases are commonly used for this purpose.

  • General Procedure for Lipase-Catalyzed Monohydrolysis: [16][17][18]

    • Dissolve Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO if necessary to aid solubility.

    • Add a lipase preparation (e.g., Candida antarctica Lipase B, Novozym 435).

    • Incubate the mixture with agitation at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by techniques such as HPLC to determine the conversion to the monoester.

    • Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.

    • Extract the product with an organic solvent and purify by chromatography.

Experimental Workflow: Enzymatic Desymmetrization

EnzymaticDesymmetrization Substrate Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate Reaction Monohydrolysis in Buffer Substrate->Reaction Enzyme Lipase (e.g., CALB) Enzyme->Reaction Product Chiral Monoester Reaction->Product

Diagram 2: Workflow for enzymatic desymmetrization.
Asymmetric Epoxidation

The double bond in the cyclohexene ring can be stereoselectively epoxidized to introduce new chiral centers.

  • General Concept: Chiral catalysts, such as Jacobsen's catalyst or chiral ketones, can be used with an oxidizing agent (e.g., m-CPBA, Oxone) to achieve enantioselective epoxidation.[19][20] The specific conditions would need to be optimized for this substrate.

This technical guide provides a foundational understanding of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate. While its direct biological applications are yet to be fully explored, its role as a versatile synthetic intermediate highlights its importance in organic synthesis and medicinal chemistry research.

References

An In-depth Technical Guide to Dimethyl cis-1,2,3,6-tetrahydrophthalate: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate. This diester, a derivative of a classic Diels-Alder adduct, serves as a valuable building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its precursor, and outlines the subsequent esterification to yield the target compound. Spectroscopic data, where available for analogous compounds, is presented to aid in characterization. Furthermore, this guide explores the potential applications and reactions of this compound, offering a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₄O₄, is a cyclic diester that originates from the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride, followed by esterification.[1] Its stereochemistry is defined by the "cis" configuration of the two methoxycarbonyl groups, which are on the same side of the cyclohexene ring. This specific spatial arrangement influences its chemical reactivity and potential applications. This guide will delve into the critical aspects of this compound, providing a technical foundation for its use in research and development.

Structure and Stereochemistry

The structural formula of this compound is characterized by a six-membered cyclohexene ring with two adjacent methoxycarbonyl substituents at the 1 and 2 positions. The double bond is located between carbons 4 and 5 of the ring system.

The "cis" stereochemistry indicates that the two ester groups are located on the same face of the ring. This is a direct consequence of the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction, where the dienophile (maleic anhydride or a maleate ester) approaches the diene (1,3-butadiene) in an endo orientation, leading to the formation of the cis-adduct.[2][3] The resulting molecule is achiral as it possesses a plane of symmetry.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number 4841-84-3
Appearance Liquid
Boiling Point 141-142 °C at 20 mmHg
Density 1.145 g/mL at 25 °C
Refractive Index (n20/D) 1.472

Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the Diels-Alder reaction to form the anhydride precursor, followed by esterification.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This classic cycloaddition reaction involves the [4+2] cycloaddition of 1,3-butadiene with maleic anhydride.[4]

Reaction Scheme:

synthesis_anhydride reagents 1,3-Butadiene + Maleic Anhydride product cis-1,2,3,6-Tetrahydrophthalic Anhydride reagents->product Diels-Alder Reaction

Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.

Experimental Protocol (Adapted from Organic Syntheses): [4]

  • In a well-ventilated fume hood, equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • Add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.

  • Begin stirring and gently heat the flask with a water bath.

  • Introduce butadiene gas at a rapid rate (approximately 0.6–0.8 L/min).

  • Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.

  • Continue the rapid stream of butadiene for 30–40 minutes, after which the rate should be decreased until the reaction is complete (approximately 2–2.5 hours).

  • Pour the hot solution into a 1-liter beaker and allow it to cool. Cover the beaker and place it in an ice bath overnight to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel and wash with 250 mL of petroleum ether (35–60°C).

  • A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

  • Combine the crops and dry them in an oven at 70–80°C to a constant weight. The expected yield of cis-1,2,3,6-tetrahydrophthalic anhydride is 281.5–294.5 g (93–97%).

Step 2: Esterification to this compound

The anhydride is then converted to the dimethyl ester by reaction with methanol, typically under acidic catalysis.

Reaction Scheme:

synthesis_ester reagents cis-1,2,3,6-Tetrahydrophthalic Anhydride + Methanol product This compound reagents->product Acid Catalyst (e.g., H₂SO₄)

Caption: Esterification of the anhydride to the dimethyl ester.

Experimental Protocol (General Procedure):

While a specific detailed protocol for this exact transformation was not found in the literature search, a general procedure for the acid-catalyzed esterification of a cyclic anhydride is as follows:

  • Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Spectroscopic Characterization (Predicted and Analogous Data)

¹H NMR Spectroscopy (Predicted)
  • Olefinic Protons (H-4, H-5): A multiplet in the region of 5.5-6.0 ppm.

  • Ester Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.

  • Allylic Protons (H-3, H-6): Multiplets in the range of 2.2-2.8 ppm.

  • Methine Protons (H-1, H-2): Multiplets expected in the region of 2.8-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (C=O): Resonances expected in the range of 170-175 ppm.

  • Olefinic Carbons (C-4, C-5): Signals in the region of 125-135 ppm.

  • Ester Methyl Carbons (-OCH₃): A signal around 52 ppm.

  • Methine Carbons (C-1, C-2): Resonances expected between 40-50 ppm.

  • Allylic Carbons (C-3, C-6): Signals in the range of 25-35 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.

  • C=C Stretch (Olefin): A medium intensity band around 1640-1660 cm⁻¹.

  • =C-H Stretch (Olefin): A medium intensity band above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 167, and the loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 139. A retro-Diels-Alder fragmentation could also be observed, leading to fragments corresponding to butadiene (m/z = 54) and dimethyl maleate (m/z = 144).

Reactions and Potential Applications

While specific applications in drug development or signaling pathways for this compound are not well-documented, its structural features suggest several potential uses in chemical synthesis.

  • Epoxidation: The double bond can be epoxidized to introduce new functional groups and stereocenters.[5]

  • Hydrogenation: The double bond can be hydrogenated to yield the corresponding saturated dimethyl cyclohexane-1,2-dicarboxylate.

  • Polymer Chemistry: As a derivative of tetrahydrophthalic anhydride, it can be a precursor for monomers used in the synthesis of polyesters and other polymers. The parent anhydride is used as a curing agent for epoxy resins and in the production of alkyd resins.[6][7]

  • Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Derivatives of the parent imide have been investigated for various biological activities.

reactions start This compound epoxide Epoxide Derivative start->epoxide Epoxidation saturated_ester Dimethyl cis-cyclohexane-1,2-dicarboxylate start->saturated_ester Hydrogenation polymer_precursor Monomer for Polyesters start->polymer_precursor Hydrolysis/Polymerization

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a readily accessible and stereochemically defined cyclic diester. Its synthesis, stemming from the robust Diels-Alder reaction, provides a reliable route to this versatile building block. While detailed spectroscopic and application data for this specific diester are sparse in the public domain, its structural relationship to well-studied precursors and derivatives allows for informed predictions of its properties and reactivity. This technical guide serves as a foundational resource for researchers and scientists, enabling them to explore the potential of this compound in their synthetic endeavors, particularly in the fields of polymer chemistry and as an intermediate for more complex target molecules. Further research into its biological activities and material science applications is warranted.

References

Literature Review on Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate, a diester of cis-1,2,3,6-tetrahydrophthalic acid, is a molecule of interest in various chemical and potentially biological applications. Its structural motif, featuring a cyclohexene ring with two cis-oriented methoxycarbonyl groups, makes it a versatile building block in organic synthesis. While direct biological studies on this specific compound are limited, its derivatives have shown promise in exhibiting anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its closely related analogues.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 4841-84-3[1]
Appearance Liquid[2]
Boiling Point 141-142 °C at 20 mmHg[2]
Density 1.145 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.472[2]

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. This is a classic and efficient cycloaddition reaction.[3][4] The subsequent step is the esterification of the resulting anhydride with methanol to yield the desired dimethyl ester.[5]

Experimental Protocols

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride [6]

  • Materials:

    • Maleic anhydride (196 g, 2 moles)

    • Dry benzene (500 mL)

    • 1,3-Butadiene (gas)

    • Petroleum ether (35-60 °C)

  • Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated hood.

  • Procedure:

    • Place maleic anhydride and dry benzene in the reaction flask.

    • Heat the mixture with a hot water bath to 50 °C while stirring.

    • Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).

    • Remove the water bath once the exothermic reaction begins, and the temperature reaches 70–75 °C.

    • Continue the butadiene addition at a reduced rate for a total of 2-2.5 hours, or until the reaction is complete (indicated by equal bubbling rates in inlet and outlet bubblers).

    • Pour the hot solution into a beaker and allow it to cool to 0–5 °C overnight to crystallize the product.

    • Collect the crystals by filtration on a Büchner funnel and wash with petroleum ether.

    • A second crop of crystals can be obtained by diluting the filtrate with additional petroleum ether.

    • Dry the combined product in an oven at 70–80 °C.

  • Yield: 281.5–294.5 g (93–97%)

  • Melting Point: 99–102 °C

Step 2: Synthesis of this compound [5]

  • Materials:

    • cis-1,2,3,6-Tetrahydrophthalic anhydride (228 g, 1.5 moles)

    • Anhydrous methanol (364 mL, 9 moles)

    • p-Toluenesulfonic acid monohydrate (2.5 g)

    • Toluene (270 mL)

    • Ether

    • 3% Sodium carbonate solution

    • Magnesium sulfate

  • Apparatus: A round-bottomed flask equipped with a reflux condenser.

  • Procedure:

    • Heat the cis-1,2,3,6-tetrahydrophthalic anhydride, anhydrous methanol, and p-toluenesulfonic acid monohydrate under reflux for 12–16 hours.

    • Add toluene and distill the azeotropic mixture of methanol, toluene, and water.

    • Cool the residue and remove the remaining volatiles under reduced pressure.

    • Dilute the residual liquid with ether and wash with 3% sodium carbonate solution, followed by water.

    • Dry the ether solution over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by distillation under reduced pressure.

  • Boiling Point of Product: 129–131 °C at 5 mmHg (for the diethyl ester, the dimethyl ester's boiling point is 141-142 °C at 20 mmHg)[2][5]

Synthesis_Workflow Butadiene 1,3-Butadiene DielsAlder Diels-Alder Reaction (Benzene, 50-75°C) Butadiene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride DielsAlder->Anhydride Esterification Esterification (p-TsOH, Reflux) Anhydride->Esterification Methanol Methanol Methanol->Esterification FinalProduct This compound Esterification->FinalProduct

Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is available in spectral databases. The following tables summarize the expected characteristic signals based on its structure and data for related compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~ 5.7mOlefinic protons (-CH=CH-)
~ 3.7sMethyl protons (-OCH₃)
~ 3.2mAllylic/methine protons (-CH-COO)
~ 2.4mMethylene protons (-CH₂-)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~ 173Carbonyl carbon (-C=O)
~ 125Olefinic carbon (-CH=CH-)
~ 52Methyl carbon (-OCH₃)
~ 40Allylic/methine carbon (-CH-COO)
~ 25Methylene carbon (-CH₂-)

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~ 3020=C-H stretch
~ 2950, 2850C-H stretch (aliphatic)
~ 1735C=O stretch (ester)
~ 1650C=C stretch (alkene)
~ 1200, 1170C-O stretch (ester)

Mass Spectrometry (Predicted Fragmentation)

m/zFragment
198[M]⁺ (Molecular Ion)
167[M - OCH₃]⁺
139[M - COOCH₃]⁺
79[C₆H₇]⁺ (from retro-Diels-Alder)

Biological Activity of Related Compounds

While there is a lack of direct biological studies on this compound, research on derivatives of its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, suggests potential for anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity

Amidrazone derivatives synthesized from cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated significant anti-inflammatory properties. In one study, five 1,2,4-triazole derivatives showed stronger inhibition of pro-inflammatory TNF-α production than ibuprofen at concentrations of 10 and 50 µg/mL. These compounds also led to a significant elevation of the anti-inflammatory cytokine IL-10.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other phthalates, a potential anti-inflammatory pathway could involve the modulation of the NF-κB signaling cascade. Phthalates have been shown to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which can in turn inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Derivative PPARg PPAR-γ Phthalate->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits NFkB_Inhibitor IκBα Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK InflammatoryStimulus->IKK Activates IKK->NFkB_Inhibitor Phosphorylates & Degrades ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatoryGenes Induces Inflammation Inflammation ProInflammatoryGenes->Inflammation

Hypothetical anti-inflammatory signaling pathway.

Antibacterial Activity

Two linear amidrazone derivatives from the same study exhibited antibacterial activity against Gram-positive bacteria. The general mechanism of action for some phthalates against bacteria involves disruption of the cell membrane and induction of oxidative stress.

Quantitative Data on Biological Activity of Derivatives

Compound TypeAssayOrganism/Cell LineResultsConcentration
1,2,4-Triazole derivativesTNF-α inhibitionHuman PBMC> Ibuprofen10, 50 µg/mL
1,2,4-Triazole derivativesIL-10 elevationHuman PBMCSignificant10, 50, 100 µg/mL
Linear Amidrazone derivativesAntibacterialGram-positive bacteriaActiveNot specified

Note: The data presented is for derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride, not this compound itself.

Conclusion

This compound is a readily accessible compound through a well-established two-step synthesis involving a Diels-Alder reaction and subsequent esterification. While its direct biological activities have not been extensively reported, the demonstrated anti-inflammatory and antibacterial properties of its close derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological potential of this compound and to elucidate its mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this versatile molecule.

References

Unveiling the Journey of Tetrahydrophthalate Compounds: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydrophthalate compounds, charting a course from foundational 19th-century research into hydroaromatic compounds to the revolutionary impact of the Diels-Alder reaction and subsequent industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

From the Dawn of Hydroaromatic Chemistry: Baeyer's Pioneering Work

The intellectual groundwork for the understanding of tetrahydrophthalate compounds was laid in the late 19th century by the eminent German chemist Adolf von Baeyer. His extensive research into the reduction of aromatic systems, particularly phthalic acid, provided the first glimpses into the world of hydroaromatic compounds. In his seminal 1888 publication in Justus Liebigs Annalen der Chemie, Baeyer detailed the reduction of phthalic acid using sodium amalgam, which successfully saturated one of the double bonds in the benzene ring to yield dihydrophthalic acids.[1] While not a direct synthesis of a tetrahydrophthalate, this work was a crucial conceptual leap, demonstrating the possibility of partially hydrogenating the stable aromatic ring of phthalic acid and setting the stage for future discoveries. For his extensive contributions to organic chemistry, including his work on organic dyes and hydroaromatic compounds, Baeyer was awarded the Nobel Prize in Chemistry in 1905.[1]

The Landmark Discovery: The Diels-Alder Reaction

The pivotal moment in the history of tetrahydrophthalate compounds arrived in 1928 with the groundbreaking discovery of the cycloaddition reaction by Otto Diels and Kurt Alder, a discovery for which they were jointly awarded the Nobel Prize in Chemistry in 1950. In their landmark paper, also published in Justus Liebigs Annalen der Chemie, they described the reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride). This [4+2] cycloaddition, now universally known as the Diels-Alder reaction, provided a remarkably efficient and stereospecific method for the synthesis of six-membered rings.[2] The direct product of this archetypal reaction is cis-Δ⁴-tetrahydrophthalic anhydride, a cornerstone of tetrahydrophthalate chemistry.[3]

The Diels-Alder reaction proved to be a paradigm shift in synthetic organic chemistry, offering a straightforward and high-yielding route to a wide variety of cyclic compounds. The synthesis of cis-Δ⁴-tetrahydrophthalic anhydride, in particular, opened the door to a new class of molecules with significant potential for further chemical modification and industrial application.

Early Industrial Applications and Continued Development

Following the discovery of the Diels-Alder reaction, the commercial potential of tetrahydrophthalate compounds was quickly recognized. By the 1940s and 1950s, numerous patents began to appear, detailing the use of tetrahydrophthalic anhydride and its derivatives in the burgeoning polymer industry. These early applications primarily focused on their use as monomers and modifying agents in the production of alkyd and unsaturated polyester resins, as well as plasticizers for polyvinyl chloride (PVC). The incorporation of the tetrahydrophthalate moiety into polymer backbones was found to enhance properties such as flexibility, durability, and adhesion.

Research into tetrahydrophthalate chemistry has continued to evolve, with the development of syntheses for various substituted and isomeric forms. These derivatives have found applications in a diverse range of fields, including as intermediates in the synthesis of pharmaceuticals, fungicides, and other specialty chemicals.[4]

Key Synthetic Methodologies: A Detailed Look

This section provides detailed experimental protocols for the foundational syntheses of dihydrophthalic and tetrahydrophthalic compounds, based on the original publications of Baeyer and Diels and Alder.

Experimental Protocol 1: Baeyer's Reduction of Phthalic Acid to Dihydrophthalic Acid (1888)

Methodology: This protocol is based on Adolf von Baeyer's 1888 publication on the reduction of phthalic acid.

  • Materials:

    • Phthalic acid

    • 3% Sodium amalgam

    • Water

    • Sulfuric acid (dilute)

    • Ether

  • Procedure:

    • A solution of phthalic acid is prepared in water.

    • 3% sodium amalgam is added portion-wise to the aqueous solution of phthalic acid.

    • The reaction vessel is maintained at a cool temperature using a water bath to control the exothermic reaction.

    • After the reaction is complete, the solution is acidified with dilute sulfuric acid.

    • The resulting dihydrophthalic acid product is extracted with ether.

    • The ether is evaporated to yield the crude product, which can be further purified by recrystallization.

  • Quantitative Data (Historical): Baeyer's original work focused on the isolation and characterization of various isomeric dihydrophthalic acids. Specific yields were often not reported in the modern sense, with the focus being on the descriptive chemistry of the new compounds.

Experimental Protocol 2: Diels and Alder's Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride (1928)

Methodology: This protocol is a representation of the original Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

  • Materials:

    • 1,3-Butadiene (generated in situ or from a cylinder)

    • Maleic anhydride

    • Benzene (as a solvent)

  • Procedure:

    • A solution of maleic anhydride in dry benzene is prepared in a reaction vessel equipped with a gas inlet tube and a condenser.

    • A stream of 1,3-butadiene gas is bubbled through the solution.

    • The reaction proceeds readily at room temperature or with gentle heating.

    • The product, cis-Δ⁴-tetrahydrophthalic anhydride, precipitates from the solution as a white solid.

    • The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like a mixture of benzene and petroleum ether.

  • Quantitative Data: The Diels-Alder reaction is known for its high efficiency.

ProductYield (%)Melting Point (°C)
cis-Δ⁴-Tetrahydrophthalic Anhydride> 90%103-104

Visualizing the Chemical Advancements

To illustrate the key historical and synthetic pathways discussed, the following diagrams are provided in the DOT language for Graphviz.

Discovery_Timeline cluster_Baeyer 19th Century Foundational Work cluster_DielsAlder 20th Century Breakthrough Phthalic_Acid Phthalic Acid Reduction Reduction (Sodium Amalgam) Phthalic_Acid->Reduction Chemical Transformation Dihydrophthalic_Acid Dihydrophthalic Acids (Baeyer, 1888) Reduction->Dihydrophthalic_Acid Diels_Alder Diels-Alder Reaction (Diels & Alder, 1928) Butadiene 1,3-Butadiene Butadiene->Diels_Alder Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder Tetrahydrophthalic_Anhydride cis-Δ⁴-Tetrahydrophthalic Anhydride Diels_Alder->Tetrahydrophthalic_Anhydride

Caption: Historical progression from Baeyer's reduction of phthalic acid to the Diels-Alder synthesis.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene 1,3-Butadiene (Diene) TransitionState [4+2] Cycloaddition (Concerted Mechanism) Diene->TransitionState Dienophile Maleic Anhydride (Dienophile) Dienophile->TransitionState Product cis-Δ⁴-Tetrahydrophthalic Anhydride TransitionState->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

Conclusion

The history of tetrahydrophthalate compounds is a compelling narrative of scientific progress, from the foundational explorations of hydroaromatic chemistry to the discovery of one of organic synthesis's most powerful reactions. The work of pioneers like Adolf von Baeyer and the seminal discovery by Otto Diels and Kurt Alder have paved the way for the development of a versatile class of molecules with enduring importance in both academic research and industrial applications. This guide serves as a testament to their legacy and a resource for the next generation of scientists and innovators.

References

Spectroscopic and Structural Characterization of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for Dimethyl cis-1,2,3,6-tetrahydrophthalate (CAS Number: 4841-84-3). Due to the limited availability of public domain raw spectral data, this guide presents known physical properties and outlines standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the rigorous characterization of this compound. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number 4841-84-3
Appearance Liquid
Boiling Point 141-142 °C at 20 mmHg
Density 1.145 g/mL at 25 °C
Refractive Index (n20/D) 1.472

Spectroscopic Data

While specific, publicly available raw spectral data for this compound is scarce, the following sections detail the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a~ 5.7m2HOlefinic protons (-CH=CH-)
b~ 3.7s6HMethyl protons of the ester groups (-OCH₃)
c~ 3.2m2HAllylic methine protons (-CH-COO)
d~ 2.4m4HAllylic methylene protons (-CH₂-CH=)

Expected ¹³C NMR Spectral Data:

SignalChemical Shift (ppm, predicted)Assignment
1~ 173Carbonyl carbon of the ester groups (C=O)
2~ 125Olefinic carbons (-CH=CH-)
3~ 52Methyl carbons of the ester groups (-OCH₃)
4~ 40Allylic methine carbons (-CH-COO)
5~ 25Allylic methylene carbons (-CH₂-CH=)
Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹, predicted)IntensityAssignment
~ 3050Medium=C-H stretch (olefinic)
2950-2850StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester)
~ 1650MediumC=C stretch (olefinic)
~ 1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation:

m/zInterpretation
198Molecular ion [M]⁺
167Loss of methoxy group [M - OCH₃]⁺
139Loss of a carbomethoxy group [M - COOCH₃]⁺
79Cyclopentadiene cation, indicative of a retro-Diels-Alder reaction

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

NMR Spectroscopy
  • Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is then applied, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Gas Chromatography (GC):

    • A capillary column (e.g., DB-5ms) is used.

    • The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS):

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a standard method for generating ions.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for the spectroscopic analysis of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Purity Purity Assessment StructureElucidation->Purity

An In-depth Technical Guide on the Solubility of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cis-1,2,3,6-tetrahydrophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility information for a related compound, and detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a diester with the molecular formula C₁₀H₁₄O₄. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and as a plasticizer. The solubility of a compound is influenced by the chemical nature of both the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Qualitative Solubility Insights

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Method of Determination
Polar Protic Methanol
Ethanol
Polar Aprotic Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Non-Polar Toluene
Benzene
Hexane
Diethyl Ether

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following established experimental methods are recommended.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or beaker

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

    • Filter the collected sample through a syringe filter (with a filter material compatible with the solvent) to remove any suspended particles.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus:

  • UV-Vis Spectrophotometer

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1).

  • Sample Preparation and Measurement:

    • Withdraw a small aliquot of the clear, saturated supernatant and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method A Select Solvent B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Allow Solids to Settle C->D E Withdraw & Filter Supernatant D->E F Weigh Aliquot of Saturated Solution E->F Path 1 K Dilute Saturated Solution E->K Path 2 G Evaporate Solvent F->G H Dry Residue to Constant Weight G->H I Calculate Solubility (mass/volume) H->I J Prepare Calibration Curve M Calculate Concentration from Curve J->M L Measure Absorbance K->L L->M

Caption: Workflow for determining the solubility of a compound.

This guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of this compound in various organic solvents, enabling its effective use in scientific and industrial applications.

A Technical Guide to the Thermochemical Properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide addresses the thermochemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive literature search reveals a notable absence of experimentally determined thermochemical data for this specific ester. In light of this, the guide provides a detailed framework for the experimental and computational determination of its key thermochemical parameters, including the standard enthalpy of formation, standard enthalpy of combustion, heat capacity, and enthalpy of vaporization. Methodologies for combustion calorimetry, Differential Scanning Calorimetry (DSC), and vapor pressure measurement via the transpiration method are presented in detail. Furthermore, a computational approach using high-level quantum chemical methods is outlined as a viable alternative for data acquisition. For comparative purposes, available thermochemical data for the closely related precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is also presented. This document serves as a foundational resource for researchers seeking to establish a complete thermochemical profile of this compound.

Introduction

This compound (C₁₀H₁₄O₄, CAS No: 4841-84-3) is a diester with potential applications in organic synthesis and materials science.[1][2][3] A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. However, a diligent review of the current scientific literature indicates a lack of published experimental data for its fundamental thermochemical properties.

This guide outlines the necessary experimental and computational protocols to determine these values. The methodologies are based on established techniques for characterizing the thermochemistry of organic liquids and esters.

Physicochemical Properties

A summary of the known physical properties of this compound is provided in Table 1.

Table 1: Known Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O₄[1][3]
Molecular Weight198.22 g/mol [1][3]
Boiling Point141-142 °C at 20 mmHg[1][2]
Density1.145 g/mL at 25 °C[1][2]
Refractive Index (n20/D)1.472[1][2]
FormLiquid[1]

Thermochemical Data of a Related Compound: cis-1,2,3,6-Tetrahydrophthalic Anhydride

In the absence of data for the target compound, the thermochemical properties of its structural precursor, cis-1,2,3,6-tetrahydrophthalic anhydride (C₈H₈O₃), are presented in Table 2 for reference. These values can serve as a preliminary estimate, though significant differences are expected due to the esterification.

Table 2: Thermochemical Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

PropertyValue (kJ/mol)MethodReference
Standard Enthalpy of Combustion (ΔcH°solid)-3519 ± 2Combustion Calorimetry (Ccb)[4]
Standard Enthalpy of Formation (ΔfH°solid)-772 ± 2Combustion Calorimetry (Ccb)[4]
Enthalpy of Vaporization (ΔvapH)53.1 ± 0.1Not Specified[5]
Enthalpy of Sublimation (ΔsubH)53.1 ± 0.2Vapor Pressure Measurement[5]

Proposed Experimental Protocols for Thermochemical Data Determination

To obtain the thermochemical data for this compound, the following experimental procedures are recommended.

Standard Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°liquid) can be determined using a static-bomb calorimeter. The standard enthalpy of formation (ΔfH°liquid) is then derived from this value.

Experimental Protocol:

  • Sample Preparation: A precise mass of the liquid sample (approximately 0.5-1.0 g) is placed in a tared crucible.

  • Calorimeter Setup: The crucible is placed in a bomb calorimeter. The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The sample is ignited electrically. The temperature change of the surrounding water bath is recorded with high precision.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the ignition wire.

  • Standard State Correction: The data is corrected to standard state conditions (298.15 K and 1 atm) to yield the standard enthalpy of combustion.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the liquid ester is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

G Workflow for Enthalpy of Combustion and Formation cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Weigh liquid sample in crucible B Seal sample in bomb A->B C Pressurize with O₂ B->C D Ignite sample C->D E Record temperature change D->E F Calculate gross heat of combustion E->F G Apply corrections (e.g., ignition wire, acid formation) F->G H Determine ΔcH°(liquid) G->H I Calculate ΔfH°(liquid) using Hess's Law H->I

Caption: Workflow for determining enthalpy of combustion and formation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cₚ) of the liquid ester can be measured as a function of temperature using Differential Scanning Calorimetry (DSC), following a method similar to ASTM E1269.[6][7]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Baseline Measurement: Perform a scan with an empty, hermetically sealed sample pan to obtain a baseline heat flow curve.

  • Standard Measurement: Run a scan with a known mass of a standard material (e.g., sapphire) to determine the instrument's response.

  • Sample Measurement: Place a known mass of this compound into a hermetically sealed pan and perform a scan over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10-20 °C/min).[2][7]

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, accounting for the masses of the sample and standard.

G Workflow for Heat Capacity Determination by DSC A Calibrate DSC (Temperature & Heat Flow) B Run baseline scan (empty pans) A->B C Run standard scan (e.g., sapphire) A->C D Run sample scan (known mass of ester) A->D E Calculate Heat Capacity (Cₚ) (Compare sample, standard, and baseline) B->E C->E D->E

Caption: Workflow for determining heat capacity using DSC.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature using the transpiration method.[8][9] The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization.

Experimental Protocol:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a controlled, slow flow rate through a saturator containing the liquid sample, which is maintained at a constant temperature.

  • Vapor Transport: The carrier gas becomes saturated with the vapor of the ester.

  • Condensation and Quantification: The gas mixture is passed through a cold trap to condense the ester vapor. The amount of condensed ester is determined gravimetrically.

  • Varying Temperature: The experiment is repeated at several different temperatures.

  • Vapor Pressure Calculation: The partial pressure of the ester at each temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).

G Workflow for Enthalpy of Vaporization cluster_exp Transpiration Method cluster_calc Calculation A Pass inert gas over liquid sample at T₁ B Condense ester vapor in cold trap A->B C Measure mass of condensed ester B->C D Repeat at multiple temperatures (T₂, T₃...) C->D E Calculate vapor pressure (P) at each temperature C->E F Plot ln(P) vs. 1/T E->F G Determine ΔvapH from slope (Clausius-Clapeyron Eq.) F->G

Caption: Workflow for determining enthalpy of vaporization.

Proposed Computational Protocol

High-level ab initio computational methods can provide reliable estimates of gas-phase thermochemical data. The Gaussian-4 (G4) and G3(MP2) composite methods are recommended for their accuracy in calculating enthalpies of formation.[5][10]

Computational Protocol:

  • Structure Optimization: The 3D molecular structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different methods and basis sets as prescribed by the G4 or G3(MP2) protocol.

  • Energy Combination: The individual energy components are combined in a predefined manner to approximate the energy at a very high level of theory.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K is calculated using the atomization energy approach, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.

G Computational Workflow (G4/G3MP2) A Optimize Geometry (e.g., B3LYP/6-31G(d)) B Calculate Vibrational Frequencies (for ZPVE & Thermal Correction) A->B C Perform High-Level Single-Point Energy Calculations B->C D Combine Energies (G4/G3MP2 Protocol) C->D E Calculate ΔfH°(gas) via Atomization Energy Method D->E

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Conclusion

While experimental thermochemical data for this compound are currently unavailable, this guide provides a comprehensive set of established protocols for their determination. A combination of calorimetric experiments and vapor pressure measurements can yield the standard enthalpies of formation and combustion in the liquid phase, liquid-phase heat capacity, and the enthalpy of vaporization. Concurrently, high-level computational chemistry offers a powerful tool for determining the gas-phase enthalpy of formation. The successful application of these methodologies will fill a critical data gap, providing valuable information for researchers and professionals in chemistry and drug development.

References

Biological Activity of Dimethyl cis-1,2,3,6-tetrahydrophthalate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester derivative of cis-1,2,3,6-tetrahydrophthalic anhydride, a common building block in chemical synthesis. While the biological activities of various derivatives of tetrahydrophthalic anhydride and phthalates have been explored, data specifically on the biological effects of this compound are limited in publicly available literature. This technical guide consolidates the known biochemical interactions of this compound and provides a comprehensive set of established experimental protocols for researchers interested in investigating its potential biological activities. The primary reported biological interaction of this compound is its role as a substrate for metabolic enzymes, particularly cytochrome P450 monooxygenases. This guide will delve into this interaction and present methodologies for exploring other potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial effects, based on the activities observed in structurally related compounds.

Data Presentation: Known Enzymatic Reactions

The primary reported biological activity of this compound is its transformation by metabolic enzymes. The following table summarizes these known enzymatic reactions.

Enzyme FamilySpecific EnzymeReaction TypeSubstrateProduct(s)
Cytochrome P450P450-BM3Diastereoselective EpoxidationThis compoundanti-epoxide (major), syn-epoxide (minor)
Esterases/LipasesNot specifiedDesymmetrization/HydrolysisThis compound(1S,2R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity and metabolic fate of this compound and its derivatives.

In Vitro Metabolism using Cytochrome P450

This protocol is designed to investigate the metabolism of a test compound by specific cytochrome P450 (CYP) isoforms.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase

  • Test compound (this compound) stock solution (in a suitable solvent like methanol or DMSO)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control incubations (without NADPH, without enzyme)

  • Quenching solution (e.g., acetonitrile or methanol)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes by adding the following in order: potassium phosphate buffer, recombinant CYP enzyme, and test compound solution.

  • Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis to identify and quantify the parent compound and any metabolites.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compound stock solution

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • Prepare the reaction mixture containing 2.8 mL of PBS, 2 mL of various concentrations of the test compound (or standard drug), and 0.2 mL of the albumin solution.

  • A control solution is prepared by replacing the test compound with an equivalent volume of the vehicle.

  • Incubate all solutions at 37°C for 15 minutes.

  • Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This in vivo assay evaluates the peripheral analgesic activity of a compound.[1][2][3]

Materials:

  • Male albino mice (20-25 g)

  • Test compound solution

  • Acetic acid solution (0.6% v/v in saline)

  • Standard analgesic drug (e.g., Aspirin)

  • Observation chambers

Procedure:

  • Divide the mice into groups (control, standard, and test compound groups).

  • Administer the vehicle (control), standard drug, or test compound to the respective groups (e.g., intraperitoneally or orally).

  • After a set period (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.[2]

  • Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.[4][5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Standard antibiotic (e.g., Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Signaling and Metabolic Pathways

cytochrome_p450_metabolism cluster_main Metabolism of this compound Substrate This compound Enzyme Cytochrome P450-BM3 Substrate->Enzyme Binds to active site Product_anti anti-epoxide Enzyme->Product_anti Diastereoselective epoxidation (Major) Product_syn syn-epoxide Enzyme->Product_syn (Minor)

Caption: Cytochrome P450-mediated epoxidation of this compound.

p450_cycle Fe3_RH Fe³⁺ (Substrate Bound) Fe2_RH Fe²⁺ (Substrate Bound) Fe3_RH->Fe2_RH e⁻ Fe2_O2_RH Fe²⁺-O₂ (Substrate Bound) Fe2_RH->Fe2_O2_RH O₂ Fe3_O2_RH Fe³⁺-O₂²⁻ (Substrate Bound) Fe2_O2_RH->Fe3_O2_RH e⁻ FeOOH_RH Fe³⁺-OOH (Substrate Bound) Fe3_O2_RH->FeOOH_RH H⁺ FeO_RH [FeO]³⁺ (Compound I) FeOOH_RH->FeO_RH H⁺, -H₂O FeOH_R_RH Fe⁴⁺-OH (Radical Intermediate) FeO_RH->FeOH_R_RH RH Fe3_ROH Fe³⁺ (Product Bound) FeOH_R_RH->Fe3_ROH Product (ROH) formation Fe3_H2O Fe³⁺ (Resting State) Fe3_ROH->Fe3_H2O -ROH +H₂O Fe3_H2O->Fe3_RH Substrate (RH) binding xenobiotic_metabolism_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Buffers, NADPH System, Enzyme Setup_Incubation Set up Incubation Mixtures (Enzyme, Buffer, Compound) Prepare_Reagents->Setup_Incubation Prepare_Compound Prepare Test Compound Stock Solution Prepare_Compound->Setup_Incubation Initiate_Reaction Initiate with NADPH System Setup_Incubation->Initiate_Reaction Incubate_37C Incubate at 37°C (Time Course) Initiate_Reaction->Incubate_37C Quench_Reaction Quench Reaction (e.g., Acetonitrile) Incubate_37C->Quench_Reaction Process_Sample Centrifuge and Collect Supernatant Quench_Reaction->Process_Sample LCMS_Analysis LC-MS/MS Analysis Process_Sample->LCMS_Analysis Data_Analysis Identify Metabolites and Determine Kinetics LCMS_Analysis->Data_Analysis anti_inflammatory_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Solutions Prepare Albumin Solution, PBS, and Test Compounds Mix_Components Prepare Reaction Mixtures (Albumin, PBS, Compound/Control) Prepare_Solutions->Mix_Components Incubate_37C Incubate at 37°C Mix_Components->Incubate_37C Heat_Denature Heat at 70°C to Induce Denaturation Incubate_37C->Heat_Denature Cool_Samples Cool to Room Temperature Heat_Denature->Cool_Samples Measure_Absorbance Measure Absorbance at 660 nm Cool_Samples->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate. The method is based on the robust and well-established Diels-Alder reaction, a cornerstone of organic synthesis for the formation of cyclic compounds. Specifically, this protocol details the [4+2] cycloaddition of 1,3-butadiene and dimethyl maleate. The cis-stereochemistry of the product is dictated by the use of the Z-isomer of the dienophile (dimethyl maleate).[1] This protocol is intended for use by researchers in organic chemistry, medicinal chemistry, and materials science, providing a reliable method for obtaining the target compound for further research and development.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for various more complex molecules and materials. Its synthesis via the Diels-Alder reaction is a classic example of this powerful carbon-carbon bond-forming reaction. The concerted, pericyclic mechanism of the Diels-Alder reaction allows for high stereospecificity, making it an efficient method for generating stereochemically defined cyclic systems.[2] This application note outlines a detailed, step-by-step procedure for the synthesis, work-up, and purification of this compound.

Reaction Scheme

The synthesis proceeds via the Diels-Alder reaction between 1,3-butadiene (the diene) and dimethyl maleate (the dienophile) to form the cyclohexene derivative, this compound.

Figure 1: Diels-Alder reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • Dimethyl maleate

  • 1,3-Butadiene (condensed or generated in situ)

  • Toluene (or another suitable high-boiling solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • High-pressure reaction vessel or a thick-walled sealed tube

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

1. Reaction Setup:

  • In a high-pressure reaction vessel or a thick-walled sealed tube, combine dimethyl maleate and a suitable solvent such as toluene.

  • Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Carefully condense a molar excess of 1,3-butadiene into the reaction vessel. Caution: 1,3-butadiene is a flammable and volatile gas. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Seal the reaction vessel securely.

2. Reaction:

  • Allow the reaction vessel to slowly warm to room temperature behind a blast shield.

  • Once at room temperature, heat the reaction mixture to 160 °C for 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess butadiene in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by silica gel column chromatography.[4]

  • A suitable eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.

  • Collect the fractions containing the pure product and combine them.

  • Remove the solvent under reduced pressure to yield the purified this compound as a liquid.[5]

Data Presentation

ParameterValueReference
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol
AppearanceLiquid[5]
Boiling Point141-142 °C at 20 mmHg[5][6]
Density1.145 g/mL at 25 °C[5][6]
Refractive Index (n20/D)1.472[5]
Purity (Assay)99% (commercially available)[5]

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactant1 1,3-Butadiene reaction_step Diels-Alder Reaction (Toluene, 160 °C, 24h) reactant1->reaction_step reactant2 Dimethyl maleate reactant2->reaction_step workup_step1 Solvent Removal reaction_step->workup_step1 workup_step2 Liquid-Liquid Extraction workup_step1->workup_step2 workup_step3 Drying and Concentration workup_step2->workup_step3 purification_step Silica Gel Column Chromatography workup_step3->purification_step final_product This compound purification_step->final_product

References

Application Notes and Protocols for Polymer Synthesis Using Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic diester monomer that holds potential for the synthesis of unsaturated polyester resins. Its structure, derived from the Diels-Alder reaction of butadiene and dimethyl maleate, contains a reactive double bond within the cyclohexene ring, which can be preserved during polycondensation and later utilized for cross-linking or other post-polymerization modifications. This feature makes it an attractive building block for thermosetting resins, coatings, and specialty polymers where controlled curing and network formation are desired.

These application notes provide a detailed overview of the use of this compound in the synthesis of unsaturated polyesters. Included are key physical and chemical properties of the monomer, a generalized experimental protocol for its polymerization with a diol via melt polycondensation, and methods for the characterization of the resulting polymer.

Monomer Properties: this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing polymerization reactions.

PropertyValueReference
CAS Number 4841-84-3
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Appearance Liquid
Boiling Point 141-142 °C at 20 mmHg
Density 1.145 g/mL at 25 °C
Refractive Index (n20/D) 1.472

Polymer Synthesis: Unsaturated Polyester via Melt Polycondensation

The following is a generalized protocol for the synthesis of an unsaturated polyester from this compound and a suitable diol, such as 1,4-butanediol. This two-stage melt polycondensation procedure is analogous to established methods for producing unsaturated polyester resins.

Experimental Protocol

Materials:

  • This compound

  • 1,4-butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Hydroquinone (inhibitor)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Stage 1: Transesterification

  • Charge the three-neck round-bottom flask with this compound and 1,4-butanediol in a 1:1.2 molar ratio.

  • Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.1 mol% relative to the diester).

  • Add a small amount of hydroquinone (e.g., 100 ppm) to inhibit premature cross-linking of the double bond.

  • Equip the flask with a mechanical stirrer, distillation head, and nitrogen inlet.

  • Begin stirring and purge the system with nitrogen.

  • Slowly heat the reaction mixture to 180-200°C.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in the receiving flask.

  • Continue the reaction at this temperature until the distillation of methanol ceases (typically 2-4 hours).

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 210-230°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

  • Excess 1,4-butanediol will distill off as the polycondensation reaction proceeds.

  • Continue the reaction under high vacuum and elevated temperature for several hours (typically 3-6 hours) until the desired melt viscosity is achieved. The viscosity can be monitored by the torque on the mechanical stirrer.

  • Once the desired degree of polymerization is reached, cool the reactor under a nitrogen atmosphere.

  • The resulting unsaturated polyester can be extruded or dissolved in a reactive diluent like styrene for further use.

Characterization of the Unsaturated Polyester

The synthesized unsaturated polyester should be characterized to determine its chemical structure, molecular weight, and thermal properties.

Characterization TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the polyester and the preservation of the double bond.Signals corresponding to the ester linkages, the aliphatic backbone from the diol, and the protons and carbons of the cyclohexene ring.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram indicating the molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.A step change in the heat flow curve indicating the glass transition temperature.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A plot of weight loss versus temperature, indicating the onset of decomposition.
Acid Value Titration To determine the concentration of terminal carboxylic acid groups, which can be used to monitor the extent of reaction.A decreasing acid value as the polymerization proceeds.

Visualizations

Reaction Scheme

The following diagram illustrates the two-stage polycondensation reaction for the synthesis of an unsaturated polyester from this compound and a diol.

Reaction_Scheme cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers This compound + Diol Oligomer Low Molecular Weight Oligomer Monomers->Oligomer Heat, Catalyst Methanol Methanol (byproduct) Oligomer->Methanol Oligomer_ref Low Molecular Weight Oligomer Unsaturated_Polyester Unsaturated Polyester Diol_byproduct Diol (byproduct) Unsaturated_Polyester->Diol_byproduct Oligomer_ref->Unsaturated_Polyester Heat, Vacuum

Caption: Two-stage synthesis of unsaturated polyester.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of the unsaturated polyester.

Experimental_Workflow start Start charge_reactants Charge Reactants and Catalyst start->charge_reactants transesterification Transesterification (180-200°C, N₂) charge_reactants->transesterification polycondensation Polycondensation (210-230°C, Vacuum) transesterification->polycondensation characterization Polymer Characterization (NMR, GPC, DSC, TGA) polycondensation->characterization end End characterization->end

Caption: Experimental workflow for polyester synthesis.

Logical Relationships in Polymer Properties

The properties of the final unsaturated polyester are influenced by the choice of monomers and the polymerization conditions. This diagram illustrates these relationships.

Property_Relationships cluster_inputs Inputs cluster_outputs Polymer Properties Monomer_Structure Monomer Structure (e.g., Diol Chain Length) Molecular_Weight Molecular Weight Monomer_Structure->Molecular_Weight Tg Glass Transition Temp. (Tg) Monomer_Structure->Tg Mechanical_Properties Mechanical Properties Monomer_Structure->Mechanical_Properties Reaction_Conditions Reaction Conditions (Temp, Time, Catalyst) Reaction_Conditions->Molecular_Weight Molecular_Weight->Mechanical_Properties Crosslinking_Density Crosslinking Density (after curing) Molecular_Weight->Crosslinking_Density Tg->Mechanical_Properties

Caption: Factors influencing polymer properties.

Application Notes and Protocols: Dimethyl cis-1,2,3,6-tetrahydrophthalate as a Plasticizer for PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of dimethyl cis-1,2,3,6-tetrahydrophthalate as a potential non-phthalate plasticizer for polyvinyl chloride (PVC). The information is intended for professionals in research and development seeking to explore safer alternatives to traditional phthalate-based plasticizers.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility and durability. However, in its pure form, PVC is rigid and brittle. To impart flexibility, plasticizers are incorporated into the PVC matrix. For decades, phthalate esters, such as dioctyl phthalate (DOP), have been the most common plasticizers. Growing health and environmental concerns associated with phthalates have necessitated the development of safer, alternative plasticizers.

This compound is a non-phthalate ester that presents a promising alternative due to its chemical structure. This document outlines the protocols to characterize its performance as a PVC plasticizer, focusing on thermal and mechanical properties, as well as migration resistance.

Materials and Methods

Materials
  • PVC Resin (Suspension grade, K-value 65-70)

  • This compound (Plasticizer)

  • Dioctyl Phthalate (DOP) (Reference Plasticizer)

  • Thermal Stabilizer (e.g., Calcium-Zinc stearate)

  • Solvents: Tetrahydrofuran (THF), n-Hexane

Equipment
  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine (UTM) for tensile tests

  • Shore Durometer (Type A) for hardness measurement

  • Analytical Balance

  • Glassware and standard laboratory equipment

Experimental Protocols

Preparation of Plasticized PVC Films

A common method for preparing plasticized PVC films is by melt compounding on a two-roll mill.

Protocol:

  • Dry Blending: In a high-speed mixer, pre-mix 100 parts by weight of PVC resin with 3 parts of the thermal stabilizer.

  • Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend while mixing. Continue mixing until a homogeneous powder is obtained.

  • Milling: Transfer the compound to a two-roll mill preheated to 160-170°C.

  • Compounding: Masticate the compound on the mill for 5-10 minutes until a uniform sheet is formed.

  • Molding: Place the milled sheet into a mold and press it in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa.

  • Cooling: Cool the mold to room temperature under pressure to obtain a PVC film of uniform thickness (e.g., 1 mm).

  • Conditioning: Store the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

A control sample with DOP and an unplasticized PVC sample should be prepared using the same procedure for comparison.

Characterization of Plasticized PVC Films

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): The glass transition temperature is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization.

Protocol:

  • Cut a small sample (5-10 mg) from the conditioned PVC film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability: TGA is used to assess the effect of the plasticizer on the thermal stability of the PVC.

Protocol:

  • Place a sample (10-15 mg) of the PVC film in a TGA crucible.

  • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.

Tensile Strength and Elongation at Break: These properties are crucial for determining the flexibility and strength of the plasticized PVC.

Protocol:

  • Cut dumbbell-shaped specimens from the conditioned PVC films according to ASTM D638 standard.

  • Measure the tensile strength and elongation at break using a Universal Testing Machine at a crosshead speed of 50 mm/min.

  • Test at least five specimens for each formulation and report the average values.

Hardness: Hardness is a measure of the material's resistance to indentation and is a good indicator of plasticizer efficiency.

Protocol:

  • Measure the Shore A hardness of the conditioned PVC films using a Shore Durometer according to ASTM D2240.

  • Take at least five readings at different points on the film and calculate the average.

Solvent Extraction Method: This test evaluates the resistance of the plasticizer to being leached out of the PVC matrix.

Protocol:

  • Cut a pre-weighed (W1) 2x2 cm piece of the plasticized PVC film.

  • Immerse the film in a sealed container with a known volume of n-hexane (a common food simulant for fatty foods).

  • Store the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • After the immersion period, remove the film, gently wipe off the excess solvent, and dry it in a vacuum oven at 50°C until a constant weight (W2) is achieved.

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Data Presentation

The following tables present hypothetical data to illustrate the expected performance of this compound as a PVC plasticizer compared to unplasticized PVC and PVC plasticized with DOP.

Table 1: Thermal Properties of Plasticized PVC

FormulationPlasticizer Content (phr)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
Unplasticized PVC085.2245.8
PVC/DOP4015.5255.3
PVC/DM-THP4018.9251.7

DM-THP: this compound

Table 2: Mechanical Properties of Plasticized PVC

FormulationPlasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC052.15>95
PVC/DOP4018.735082
PVC/DM-THP4020.532085

DM-THP: this compound

Table 3: Plasticizer Migration in n-Hexane

FormulationPlasticizer Content (phr)Weight Loss after 24h at 40°C (%)
PVC/DOP405.8
PVC/DM-THP404.5

DM-THP: this compound

Visualizations

The following diagrams illustrate the experimental workflows.

Experimental_Workflow_Preparation cluster_prep Preparation of Plasticized PVC Film Dry Blending Dry Blending Plasticizer Addition Plasticizer Addition Dry Blending->Plasticizer Addition PVC Resin + Stabilizer Two-Roll Milling Two-Roll Milling Plasticizer Addition->Two-Roll Milling Homogeneous Compound Compression Molding Compression Molding Two-Roll Milling->Compression Molding Masticated Sheet Conditioning Conditioning Compression Molding->Conditioning PVC Film

Caption: Workflow for the preparation of plasticized PVC films.

Experimental_Workflow_Characterization cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_migration Migration Testing Conditioned PVC Film Conditioned PVC Film DSC DSC (Tg) Conditioned PVC Film->DSC TGA TGA (Stability) Conditioned PVC Film->TGA Tensile Test Tensile Test (Strength, Elongation) Conditioned PVC Film->Tensile Test Hardness Test Hardness Test (Shore A) Conditioned PVC Film->Hardness Test Solvent Extraction Solvent Extraction (Weight Loss) Conditioned PVC Film->Solvent Extraction

Caption: Characterization workflow for plasticized PVC films.

Conclusion

The provided protocols offer a standardized framework for the comprehensive evaluation of this compound as a PVC plasticizer. The hypothetical data suggests that this compound could be a viable alternative to traditional phthalates, potentially offering comparable plasticizing efficiency with improved migration resistance. Further in-depth studies, including long-term aging and toxicological assessments, are recommended to fully validate its suitability for various applications, including sensitive uses in medical devices and food contact materials.

Application Notes and Protocols for the Quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound that may be used in various industrial applications, including as a plasticizer or a chemical intermediate. Its quantification in different matrices is crucial for quality control, safety assessment, and research purposes. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods is presented below. Please note that the values for this compound are projected based on methods for structurally similar phthalates and will require validation.

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation by volatility and mass-to-charge ratioSeparation by polarity and UV absorbanceSeparation by polarity and mass-to-charge ratio of precursor and product ions
Typical Limit of Detection (LOD) 1 - 10 ng/mL0.05 - 0.5 µg/mL0.1 - 5 ng/mL
Typical Limit of Quantification (LOQ) 5 - 50 ng/mL0.2 - 2 µg/mL0.5 - 20 ng/mL
**Linearity (R²) **> 0.995> 0.995> 0.998
Recovery 85 - 110%90 - 105%95 - 105%
Precision (%RSD) < 15%< 10%< 10%
Selectivity HighModerateVery High
Matrix Effects ModerateLow to ModerateCan be significant, correctable with internal standards

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

Sample Preparation for Plastic Matrices Start Plastic Sample Cut Cut into small pieces Start->Cut Weigh Weigh sample Cut->Weigh Extract Ultrasonic Extraction (e.g., Dichloromethane/Toluene) Weigh->Extract Filter Filter extract Extract->Filter Concentrate Concentrate under Nitrogen Filter->Concentrate Reconstitute Reconstitute in appropriate solvent Concentrate->Reconstitute Analyze Analysis by GC-MS, HPLC-UV, or LC-MS/MS Reconstitute->Analyze

Workflow for sample preparation from plastic matrices.

Sample Preparation for Aqueous Matrices Start Aqueous Sample Measure Measure volume Start->Measure Spike Spike with Internal Standard (optional) Measure->Spike Extract Liquid-Liquid Extraction (e.g., Methylene Chloride) Spike->Extract Separate Separate organic layer Extract->Separate Dry Dry with Sodium Sulfate Separate->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate Reconstitute Reconstitute in appropriate solvent Concentrate->Reconstitute Analyze Analysis by GC-MS, HPLC-UV, or LC-MS/MS Reconstitute->Analyze

Workflow for sample preparation from aqueous matrices.

Detailed Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound in various matrices.

a. Sample Preparation

  • For Plastic Samples:

    • Cut the plastic sample into small pieces (approximately 1-2 mm).

    • Accurately weigh about 0.5 g of the sample into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of toluene and dichloromethane.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[1]

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • Concentrate the filtrate to approximately 1 mL under a gentle stream of nitrogen.

    • If necessary, reconstitute the final volume with a suitable solvent (e.g., ethyl acetate).

  • For Aqueous Samples:

    • Measure 100 mL of the aqueous sample into a separatory funnel.

    • Add 30 mL of methylene chloride and shake vigorously for 2 minutes, venting periodically.[2]

    • Allow the layers to separate and collect the organic (bottom) layer.[2]

    • Repeat the extraction twice more with fresh portions of methylene chloride.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

b. GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977A or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Based on the fragmentation of dimethyl phthalate (m/z 163, 194)[1], potential characteristic ions for the target analyte should be determined from a full scan spectrum. Likely ions include the molecular ion and fragments resulting from the loss of methoxy and carbomethoxy groups.

c. Data Analysis

Quantification is performed by creating a calibration curve from the analysis of standard solutions of this compound. The peak area of the characteristic ion is plotted against the concentration.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of this compound, particularly at higher concentrations.

a. Sample Preparation

Sample preparation can be performed as described for GC-MS. The final extract should be reconstituted in the mobile phase.

b. HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at a wavelength where the analyte shows maximum absorbance (e.g., around 225 nm, typical for phthalates).

c. Data Analysis

A calibration curve is generated by injecting standards of known concentrations and plotting the peak area against the concentration.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices.

a. Sample Preparation

Follow the sample preparation protocols for GC-MS. The use of a deuterated internal standard, such as Dimethyl phthalate-d4, is highly recommended to correct for matrix effects. The final extract should be reconstituted in the mobile phase.

b. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), positive mode
Ion Source Parameters Optimize for the specific instrument and analyte
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor. These transitions must be determined by infusing a standard solution of the analyte. For Dimethyl phthalate, a transition of m/z 195 -> 163 is common.

c. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards. This ratiometric approach minimizes the impact of matrix effects and variations in instrument response.

References

Application Note: High-Sensitivity GC-MS Analysis of Phthalate Esters in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to improve the flexibility and durability of polymers.[1] Due to their widespread use in consumer products such as food packaging, medical devices, and toys, human exposure is a significant concern.[1] Many phthalates are considered endocrine disruptors and have been linked to various health issues, necessitating sensitive and reliable analytical methods for their quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of phthalates due to its simplicity, speed, and the detailed structural information it provides.[2][4] This application note provides a detailed protocol for the quantification of common phthalate esters in liquid and solid samples using liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by GC-MS analysis.

Experimental Protocols

Sample Preparation

Extreme care must be taken to avoid contamination during sample preparation, as phthalates are ubiquitous in the laboratory environment.[3] All glassware should be scrupulously cleaned, rinsed with methanol, and oven-dried.[1][3] It is highly recommended to dedicate glassware specifically for phthalate analysis and to avoid the use of plastic materials.[1][4]

1.1. Liquid Samples (e.g., Beverages, E-liquids)

This protocol is adapted from methodologies for analyzing phthalates in soft drinks and e-liquids.[3][5]

  • Materials:

    • 15 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Extraction funnel

    • Glassware (volumetric flasks, pipettes, vials)[1]

    • Dichloromethane (HPLC or pesticide residue grade)[1]

    • n-Hexane (HPLC or pesticide residue grade)[1][5]

    • Methanol (HPLC or pesticide residue grade)[6]

    • Acetone (HPLC or pesticide residue grade)[1]

    • Internal Standard (ISTD): Benzyl benzoate[1][4]

    • Certified phthalate ester standard stock solution (1000 µg/mL)[1][3]

  • Procedure:

    • Pipette 5.0 mL of the liquid sample into a 15 mL centrifuge tube.[3][6]

    • For e-liquid samples, add 2 mL of distilled water and vortex to mix.[5]

    • Spike the sample with the internal standard solution (e.g., 10 µL of a 100 µg/mL Benzyl benzoate solution).

    • Add 5 mL of dichloromethane or 10 mL of n-hexane to the tube.[3][5]

    • For beverage samples, vigorously shake the mixture.[3] For e-liquids, use ultrasonic extraction.[5]

    • Centrifuge the mixture to separate the layers.[5]

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for n-hexane) to a clean vial for GC-MS analysis.

1.2. Solid Samples (e.g., Polymers, Food Powders)

This protocol is a general approach based on methods for consumer products and food matrices.[7][8]

  • Materials:

    • Sonicator

    • Centrifuge

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Nitrogen evaporator

    • Tetrahydrofuran (THF)

    • Hexane

    • Methanol[7]

    • Dichloromethane[7]

  • Procedure:

    • Weigh 1 gram of the homogenized solid sample into a glass container.[7]

    • Add 45 mL of methanol and sonicate for 20 minutes.[7]

    • Allow the extract to cool to room temperature and adjust the volume to 50 mL with methanol.[7]

    • Take a 1 mL aliquot of the extract and centrifuge for 10 minutes.[7]

    • For further cleanup, the supernatant can be passed through an SPE cartridge.

    • Wash the SPE cartridge with 5 mL of dichloromethane three times to elute the analytes.[7]

    • Evaporate the eluate to a final volume of 2.5 mL under a gentle stream of nitrogen before GC-MS analysis.[7]

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and target analytes.

2.1. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC System or equivalent[7]

  • Mass Spectrometer: Agilent 5977C GC/MSD, Shimadzu QP2020 NX, or equivalent[5][9]

2.2. Chromatographic Conditions

ParameterValueReference
GC Column J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm)[6][9]
Carrier Gas Helium or Hydrogen[3][9][10]
Flow Rate 1.0 mL/min (constant flow)[3][6]
Inlet Temperature 280 °C - 320 °C[2][3]
Injection Volume 1.0 µL[2]
Injection Mode Pulsed Splitless[9]
Oven Program Initial: 80-100°C (hold 1 min), Ramp 1: 10-15°C/min to 280°C, Ramp 2: 5°C/min to 310-320°C (hold 5-8 min)[3][6][11]

2.3. Mass Spectrometer Conditions

ParameterValueReference
Ionization Mode Electron Ionization (EI)[3]
Electron Energy 70 eV[3]
Source Temperature 260 °C[3]
Transfer Line Temp 300 °C[3]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification[1][10]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of phthalate esters.

Table 1: Linearity and Detection Limits

Phthalate EsterAbbreviationCalibration Range (ng/mL)LOD (ng/L)LOQ (ng/L)Reference
Dimethyl phthalateDMP1 - 1000> 0.99--[9]
Diethyl phthalateDEP1 - 1000> 0.99--[9]
Diisobutyl phthalateDIBP1 - 1000> 0.99--[9]
Dibutyl phthalateDBP1 - 1000> 0.99--[9]
Bis(2-ethylhexyl) phthalateDEHP2.5 - 1000> 0.99--[9]
Di-n-octyl phthalateDNOP1 - 1000> 0.99--[9]
Diisononyl phthalateDINP50 - 20000> 0.99--[9]
Diisodecyl phthalateDIDP50 - 20000> 0.99--[9]
Various Phthalates-0.1 - 200 µg/L> 0.9960.5 - 1.01.5 - 3.0[6]

Table 2: Recovery Rates in Spiked Samples

MatrixSpiking LevelAnalyteRecovery (%)Reference
Soft Drink300 ng/mLVarious Phthalates66 - 111[3]
Soft Drink1000 ng/mLVarious Phthalates71 - 118[3]
Edible Oil40 µg/kg15 Phthalates70.11 - 115.33[11]
Edible Oil200 µg/kg15 Phthalates70.11 - 115.33[11]
Edible Oil400 µg/kg15 Phthalates70.11 - 115.33[11]
Fragrances-Various Phthalates94.9 - 105.6[12][13]

Experimental Workflow and Diagrams

The overall workflow for phthalate ester analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample ISTD_Spike Internal Standard Spiking Sample->ISTD_Spike Extraction Extraction (LLE or SPE) Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection ISTD_Spike->Extraction Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for GC-MS analysis of phthalate esters.

The logical relationship for sample preparation of a liquid sample using Liquid-Liquid Extraction (LLE) is detailed below.

LLE_Workflow start Start: Liquid Sample add_istd Add Internal Standard start->add_istd add_solvent Add Extraction Solvent (e.g., Dichloromethane) add_istd->add_solvent vortex Vortex/Shake Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic end Ready for GC-MS Analysis collect_organic->end

Caption: Liquid-Liquid Extraction (LLE) workflow for liquid samples.

The process for preparing a solid sample using Solid Phase Extraction (SPE) is outlined in the following diagram.

SPE_Workflow start Start: Solid Sample extraction Solvent Extraction (e.g., Methanol + Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation spe_cleanup Solid Phase Extraction (SPE) Cleanup centrifugation->spe_cleanup elution Elute Analytes (e.g., Dichloromethane) spe_cleanup->elution evaporation Evaporate to Near Dryness and Reconstitute elution->evaporation end Ready for GC-MS Analysis evaporation->end

Caption: Solid Phase Extraction (SPE) workflow for solid samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phthalate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the separation and quantification of common phthalates using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection. Phthalates, or phthalate esters, are synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] They are present in a vast array of consumer products, including food packaging, medical devices, toys, and cosmetics.[1] Growing concerns about their potential as endocrine-disrupting chemicals (EDCs) have led to increased monitoring and regulation of their presence in various materials.[1][2] HPLC is a robust and versatile analytical technique extensively used for the separation, identification, and quantification of phthalates.[1][3]

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Phthalates are separated based on their hydrophobicity; less polar phthalates interact more strongly with the stationary phase and thus have longer retention times. A gradient elution is often employed to effectively separate a wide range of phthalates with varying polarities in a single run. Detection is typically achieved using a UV detector at a wavelength where phthalates exhibit strong absorbance, commonly around 225-230 nm.[3][4]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and water.[1]

  • Standards: Analytical standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP)).[1]

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration.[1][5]

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity HPLC or equivalent[6]
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol[1][2]
Gradient Program Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C[7]
Injection Volume 20 µL[7][8]
Detection Wavelength 225 nm or 230 nm[7][9]
Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the individual phthalate standards in methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

Sample Preparation

The appropriate sample preparation method depends on the matrix. The goal is to extract the phthalates and remove interfering substances.

A. Water Samples (Solid-Phase Extraction - SPE) [1][10]

  • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

  • Pass the water sample through the conditioned cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the retained phthalates with a small volume of acetonitrile or methanol.

  • Filter the eluate through a 0.45 µm syringe filter before HPLC injection.

B. Solid Samples (e.g., PVC Toys, Sediments) (Ultrasonic Extraction) [11]

  • Finely grind or cut a representative portion of the solid sample.

  • Weigh a known amount of the sample into a glass vial.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Sonication: Place the vial in an ultrasonic bath for a specified time (e.g., 30 minutes) to enhance extraction.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to analysis.

C. Liquid and Semi-Solid Samples (e.g., Cosmetics, Beverages)

  • Direct Injection: For clear liquid samples where the phthalate concentration is within the calibration range, direct injection after filtration may be possible.[6]

  • Liquid-Liquid Extraction (LLE): For more complex matrices, mix the sample with an immiscible extraction solvent (e.g., n-hexane). After vigorous mixing and phase separation (by centrifugation), the organic layer containing the phthalates is collected, the solvent is evaporated, and the residue is reconstituted in the mobile phase.[6]

Data Presentation

The following tables summarize typical quantitative data for phthalate analysis by HPLC. These values can vary depending on the specific instrumentation, column, and analytical method used.

Table 2: Typical Retention Times and Elution Order

Under the specified reversed-phase conditions, the elution order is generally from the more polar to the less polar phthalates.

PhthalateAbbreviationTypical Retention Time (min)
Dimethyl phthalateDMP~4.3[8]
Diethyl phthalateDEP~5.7[8]
Dibutyl phthalateDBP~7.2 - 13.5[3][8]
Benzyl butyl phthalateBBPVaries
Di(2-ethylhexyl) phthalateDEHP~15.7[8]
Di-n-octyl phthalateDNOPVaries

Table 3: Method Performance Data from Literature

PhthalateLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
DMP-0.010 ng/mL93.2 - 98.5[10]
DEP0.02 mg/L-82.85 - 107.40[11]
DAP0.04 mg/L-82.85 - 107.40[11]
BBP0.01 mg/L-82.85 - 107.40[11]
DBP0.03 mg/L0.025 ng/mL82.85 - 107.40[10][11]
DCHP0.02 mg/L-82.85 - 107.40[11]
DHP0.03 mg/L-82.85 - 107.40[11]
DEHP0.03 mg/L0.035 ng/mL82.85 - 107.40[10][11]
DOP0.01 mg/L0.040 ng/mL82.85 - 107.40[10][11]
DINP0.08 mg/L-82.85 - 107.40[11]
DIDP0.10 mg/L-82.85 - 107.40[11]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Water, Solid, etc.) Extraction Extraction (SPE, LLE, Ultrasonic) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injection HPLC Injection Filtration->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (225 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for phthalate analysis by HPLC.

G Phthalates Phthalates (e.g., DEHP, DBP) PPARs Peroxisome Proliferator- Activated Receptors (PPARs) Phthalates->PPARs Activate RXR Retinoid X Receptor (RXR) PPARs->RXR Heterodimerize with PPRE PPAR Response Element (PPRE) in DNA RXR->PPRE Bind to GeneExpression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->GeneExpression Regulate

Caption: Phthalate-induced PPAR signaling pathway.

References

Application Notes and Protocols: Curing Epoxy Resins with cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) as a curing agent for epoxy resins. Anhydride-cured epoxy systems are renowned for their excellent thermal stability, high glass transition temperatures (Tg), robust mechanical properties, and superior electrical insulation capabilities. These characteristics make them highly suitable for demanding applications, including structural adhesives, composites, and electronic encapsulation.[1]

Initially, it is crucial to clarify a common point of confusion. While the query specified "Dimethyl cis-1,2,3,6-tetrahydrophthalate," this compound is an ester and not typically used as a primary curing agent for epoxy resins. The correct and widely used curing agent in this chemical family is cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) . This document will focus on the application and protocols for THPA.

The curing mechanism of epoxy resins with anhydrides like THPA is a complex process initiated by a hydroxyl-containing species. This initiates the opening of the anhydride ring, followed by an esterification reaction with the epoxy group. This process propagates to form a highly cross-linked, three-dimensional thermoset polymer network.[2]

Formulation Guidelines

The performance of the cured epoxy resin is highly dependent on the formulation, specifically the ratio of the curing agent to the epoxy resin, the type and concentration of any accelerator used, and the curing schedule.[3]

Stoichiometry Calculation

The amount of anhydride required for curing is typically expressed in parts per hundred parts of epoxy resin (phr). The ideal stoichiometric ratio is one mole of anhydride for every mole of epoxy.[3] The following formula can be used to calculate the required amount of THPA:

phr of THPA = (AEW / EEW) x 100

Where:

  • AEW is the Anhydride Equivalent Weight (for THPA, the molecular weight is 152.15 g/mol , and since it has one anhydride group, the AEW is 152.15 g/equivalent ).

  • EEW is the Epoxy Equivalent Weight of the resin (this value is provided by the resin manufacturer).

In practice, the optimal ratio may deviate slightly from the 1:1 stoichiometry to account for side reactions, and it is often determined experimentally.[3]

Accelerators

To facilitate the cure at lower temperatures and shorter times, accelerators are often incorporated into the formulation. Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), are commonly used at concentrations of 0.5 to 2 phr.[4]

Quantitative Data on Cured Epoxy Properties

The following tables summarize typical mechanical and thermal properties of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with THPA. It is important to note that these values can vary depending on the specific epoxy resin, the exact formulation, and the curing conditions.

Table 1: Mechanical Properties of THPA-Cured DGEBA Epoxy Resin

PropertyTypical Value Range
Tensile Strength (MPa)70 - 90
Young's Modulus (GPa)2.5 - 3.5
Elongation at Break (%)3 - 5
Flexural Strength (MPa)110 - 140
Flexural Modulus (GPa)3.0 - 4.0
Impact Strength (kJ/m²)15 - 25

Table 2: Thermal and Electrical Properties of THPA-Cured DGEBA Epoxy Resin

PropertyTypical Value Range
Glass Transition Temperature (Tg) (°C)120 - 150
Heat Distortion Temperature (HDT) (°C)110 - 140
Coefficient of Thermal Expansion (CTE)50 - 70 (ppm/°C)
Dielectric Constant (1 MHz)3.0 - 3.5
Dissipation Factor (1 MHz)0.01 - 0.02
Volume Resistivity (ohm-cm)> 10¹⁵

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of a THPA-cured epoxy resin.

Protocol 1: Preparation and Curing of a THPA-Epoxy Formulation

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA)

  • Benzyldimethylamine (BDMA) accelerator

  • Mechanical stirrer

  • Vacuum oven

  • Molds for casting test specimens

Procedure:

  • Resin Preheating: Gently preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.

  • Mixing: In a suitable container, add the calculated amount of THPA to the preheated epoxy resin. Mix thoroughly with a mechanical stirrer until the THPA is completely dissolved and the mixture is homogeneous.

  • Cooling and Accelerator Addition: Allow the mixture to cool down to near room temperature. Add the desired amount of BDMA accelerator (e.g., 1 phr) and mix thoroughly for another 2-3 minutes to ensure uniform distribution.

  • Degassing: Place the mixture in a vacuum oven and apply a vacuum to remove any entrapped air bubbles. Continue degassing until the bubbling subsides.

  • Casting: Carefully pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to a programmable oven and apply a multi-stage curing cycle. A typical cycle would be:

    • Initial Cure: 2 hours at 100°C.

    • Post-Cure: 4 hours at 150°C.

  • Demolding: After the curing cycle is complete, allow the molds to cool down slowly to room temperature before demolding the cured specimens.

Protocol 2: Mechanical and Thermal Characterization

1. Mechanical Testing:

  • Tensile Testing: Prepare dog-bone shaped specimens according to ASTM D638 standards. Conduct tensile tests using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing: Prepare rectangular bar specimens according to ASTM D790 standards. Perform three-point bending tests to measure flexural strength and flexural modulus.

  • Impact Testing: Use notched Izod or Charpy specimens as per ASTM D256 to determine the impact strength.

2. Thermal Analysis:

  • Dynamic Mechanical Analysis (DMA): Use a DMA instrument to determine the storage modulus, loss modulus, and the glass transition temperature (Tg) from the peak of the tan delta curve.

  • Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability and decomposition temperature of the cured resin.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg).

Visualizations

Curing Mechanism of Epoxy Resin with Anhydride

G cluster_0 Initiation cluster_1 Propagation cluster_2 Cross-linking Hydroxyl_Group Hydroxyl Group (from resin or moisture) Anhydride Anhydride (THPA) Hydroxyl_Group->Anhydride Ring Opening Carboxylic_Acid Carboxylic Acid Intermediate Anhydride->Carboxylic_Acid Epoxy_Group Epoxy Group Ester_Linkage Ester Linkage & New Hydroxyl Group Epoxy_Group->Ester_Linkage Network_Formation 3D Cross-linked Network Carboxylic_Acid_2 Carboxylic Acid Intermediate Carboxylic_Acid_2->Epoxy_Group Esterification New_Hydroxyl New Hydroxyl Group Another_Anhydride Another Anhydride (THPA) New_Hydroxyl->Another_Anhydride Further Reaction Another_Anhydride->Network_Formation

Caption: Curing mechanism of epoxy resin with anhydride.

Experimental Workflow for Epoxy Curing and Characterization

G Start Start Formulation Formulation (Epoxy, THPA, Accelerator) Start->Formulation Mixing Mixing & Degassing Formulation->Mixing Casting Casting into Molds Mixing->Casting Curing Curing (Initial Cure & Post-Cure) Casting->Curing Demolding Demolding Curing->Demolding Sample_Preparation Sample Preparation (Cutting & Shaping) Demolding->Sample_Preparation Characterization Characterization Sample_Preparation->Characterization Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Characterization->Mechanical_Testing Thermal_Analysis Thermal Analysis (DMA, TGA, DSC) Characterization->Thermal_Analysis End End Mechanical_Testing->End Thermal_Analysis->End

Caption: Experimental workflow for epoxy curing.

References

Application Notes and Protocols: Synthesis of Derivatives from Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from Dimethyl cis-1,2,3,6-tetrahydrophthalate. This versatile starting material, readily prepared from the Diels-Alder reaction of butadiene and maleic anhydride followed by esterification, offers a scaffold for the development of a wide range of molecules with potential applications in materials science and drug discovery.

Introduction

This compound is a cyclic diester containing a reactive double bond, making it an excellent precursor for a variety of chemical transformations. The ester functionalities can be modified, and the alkene can undergo addition reactions, leading to a diverse library of derivatives. Some derivatives of the parent anhydride have shown promising biological activity, including anti-inflammatory and antimicrobial effects, suggesting potential for therapeutic applications.[1]

Synthesis of the Starting Material

The precursor, cis-Δ4-tetrahydrophthalic anhydride, is synthesized via a Diels-Alder reaction between maleic anhydride and butadiene.[2] The subsequent esterification with methanol yields this compound. A typical procedure involves refluxing the anhydride with anhydrous methanol in the presence of an acid catalyst like p-toluenesulfonic acid.[3]

Application: Synthesis of Key Derivatives

The following sections detail the synthesis of several key derivatives from this compound. The protocols provided are generalized and may require optimization for specific laboratory conditions and scales.

Hydrolysis to cis-1,2,3,6-Tetrahydrophthalic Acid

The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid is a fundamental transformation. The resulting diacid can be used in polymerization reactions to form polyesters or as a starting material for the synthesis of other derivatives.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Isolation: The dicarboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound198.220.059.91--
Sodium Hydroxide40.000.114.40--
cis-1,2,3,6-Tetrahydrophthalic Acid170.16---~90-95
Amidation to cis-1,2,3,6-Tetrahydrophthalic Diamide

Direct amidation from the ester can be challenging. A more common route is the conversion of the diacid (from hydrolysis) to the diacyl chloride, followed by reaction with an amine. Alternatively, direct amidation of the diacid with an amine can be achieved using a catalyst.

Experimental Protocol: Amidation from Diacid

  • Reaction Setup: In a round-bottom flask, suspend cis-1,2,3,6-tetrahydrophthalic acid (1.0 eq) and a catalytic amount of a Lewis acid such as Nb₂O₅ in an appropriate solvent like o-xylene.[4]

  • Reagent Addition: Add the desired primary or secondary amine (2.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (around 135 °C) with continuous stirring for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by centrifugation or filtration.

  • Isolation: The product can be purified by recrystallization from a suitable solvent.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
cis-1,2,3,6-Tetrahydrophthalic Acid170.160.058.51--
Amine (e.g., Benzylamine)107.150.1111.7912.0Variable
N¹,N²-dibenzylcyclohex-4-ene-1,2-dicarboxamide348.44---~70-85
Reduction of Ester Groups to a Diol

The reduction of the ester groups to alcohols yields cis-1,2-bis(hydroxymethyl)cyclohex-4-ene. This diol is a valuable monomer for the synthesis of polyesters and polyurethanes.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the diol.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound198.220.059.91--
Lithium Aluminum Hydride37.950.1-0.153.80-5.69--
cis-1,2-bis(hydroxymethyl)cyclohex-4-ene142.20---~85-95
Epoxidation of the Double Bond

The carbon-carbon double bond can be epoxidized to form a cyclic ether. This introduces a reactive epoxide ring that can be opened by various nucleophiles to create a range of functionalized derivatives.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the epoxide.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound198.220.059.91--
m-CPBA (~77%)172.570.055~9.5--
Dimethyl 7-oxa-bicyclo[4.1.0]heptane-3,4-dicarboxylate214.22--->90
Dihydroxylation of the Double Bond

The alkene can be converted to a vicinal diol through dihydroxylation. This reaction can be performed to yield either syn or anti diols depending on the reagents used.

Experimental Protocol: Syn-Dihydroxylation with OsO₄ (catalytic)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% solution in t-butanol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound198.220.059.91--
N-methylmorpholine N-oxide117.150.0758.79--
Osmium Tetroxide (catalyst)254.23cat.---
Dimethyl 4,5-dihydroxycyclohexane-1,2-dicarboxylate232.23---~80-90

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_derivatives Derivatives start This compound diacid cis-1,2,3,6-Tetrahydrophthalic Acid start->diacid Hydrolysis (NaOH, H₂O/MeOH) diol cis-1,2-bis(hydroxymethyl)cyclohex-4-ene start->diol Reduction (LiAlH₄, THF) epoxide Dimethyl 7-oxa-bicyclo[4.1.0]heptane- 3,4-dicarboxylate start->epoxide Epoxidation (m-CPBA, DCM) vicinal_diol Dimethyl 4,5-dihydroxycyclohexane- 1,2-dicarboxylate start->vicinal_diol Dihydroxylation (cat. OsO₄, NMO) diamide cis-1,2,3,6-Tetrahydrophthalic Diamide diacid->diamide Amidation (Amine, Catalyst)

Caption: Synthetic workflow for derivatives of this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride, such as 1,2,4-triazole derivatives, have demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNF-α and increasing the production of the anti-inflammatory cytokine IL-10 in peripheral blood mononuclear cells (PBMCs).[1] This suggests that novel derivatives synthesized from this compound could be explored for similar immunomodulatory effects.

The diagram below illustrates a simplified potential mechanism of action for these compounds in modulating inflammatory responses.

Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 binds nfkb NF-κB Pathway tlr4->nfkb activates tnf TNF-α (Pro-inflammatory) nfkb->tnf promotes transcription derivative Synthesized Derivative derivative->nfkb inhibits il10 IL-10 (Anti-inflammatory) derivative->il10 promotes Inflammation Inflammation tnf->Inflammation Resolution Resolution of Inflammation il10->Resolution

Caption: Potential anti-inflammatory signaling pathway of synthesized derivatives.

References

Application Notes and Protocols for the Use of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Alkyd Resin Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and practical application of Dimethyl cis-1,2,3,6-tetrahydrophthalate in the synthesis of alkyd resins. This document includes detailed experimental protocols, data presentation, and workflow diagrams to guide researchers in utilizing this monomer for the development of novel polymer structures.

Introduction

Alkyd resins are a significant class of thermosetting polymers widely used in the manufacturing of paints, coatings, and inks. They are oil-modified polyesters, and their properties are tailored by the choice of their constituent monomers: a polybasic acid or its anhydride, a polyhydric alcohol (polyol), and a fatty acid or oil.

This compound serves as a cycloaliphatic dibasic acid component, offering a non-aromatic alternative to traditional phthalic anhydride. Its use can impart specific properties to the resulting alkyd resin, such as improved flexibility, good color retention, and enhanced weatherability. The esterified form, this compound, provides an alternative reaction pathway to the use of the corresponding anhydride or carboxylic acid, proceeding via a transesterification reaction rather than direct esterification. This method avoids the formation of water as a byproduct, which can simplify the process control and potentially reduce side reactions.

Principle of the Method

The synthesis of alkyd resins using this compound follows a two-stage polycondensation process, analogous to the well-established methods for producing polyesters from other dimethyl esters like dimethyl terephthalate (DMT).

  • Alcoholysis/Transesterification: In the first stage, if starting from a vegetable oil, the oil undergoes alcoholysis with a polyol (e.g., glycerol) to form a mixture of monoglycerides and diglycerides. Subsequently, or in a one-pot process with fatty acids, the this compound is introduced. A transesterification reaction then occurs between the methyl ester groups of the tetrahydrophthalate and the hydroxyl groups of the polyol and monoglycerides. This reaction is typically catalyzed and results in the formation of methanol as a byproduct, which is continuously removed from the reaction mixture to drive the reaction to completion.

  • Polycondensation: Following the removal of methanol, the temperature is often increased, and a vacuum may be applied to facilitate the polycondensation of the intermediate oligomers. This stage promotes the building of higher molecular weight polymer chains and the removal of any excess polyol, leading to the final alkyd resin with the desired viscosity and acid value.

Experimental Protocols

The following protocols are representative methods for the synthesis of alkyd resins using this compound. The specific quantities and reaction times may be adjusted based on the desired "oil length" and final properties of the resin.

3.1. Materials and Equipment

  • Monomers:

    • This compound

    • Polyol (e.g., Glycerol, Pentaerythritol)

    • Fatty Acid (e.g., Linseed oil fatty acid, Soybean oil fatty acid) or Vegetable Oil (e.g., Soybean oil, Linseed oil)

  • Catalysts:

    • Transesterification Catalyst (e.g., Zinc Acetate, Lithium Carbonate)

    • Alcoholysis Catalyst (if using oil, e.g., Litharge)

  • Solvent: Xylene (for azeotropic removal of water if any side reactions occur, and for viscosity adjustment)

  • Inert Gas: Nitrogen

  • Equipment:

    • Glass reactor (e.g., 1 L four-necked round-bottom flask)

    • Mechanical stirrer

    • Heating mantle with temperature controller and thermocouple

    • Dean-Stark trap and condenser

    • Nitrogen inlet

    • Vacuum pump

3.2. Protocol 1: Fatty Acid Process

This protocol describes the synthesis of a medium oil alkyd resin.

  • Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging Reactants: Charge the reactor with the following components in the specified molar ratios (a representative formulation is provided in Table 1):

    • Linseed oil fatty acid

    • Glycerol

    • This compound

    • Xylene (approximately 2-3% of the total weight of reactants)

  • Inert Atmosphere: Start a slow stream of nitrogen gas through the reactor to maintain an inert atmosphere and prevent oxidation.

  • Heating and Transesterification:

    • Begin stirring and gradually heat the mixture to 160-180°C.

    • Add the transesterification catalyst (e.g., 0.05-0.1% Zinc Acetate by weight of the dimethyl ester).

    • Slowly increase the temperature to 220-240°C.

    • Methanol will begin to distill off and can be collected in the Dean-Stark trap. The reaction progress is monitored by the amount of methanol collected.

  • Polycondensation:

    • Once the evolution of methanol has ceased (indicating the completion of the transesterification), the reaction enters the polycondensation stage.

    • Maintain the temperature at 220-240°C.

    • Monitor the reaction by periodically taking samples to measure the acid value and viscosity.

    • The reaction is considered complete when the desired acid value (typically < 15 mg KOH/g) and viscosity are reached.

  • Cooling and Dilution:

    • Once the desired specifications are met, turn off the heat and allow the reactor to cool to below 150°C.

    • Gradually add a suitable solvent (e.g., mineral spirits or xylene) to achieve the desired solid content (e.g., 70%).

3.3. Protocol 2: Monoglyceride Process

This protocol is for the synthesis of a long oil alkyd resin from a vegetable oil.

  • Reactor Setup: Same as in Protocol 1.

  • Alcoholysis Stage:

    • Charge the reactor with Soybean oil and Glycerol (see Table 1 for a representative formulation).

    • Add an alcoholysis catalyst (e.g., 0.02-0.05% Litharge by weight of the oil).

    • Heat the mixture to 230-250°C under a nitrogen blanket with continuous stirring.

    • Monitor the progress of alcoholysis by checking the solubility of a sample in methanol (the reaction is complete when a clear solution is formed). This typically takes 1-2 hours.

  • Transesterification and Polycondensation:

    • Cool the reaction mixture to below 180°C.

    • Add the this compound.

    • Add the transesterification catalyst (e.g., Zinc Acetate).

    • Reheat the mixture to 220-240°C and collect the evolved methanol.

    • Continue with the polycondensation as described in Protocol 1, monitoring the acid value and viscosity until the target values are achieved.

  • Cooling and Dilution: Cool and dilute the final resin as described in Protocol 1.

Data Presentation

The properties of the synthesized alkyd resins should be characterized and presented in a structured format for comparison.

Table 1: Representative Formulations for Alkyd Resin Synthesis

ComponentProtocol 1 (Fatty Acid Process) - Molar RatioProtocol 2 (Monoglyceride Process) - Weight (g) for a 1L Reactor
Linseed Oil Fatty Acid1.5-
Soybean Oil-450
Glycerol2.2150
This compound1.0200
Litharge-0.2
Zinc Acetate0.0050.15

Table 2: Characterization of Synthesized Alkyd Resins

PropertyTarget ValueProtocol 1 ResultProtocol 2 Result
Oil Length (%)55-65~58~65
Acid Value (mg KOH/g)< 151214
Viscosity (Gardner-Holdt at 25°C)T - VUV
Color (Gardner)< 545
Solid Content (%)707070

Visualizations

Diagram 1: Chemical Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound P1 Transesterification A->P1 B Polyol (e.g., Glycerol) B->P1 C Fatty Acid / Monoglyceride C->P1 P2 Polycondensation P1->P2 Heat, Catalyst E Methanol (byproduct) P1->E Distilled off D Alkyd Resin P2->D Heat, Vacuum (optional) G start Start reactor_setup Assemble Reactor start->reactor_setup charge_reactants Charge Reactants (Ester, Polyol, Fatty Acid) reactor_setup->charge_reactants inert_atm Establish Inert Atmosphere (N2) charge_reactants->inert_atm heat_transesterify Heat and Catalyze Transesterification (180-240°C) inert_atm->heat_transesterify collect_methanol Collect Methanol Byproduct heat_transesterify->collect_methanol polycondensation Polycondensation (Maintain Temp, Monitor Viscosity & Acid Value) collect_methanol->polycondensation check_specs Specifications Met? polycondensation->check_specs check_specs->polycondensation No cool_down Cool Reactor check_specs->cool_down Yes dilute Dilute with Solvent cool_down->dilute end End Product: Alkyd Resin Solution dilute->end

Application Notes and Protocols: Dimethyl cis-1,2,3,6-Tetrahydrophthalate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethyl cis-1,2,3,6-tetrahydrophthalate as a versatile intermediate in the synthesis of pharmaceutically active compounds. The focus is on its application in the development of selective alpha-1a adrenoceptor antagonists, a class of drugs investigated for the treatment of benign prostatic hyperplasia (BPH).

Introduction

This compound is a cyclic diester that serves as a valuable building block in organic synthesis. Its conformational rigidity and the presence of multiple functional groups make it an attractive starting material for the synthesis of complex molecular architectures. A key application of this intermediate is in the synthesis of derivatives of cis-1,2,3,6-tetrahydrophthalimide, which form the core structure of certain selective alpha-1a adrenoceptor antagonists.[1] These antagonists have shown potential in the treatment of BPH by selectively targeting receptors in the prostate, thereby reducing side effects such as orthostatic hypotension.

Core Synthesis Pathway: From Diester to a Pharmaceutical Intermediate

The primary synthetic utility of this compound in this context is its conversion to cis-1,2,3,6-tetrahydrophthalimide. This imide is a key intermediate that can be further functionalized to yield the final active pharmaceutical ingredient (API). The overall synthetic strategy involves a three-step process from the diester.

G diester Dimethyl cis-1,2,3,6- tetrahydrophthalate diacid cis-1,2,3,6-Tetrahydrophthalic acid diester->diacid Hydrolysis anhydride cis-1,2,3,6-Tetrahydrophthalic anhydride diacid->anhydride Dehydration imide cis-1,2,3,6-Tetrahydrophthalimide (Key Intermediate) anhydride->imide Imidization

Caption: Synthetic pathway from this compound to the key intermediate.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

While these application notes focus on the utility of the dimethyl ester, the synthesis of the corresponding anhydride is a crucial and well-documented step. The anhydride is commercially available and can also be synthesized via a Diels-Alder reaction. A typical laboratory-scale synthesis is provided below.

Reaction:

1,3-Butadiene + Maleic Anhydride → cis-1,2,3,6-Tetrahydrophthalic Anhydride

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • Charge the flask with dry benzene (500 ml) and maleic anhydride (196 g, 2 moles).[2]

  • Begin stirring and heat the mixture gently with a warm water bath.

  • Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).

  • Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[2]

  • Continue the butadiene addition for 2-2.5 hours, reducing the flow rate as the reaction proceeds.

  • Pour the hot solution into a beaker and allow it to cool, then place it in an ice bath (0–5°C) overnight to crystallize the product.[2]

  • Collect the crystals by filtration, wash with cold petroleum ether, and dry in an oven at 70-80°C.[2]

Quantitative Data:

ParameterValueReference
Yield93-97%[2]
Melting Point99-102°C[2]
Protocol 2: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide

This protocol outlines the conversion of the anhydride to the key imide intermediate. This can also be achieved by reacting the diester with a suitable ammonia source under appropriate conditions, though the anhydride route is common.

Reaction:

cis-1,2,3,6-Tetrahydrophthalic Anhydride + Urea → cis-1,2,3,6-Tetrahydrophthalimide

Procedure (Illustrative):

  • Combine cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1.1 molar ratio.

  • Heat the mixture to 150-160°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture and recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain the pure imide.

Quantitative Data:

ParameterValueReference
Purity>99% (by liquid chromatography)[3]
Melting Point134.5-135.4°C[3]
Protocol 3: Synthesis of a Representative Alpha-1a Adrenoceptor Antagonist

The following is a generalized procedure for the N-alkylation of cis-1,2,3,6-tetrahydrophthalimide to introduce a side chain, a common step in the synthesis of the target antagonists.

G imide cis-1,2,3,6-Tetrahydrophthalimide intermediate N-alkylated Intermediate imide->intermediate N-Alkylation base Base (e.g., K2CO3) in DMF alkyl_halide R-X (e.g., 1-bromo-3-chloropropane) api Final API (Alpha-1a Adrenoceptor Antagonist) intermediate->api Nucleophilic Substitution amine Substituted Amine (e.g., piperidine derivative)

Caption: General workflow for the synthesis of an alpha-1a adrenoceptor antagonist.

Procedure (Generalized):

  • Dissolve cis-1,2,3,6-tetrahydrophthalimide in a suitable polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate, to the solution.

  • To this mixture, add the desired alkylating agent (e.g., a dihaloalkane) and heat the reaction to facilitate the N-alkylation.

  • After the reaction is complete, the intermediate is isolated.

  • The N-alkylated intermediate is then reacted with a substituted amine (e.g., a piperidine derivative) to displace the terminal halide and form the final product.

  • Purification is typically achieved through column chromatography or recrystallization.

Application in Drug Discovery

The cis-1,2,3,6-tetrahydrophthalimide core provides a rigid scaffold that can be elaborated to achieve high affinity and selectivity for the alpha-1a adrenergic receptor.[1] The synthetic accessibility of this core, originating from the readily available Diels-Alder adduct, makes it an attractive starting point for the development of new chemical entities targeting this receptor. The structural diversity of the final compounds can be easily achieved by varying the nature of the N-alkyl side chain and the terminal amine moiety, allowing for the fine-tuning of pharmacological properties.

Conclusion

This compound and its derivatives, particularly the corresponding anhydride and imide, are valuable intermediates in pharmaceutical synthesis. The straightforward and high-yielding protocols for their preparation, coupled with their utility in constructing the core of selective alpha-1a adrenoceptor antagonists, underscore their importance in modern drug discovery and development. These application notes provide a framework for the synthesis and utilization of this versatile chemical building block.

References

Application Notes and Protocols for Polymerization of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of Dimethyl cis-1,2,3,6-tetrahydrophthalate. The information is curated for professionals in research and development who are exploring the synthesis of novel polyesters and other polymers from this monomer. The protocols are based on established polymerization techniques for structurally related monomers, providing a strong starting point for laboratory synthesis.

Introduction

This compound is a cyclic diester monomer that holds potential for the synthesis of a variety of polymers. Its structure, featuring a cyclohexene ring and two methyl ester functionalities, allows for polymerization through two primary routes: polycondensation and ring-opening metathesis polymerization (ROMP). These methods open avenues for creating polymers with diverse properties, suitable for applications ranging from biodegradable materials to advanced drug delivery systems.

Polycondensation of this compound with diols can yield unsaturated polyesters. The double bond in the resulting polymer backbone is available for subsequent cross-linking or functionalization. Alternatively, ROMP can be employed to polymerize the cyclic olefin, leading to polymers with an unsaturated backbone and pendant ester groups.

Polymerization Techniques

Two principal polymerization techniques are applicable to this compound:

  • Polycondensation with Diols: This is a step-growth polymerization where the dimethyl ester monomer reacts with a diol to form a polyester. The reaction proceeds via transesterification, with the elimination of methanol. This method is widely used for the synthesis of both saturated and unsaturated polyesters.

  • Ring-Opening Metathesis Polymerization (ROMP): This is a chain-growth polymerization that proceeds via an organometallic catalyst, typically a ruthenium-based Grubbs catalyst. The catalyst opens the cyclic olefin of the monomer to form a linear polymer with the double bonds preserved in the backbone.

Application Note 1: Polyester Synthesis via Polycondensation

Polycondensation of this compound with various diols (e.g., ethylene glycol, 1,4-butanediol, isosorbide) can be employed to synthesize unsaturated polyesters. The properties of the resulting polyester can be tailored by the choice of the diol comonomer. For instance, using a rigid diol like isosorbide can enhance the thermal properties of the polymer.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol is adapted from established procedures for the synthesis of furan-based polyesters from dimethyl esters.

Materials:

  • This compound

  • Diol (e.g., 1,6-hexanediol)

  • Transesterification catalyst (e.g., titanium (IV) isopropoxide, dibutyltin oxide)

  • Inert gas (Nitrogen or Argon)

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet.

Procedure:

Stage 1: Transesterification

  • Charge the reaction vessel with equimolar amounts of this compound and the chosen diol (e.g., 1,6-hexanediol).

  • Add the transesterification catalyst (e.g., titanium (IV) isopropoxide at a concentration of 200-400 ppm relative to the diester).

  • Flush the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.

  • Heat the reaction mixture under a slow stream of inert gas with continuous stirring. Gradually increase the temperature from 160 °C to 190 °C over a period of 4-5 hours.

  • During this stage, methanol is produced as a byproduct of the transesterification reaction and should be collected in a cooled trap. The reaction progress can be monitored by the amount of methanol collected.

Stage 2: Polycondensation

  • After the theoretical amount of methanol has been collected, indicating the completion of the transesterification stage, gradually apply a vacuum to the system (reducing the pressure to below 1 mbar).

  • Simultaneously, increase the temperature to a range of 220-250 °C.

  • Continue the reaction under high vacuum and elevated temperature for 3-4 hours to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.

  • The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

Quantitative Data
Diester MonomerDiol MonomerCatalystMn ( g/mol )PDIYield (%)Reference
Dimethyl-2,5-furandicarboxylateIsoidideNot specified21,0001.7Not specified[1]
Dimethyl-2,5-furandicarboxylateIsosorbideDibutyltin oxideNot specifiedNot specifiedNot specified[1]
Suberoyl chlorideIsosorbideNone2,000 - 10,000Not specified9 - 80[2]
Suberoyl chlorideIsomannideNone6,000 - 18,000Not specified18 - 89[2]

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index.

Visualization of Polycondensation Workflow

Polycondensation_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization Stages cluster_workup Product Isolation Monomers Charge Monomers (Diester + Diol) Catalyst Add Catalyst Transesterification Stage 1: Transesterification (160-190°C, N2 atm) Methanol Removal Catalyst->Transesterification Polycondensation Stage 2: Polycondensation (220-250°C, High Vacuum) Diol Removal & Chain Growth Transesterification->Polycondensation Cooling Cooling under N2 Polycondensation->Cooling Purification Dissolution & Precipitation Cooling->Purification Drying Drying Purification->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polyester

Caption: Workflow for the two-stage melt polycondensation of this compound with a diol.

Application Note 2: Synthesis of Unsaturated Polymers via ROMP

The carbon-carbon double bond within the cyclohexene ring of this compound makes it a candidate for Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with controllable molecular weights and narrow polydispersity indices. The resulting polymers feature a highly unsaturated backbone with pendant diester groups, which can be further modified.

Experimental Protocol: ROMP using Grubbs Catalyst

This protocol is based on general procedures for the ROMP of cyclic olefins.[3][4][5]

Materials:

  • This compound (rigorously purified and dried)

  • Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF, or 1,2-dichloroethane)

  • Chain transfer agent (optional, for molecular weight control)

  • Quenching agent (e.g., ethyl vinyl ether)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox for handling air-sensitive reagents.

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Rapidly inject the catalyst solution into the stirred monomer solution at room temperature or a specified reaction temperature (e.g., 60 °C).

  • Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.

  • Once the desired monomer conversion is achieved, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether. Stir for an additional 30-60 minutes to ensure complete deactivation of the catalyst.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data

Specific quantitative data for the ROMP of this compound is not available in the provided search results. The following table provides representative data for the ROMP of a structurally related monomer, 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester.[4]

MonomerCatalystMonomer/Catalyst RatioYield (%)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl esterRu(PPh3)2(Cl)2(CHPh)Varies80-85

Note: The molecular weight and polydispersity of the resulting polymer are dependent on the monomer to catalyst ratio.

Visualization of ROMP Workflow

ROMP_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Termination & Isolation Monomer_Sol Dissolve Monomer in Anhydrous Solvent Catalyst_Sol Dissolve Grubbs Catalyst Initiation Inject Catalyst Solution into Monomer Solution Catalyst_Sol->Initiation Propagation Polymer Chain Growth (Monitor Conversion) Initiation->Propagation Quenching Add Quenching Agent (e.g., Ethyl Vinyl Ether) Propagation->Quenching Precipitation Precipitate in Non-solvent (e.g., Methanol) Quenching->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Polymer Final_Polymer Isolation->Final_Polymer Final Polymer

Caption: General workflow for the Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Reaction Mechanism

Polycondensation via Transesterification

The polycondensation of this compound with a diol proceeds through a transesterification mechanism, which is typically catalyzed by a metal alkoxide or salt.

Transesterification_Mechanism start Step 1: Catalyst Activation of Diol diol R'-OH (Diol) start->diol activated_diol R'-O-M (Activated Diol) diol->activated_diol + Catalyst catalyst M-OR (Catalyst) diester R-COOCH3 (Dimethyl Ester) intermediate Tetrahedral Intermediate activated_diol->intermediate step2 Step 2: Nucleophilic Attack diester->intermediate step3 Step 3: Methanol Elimination ester_linkage R-COOR' (Ester Linkage) intermediate->ester_linkage - CH3OH methanol CH3OH (Methanol) intermediate->methanol regenerated_catalyst M-OR (Regenerated Catalyst) ester_linkage->regenerated_catalyst + CH3OH from another intermediate

Caption: Simplified mechanism of catalyzed transesterification for polyester synthesis.

Conclusion

This compound is a versatile monomer for which established polymerization techniques such as polycondensation and ROMP are readily applicable. The provided protocols, derived from analogous and well-documented systems, offer a solid foundation for researchers to synthesize novel polymers. The ability to tailor the polymer properties through the choice of comonomers and polymerization technique makes this an attractive building block for new materials in various scientific and industrial fields. Further research is warranted to elucidate the specific properties of polymers derived from this monomer and to optimize the reaction conditions for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Dimethyl cis-1,2,3,6-tetrahydrophthalate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction between 1,3-butadiene and dimethyl maleate.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. The Diels-Alder reaction, while often exothermic, requires sufficient thermal energy to overcome the activation barrier.[1]1. Optimize Reaction Conditions: Consider increasing the reaction temperature. For instance, heating to 160°C for 24 hours has been reported for the reaction between butadiene and dimethyl maleate.[2] Alternatively, a gradual increase in temperature can be tested. Using a high-boiling point solvent like p-xylene can facilitate reaching the necessary reaction temperature.[3]
2. Reagent Quality Issues: Dimethyl maleate may be impure or contain the trans-isomer (dimethyl fumarate). Butadiene may have polymerized, especially if not stored properly.2. Verify Reagent Purity: Ensure the dimethyl maleate is the cis-isomer and of high purity.[4] Use freshly distilled or a new bottle of 1,3-butadiene.
3. Loss of Butadiene: Butadiene is a gas at room temperature and can escape if the reaction setup is not properly sealed.3. Ensure a Closed System: Use a reflux condenser and ensure all joints are well-sealed to prevent the loss of butadiene.
Product is a Viscous, Intractable Polymer 1. Polymerization of Butadiene: High temperatures can induce the polymerization of 1,3-butadiene, a common side reaction.1. Control Temperature: While heat is necessary, excessive temperatures can favor polymerization. Monitor the reaction temperature closely. The reaction can be exothermic, so initial heating might need to be controlled.[5][6]
2. Radical Initiators: Presence of impurities that can act as radical initiators can promote polymerization.2. Use Inhibitor/Purified Reagents: Consider adding a radical inhibitor, such as hydroquinone, to the butadiene. Ensure all reagents and solvents are free from peroxides.
Formation of Trans-Isomer 1. Isomerization of Dimethyl Maleate: High temperatures or acidic/basic conditions can potentially cause isomerization of dimethyl maleate to the more stable dimethyl fumarate prior to the reaction.1. Control Reaction Conditions: Maintain neutral pH and avoid excessively high temperatures for prolonged periods before the reaction is complete. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[4]
Difficult Purification 1. Presence of Side Products: Unreacted starting materials or polymeric byproducts can complicate purification.1. Optimize Reaction Stoichiometry and Conditions: Ensure the reaction goes to completion to minimize unreacted starting materials. Careful temperature control can reduce polymer formation.
2. Inefficient Purification Method: Simple distillation may not be sufficient to separate the product from impurities with similar boiling points.2. Employ Advanced Purification Techniques: Vacuum distillation is often effective for purifying high-boiling liquids like this compound (boiling point of 141-142 °C at 20 mmHg).[7] Recrystallization from a suitable solvent system at low temperatures can also be effective for isolating the pure product, similar to the purification of the analogous anhydride.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

A1: The Diels-Alder reaction is stereospecific. Since you are starting with dimethyl maleate, which is a cis-dienophile, the resulting product, Dimethyl 1,2,3,6-tetrahydrophthalate, will have a cis configuration at the ester groups.[4]

Q2: Can I use a solvent for this reaction?

A2: Yes, while the reaction can be performed neat, using a high-boiling, inert solvent such as p-xylene or toluene can help to control the reaction temperature and facilitate stirring.[3][8]

Q3: Is a catalyst necessary for this reaction?

A3: The thermal Diels-Alder reaction between 1,3-butadiene and dimethyl maleate typically does not require a catalyst. The reaction is driven by heat.[1] However, Lewis acid catalysts can sometimes be used to accelerate Diels-Alder reactions, though this may also increase the likelihood of side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time intervals.

Q5: What are the key safety precautions for this synthesis?

A5: 1,3-Butadiene is a flammable gas and a suspected carcinogen; it should be handled in a well-ventilated fume hood. The reaction can be exothermic, so it is important to have a cooling bath on standby to control the temperature.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Dimethyl maleate

  • 1,3-Butadiene (condensed and cooled)

  • High-boiling point solvent (e.g., p-xylene, optional)

  • Reaction flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add dimethyl maleate to the flask. If using a solvent, add it at this stage.

  • Cool the flask in a dry ice/acetone bath.

  • Carefully condense a slight excess of 1,3-butadiene into the reaction flask.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to reflux (if using a solvent) or to a target temperature (e.g., 160°C if neat) and maintain for 24 hours.[2]

  • Monitor the reaction for exothermicity, especially during the initial heating phase.[6]

  • After the reaction is complete (as determined by a suitable monitoring technique like GC or TLC), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect the fraction that distills at 141-142 °C at a pressure of 20 mmHg.[7]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Butadiene 1,3-Butadiene TS [4+2] Cycloaddition (Concerted) Butadiene->TS Diene Dimethyl_Maleate Dimethyl Maleate Dimethyl_Maleate->TS Dienophile Product This compound TS->Product Forms Cyclohexene Ring

Caption: Reaction mechanism of this compound synthesis.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Flask with Condenser - Add Dimethyl Maleate Start->Reaction_Setup Butadiene_Addition Add Cooled 1,3-Butadiene Reaction_Setup->Butadiene_Addition Heating Heat to Reflux/ Target Temperature Butadiene_Addition->Heating Monitoring Monitor Reaction Progress (TLC/GC) Heating->Monitoring Workup Cool and Remove Solvent (if applicable) Monitoring->Workup Purification Purification: Vacuum Distillation Workup->Purification Characterization Characterization: (NMR, IR, GC-MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Polymerization Polymer Formation? Start->Polymerization No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents No Control_Temp Improve Temperature Control Polymerization->Control_Temp Yes Use_Inhibitor Consider Radical Inhibitor Polymerization->Use_Inhibitor No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl cis-1,2,3,6-tetrahydrophthalate. Below you will find detailed information on purification techniques, troubleshooting common issues, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound synthesized via the Diels-Alder reaction?

A1: The most common impurities originate from the starting materials and the reaction conditions. These can include:

  • Unreacted Dienophile: Dimethyl maleate.

  • Unreacted Diene: Butadiene (though volatile and likely removed during workup).

  • Hydrolyzed Products: cis-1,2,3,6-Tetrahydrophthalic acid or its mono-methyl ester, which can form if water is present.

  • Polymeric Byproducts: Butadiene can polymerize, especially at higher temperatures.

  • Solvent Residue: The solvent used for the reaction (e.g., toluene, xylene).

Q2: My final product is a yellow or brown oil. What is the likely cause and how can I fix it?

A2: A colored sample often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. Overheating the reaction can promote polymerization of the diene. To remove the color, you can try purification by column chromatography or distillation. For distillation, ensure it is performed under vacuum to prevent thermal decomposition of the desired product.

Q3: After an aqueous workup, I'm having trouble with emulsions. What should I do?

A3: Emulsions can form during the liquid-liquid extraction process. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • Allow the mixture to stand for a longer period.

  • Filter the mixture through a pad of Celite.

Q4: Can I purify this compound by recrystallization?

A4: this compound is a liquid at room temperature, so recrystallization is not a suitable purification method. The precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is a solid and can be purified by recrystallization from solvents like ligroin or ether.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature moderately.
Loss of product during workup.Be careful during liquid-liquid extractions to not discard the organic layer. Ensure complete extraction from the aqueous layer.
Product is Contaminated with Starting Material (Dimethyl Maleate) Incomplete reaction or inefficient purification.If distillation was used, ensure the fraction collection is precise. For column chromatography, optimize the solvent system for better separation.
Product is Acidic (contains carboxylic acid impurities) Hydrolysis of the ester or anhydride precursor.Perform a wash with a mild base like saturated sodium bicarbonate solution during the workup.
Bumping During Vacuum Distillation Uneven heating.Use a magnetic stir bar and a heating mantle for even heat distribution. Ensure a slow and steady heating rate.
Difficulty Achieving a Good Vacuum During Distillation Leaks in the distillation apparatus.Check all ground glass joints for a good seal. Ensure all tubing is securely connected and not cracked.
Product Decomposes During Distillation Temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the vacuum is as low as possible.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Precursor)

This protocol is adapted from established Diels-Alder reaction procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a suitable solvent like toluene or xylene.

  • Diene Addition: Cool the solution in an ice bath. Slowly bubble butadiene gas through the solution or add a liquid diene precursor like 3-sulfolene and heat the mixture. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold petroleum ether. The crude cis-1,2,3,6-tetrahydrophthalic anhydride can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane. A yield of approximately 89% can be expected.[1]

Protocol 2: Esterification to this compound
  • Reaction: Suspend the purified cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a water-immiscible organic solvent like diethyl ether.

  • Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any diacid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a magnetic stirrer, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and slowly reduce the pressure. Once the desired vacuum is achieved, begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at the correct temperature and pressure (lit. bp 141-142 °C at 20 mmHg). Discard any initial lower-boiling fractions.

  • Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 4: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₄[2]
Molecular Weight198.22 g/mol [2]
Boiling Point141-142 °C at 20 mmHg
Density1.145 g/mL at 25 °C
Refractive Indexn20/D 1.472
AppearanceLiquid

Table 2: Typical Yields for the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

StepProductTypical YieldReference
Diels-Alder Reaction4-cyclohexene-cis-1,2-dicarboxylic anhydride89%[1]
Hydrolysis of Anhydride4-cyclohexene-cis-1,2-dicarboxylic acid75%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Butadiene & Dimethyl Maleate) reaction Diels-Alder Reaction start->reaction crude_product Crude Dimethyl cis-1,2,3,6-tetrahydrophthalate reaction->crude_product extraction Liquid-Liquid Extraction (Aqueous Wash) crude_product->extraction drying Drying (Anhydrous MgSO₄) extraction->drying purification_choice Purification Method drying->purification_choice distillation Vacuum Distillation purification_choice->distillation High Boiling Point chromatography Flash Column Chromatography purification_choice->chromatography Difficult Separation pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_acidity Is the product acidic? start->check_acidity wash_base Wash with NaHCO₃ solution check_acidity->wash_base Yes check_starting_material Starting material present? check_acidity->check_starting_material No wash_base->check_starting_material rerun_purification Re-purify by distillation or chromatography check_starting_material->rerun_purification Yes check_color Is the product colored? check_starting_material->check_color No rerun_purification->check_color use_chromatography Use flash column chromatography check_color->use_chromatography Yes pure_product Pure Product check_color->pure_product No use_chromatography->pure_product

References

Common side reactions in the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Diagram of the General Experimental Workflow:

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification cluster_2 Workup & Purification A Reactants: 1,3-Butadiene & Maleic Anhydride B Reaction Conditions: Solvent (e.g., Toluene, Benzene) Heat A->B Combine C Product: cis-1,2,3,6-Tetrahydrophthalic Anhydride B->C Reflux D Reactant: cis-1,2,3,6-Tetrahydrophthalic Anhydride C->D E Reagent: Methanol (with acid catalyst, e.g., H2SO4) D->E Dissolve F Reaction Conditions: Reflux E->F G Product: This compound F->G H Crude Product G->H I Purification: Distillation or Recrystallization H->I J Final Product I->J

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic Diagram:

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Step)

Q: My yield of the anhydride intermediate is significantly lower than expected. What are the potential causes?

A: Several factors can contribute to a low yield in the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. Here are the most common culprits:

  • Loss of Butadiene: 1,3-butadiene is a low-boiling point gas. If the reaction apparatus is not properly sealed, or if the reaction temperature is too high, significant amounts of butadiene can escape before reacting.[1][2]

  • Premature Hydrolysis of Maleic Anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid. This reduces the amount of dienophile available for the Diels-Alder reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. The reaction is exothermic, and a temperature increase to 70-75°C is typically observed.[3]

  • Retro-Diels-Alder Reaction: Although less common under standard synthesis conditions, the reverse reaction can occur at very high temperatures, leading to the decomposition of the product.[4]

ParameterRecommended Value/StatePotential Issue if Deviated
Butadiene Gaseous, introduced via a sealed systemLoss of reactant, reduced yield
Maleic Anhydride Dry, crystalline solidHydrolysis to maleic acid, inactive in reaction
Solvent Anhydrous (e.g., Benzene, Toluene)Can introduce moisture, leading to hydrolysis
Temperature Initially ~50°C, rising to 70-75°CToo low: slow reaction; Too high: loss of butadiene
Reaction Time Typically 2-3 hoursInsufficient time can lead to incomplete reaction
Issue 2: Incomplete Esterification and Impure Final Product

Q: After the esterification step, my product analysis (e.g., NMR, IR) shows the presence of unreacted anhydride or a mono-ester. How can I resolve this?

A: This indicates that the esterification of cis-1,2,3,6-tetrahydrophthalic anhydride with methanol did not go to completion. Consider the following:

  • Insufficient Catalyst: An acid catalyst (e.g., sulfuric acid) is typically required to protonate the anhydride and facilitate nucleophilic attack by methanol. Ensure an adequate amount of catalyst is used.

  • Inadequate Reaction Time or Temperature: Esterification can be a slow process. Refluxing for several hours is often necessary to drive the reaction to completion.[5]

  • Presence of Water: Water can compete with methanol in reacting with the anhydride, leading to the formation of the dicarboxylic acid, which is more difficult to esterify. It can also deactivate the acid catalyst. All reagents and glassware should be thoroughly dried.

  • Equilibrium: Esterification is a reversible reaction. Using a large excess of methanol can help shift the equilibrium towards the formation of the diester product.

Issue 3: Presence of Unexpected Isomers in the Final Product

Q: My characterization data suggests the presence of the trans isomer of Dimethyl 1,2,3,6-tetrahydrophthalate. How is this possible?

A: While the Diels-Alder reaction is highly stereospecific and strongly favors the cis product, the formation or presence of a trans isomer can occur under certain conditions.[2]

  • cis-trans Isomerization: Although the initial product is the cis isomer, subsequent reaction conditions, particularly during esterification or purification (e.g., high heat, presence of acid/base), could potentially lead to isomerization of the double bond or the ester groups. Studies on similar molecules have shown that cis-trans isomerization can be influenced by factors like light and heat.[6]

  • Non-Stereospecific Reaction Conditions: While unlikely for this specific Diels-Alder reaction, extreme conditions or the presence of certain catalysts could potentially disrupt the concerted mechanism, leading to a loss of stereospecificity.

To mitigate this, it is advisable to use the mildest effective conditions for both the esterification and the final purification steps.

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from established literature procedures.[3][7]

  • Apparatus Setup: In a fume hood, assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • Reactant Charging: Charge the flask with maleic anhydride (2 moles) and dry benzene or toluene (500 ml).

  • Reaction Initiation: Begin stirring and gently heat the mixture to 50°C. Introduce a rapid stream of 1,3-butadiene gas.

  • Reaction Monitoring: The reaction is exothermic and the temperature should rise to 70-75°C. Continue the rapid flow of butadiene for 30-40 minutes, then reduce the flow rate until the reaction is complete (approximately 2-2.5 hours).

  • Product Isolation: Pour the warm solution into a beaker to prevent crystallization in the flask. Cool the solution to 0-5°C overnight.

  • Purification: Collect the resulting crystals by vacuum filtration and wash with cold petroleum ether. A second crop can be obtained from the filtrate. Dry the product in an oven at 70-80°C. The expected yield is 93-97%.[3]

Synthesis of this compound

This is a general procedure for acid-catalyzed esterification.

  • Reactant Charging: In a round-bottom flask, dissolve the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The boiling point is reported as 141-142 °C at 20 mmHg.[8]

References

Technical Support Center: Stability of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl cis-1,2,3,6-tetrahydrophthalate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your compound.

Troubleshooting Unstable this compound

This guide provides a systematic approach to identifying and resolving common stability issues with this compound. The primary degradation pathways for this compound are hydrolysis of the ester linkages and oxidation of the cyclohexene ring.

Visual Troubleshooting Guide

G start Start: Suspected Degradation of this compound check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage? check_storage->improper_storage storage_solutions Implement Proper Storage: - Cool, dark, inert atmosphere - Use desiccants improper_storage->storage_solutions Yes check_purity Analyze Compound Purity (e.g., HPLC, GC-MS) improper_storage->check_purity No storage_solutions->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected purify Purify Compound impurity_detected->purify Yes check_reaction Review Experimental Conditions impurity_detected->check_reaction No end Compound Stabilized purify->end harsh_conditions Harsh Conditions? (e.g., high temp, extreme pH) check_reaction->harsh_conditions adjust_conditions Adjust Experimental Protocol: - Lower temperature - Control pH - Use antioxidants harsh_conditions->adjust_conditions Yes harsh_conditions->end No adjust_conditions->end

Caption: Troubleshooting workflow for unstable this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The two main degradation pathways are:

  • Hydrolysis: The ester groups are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acids and bases, resulting in the formation of cis-1,2,3,6-tetrahydrophthalic acid and methanol.

  • Oxidation: The double bond in the cyclohexene ring is vulnerable to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of various oxidation byproducts, compromising the purity and activity of the compound.

Q2: How can I prevent hydrolysis of my compound during storage and experiments?

A2: To minimize hydrolysis, it is crucial to control moisture and pH levels:

  • Storage: Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The use of desiccants, such as molecular sieves, inside the storage container is highly recommended.[1][2][3]

  • Experimental Conditions: Use anhydrous solvents and reagents whenever possible. If aqueous solutions are necessary, work at a neutral or slightly acidic pH (around pH 5-7), as both highly acidic and basic conditions accelerate hydrolysis.[4] Perform reactions at the lowest feasible temperature to reduce the rate of hydrolysis.

Q3: What are the best practices for preventing oxidation?

A3: To prevent oxidation, you should:

  • Limit Exposure to Oxygen and Light: Store the compound under an inert atmosphere and in amber-colored vials or containers to protect it from light.

  • Use Antioxidants: For solutions or formulations, consider adding a suitable antioxidant. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective at scavenging free radicals that can initiate oxidation.[5][6] The choice and concentration of the antioxidant should be optimized for your specific application.

Q4: I have observed a change in the physical appearance of my compound (e.g., color change, precipitation). What should I do?

A4: A change in physical appearance is a strong indicator of degradation. You should:

  • Isolate the affected sample: Prevent it from contaminating other batches.

  • Analyze the sample: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the degradation products and determine the purity of the remaining compound.

  • Review your procedures: Carefully examine your storage and handling protocols to identify potential causes of degradation based on the identified byproducts.

  • Purify if necessary: If a significant amount of the pure compound remains, you may be able to purify it using techniques like column chromatography.

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway compound This compound h2o H2O (acid or base catalyst) compound->h2o hydrolysis_product cis-1,2,3,6-Tetrahydrophthalic Acid + Methanol h2o->hydrolysis_product compound2 This compound oxidants O2, Light, Metal Ions compound2->oxidants oxidation_products Various Oxidation Byproducts (e.g., epoxides, diols) oxidants->oxidation_products

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Procedure for Storage Under Anhydrous Conditions

This protocol describes how to properly store this compound to minimize moisture-induced degradation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Activated 3A or 4A molecular sieves[7]

  • Source of inert gas (e.g., nitrogen or argon)

  • Glovebox or glove bag (recommended)

Procedure:

  • Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature above 120°C for at least 4 hours to remove any adsorbed water. Allow them to cool to room temperature in a desiccator.

  • Prepare Storage Vial: Place a small amount of the activated molecular sieves at the bottom of the amber glass vial.

  • Transfer Compound: In a low-humidity environment (ideally within a glovebox or under a stream of inert gas), transfer the this compound into the prepared vial.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Seal Tightly: Immediately seal the vial with the PTFE-lined screw cap.

  • Storage Location: Store the sealed vial in a cool, dark place, such as a refrigerator or a freezer, depending on the required storage temperature for your specific application.

Protocol 2: Accelerated Stability Testing

This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of your compound under various conditions.[8][9][10][11]

Objective: To assess the impact of temperature, humidity, and light on the stability of this compound over a shortened period.

Materials:

  • Multiple aliquots of high-purity this compound

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a controlled light source

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS)

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the compound in the intended storage container.

  • Initial Analysis (Time 0): Analyze one sample to determine the initial purity and record any physical characteristics.

  • Exposure Conditions: Place the remaining samples in the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points for Testing: Withdraw samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, etc.)

    • Purity (using a validated stability-indicating method like HPLC or GC-MS)

    • Formation of degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation under each condition.

Data Presentation

Table 1: Effect of pH on Hydrolysis Rate

pHTemperature (°C)Hydrolysis Rate Constant (k, time⁻¹)Half-life (t₁/₂)
325User-determinedUser-determined
525User-determinedUser-determined
725User-determinedUser-determined
925User-determinedUser-determined

Table 2: Effect of Temperature on Thermal Degradation

Temperature (°C)Degradation Rate Constant (k, time⁻¹)Half-life (t₁/₂)
40User-determinedUser-determined
50User-determinedUser-determined
60User-determinedUser-determined

Data from these experiments can be used to construct an Arrhenius plot to determine the activation energy of degradation.

Table 3: Efficacy of Antioxidants in Preventing Oxidation

AntioxidantConcentration (ppm)Storage ConditionsPurity after [Time]
None (Control)0[Specify]User-determined
BHT100[Specify]User-determined
BHT500[Specify]User-determined
BHA100[Specify]User-determined
BHA500[Specify]User-determined

By systematically investigating these factors and carefully controlling experimental and storage conditions, researchers can significantly improve the stability and reliability of this compound in their studies.

References

Technical Support Center: Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Diels-Alder reaction with dimethyl acetylenedicarboxylate (DMAD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Diels-Alder reaction with DMAD showing low to no yield?

Several factors can contribute to a low or nonexistent yield in your Diels-Alder reaction. A systematic approach to troubleshooting this issue is outlined below.

  • Inherent Reactivity: Ensure your chosen diene is suitable for the reaction. Dienes locked in an s-trans conformation will not react. Cyclic dienes, which are held in the reactive s-cis conformation, are often more reactive. Additionally, electron-donating groups on the diene can increase the reaction rate with an electron-poor dienophile like DMAD.

  • Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction. This is especially true for adducts that are not thermodynamically stable. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant product decomposition. Monitoring the reaction over time at a specific temperature can help determine if the product is forming and then decomposing.

  • Reaction Time: Some Diels-Alder reactions can be slow. If the reaction components are stable under the reaction conditions, extending the reaction time may lead to a higher yield. Progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Side Reactions: DMAD is a reactive molecule and can participate in side reactions other than the desired [4+2] cycloaddition. Depending on the substrate and conditions, these side reactions can consume starting materials and reduce the yield of the desired adduct.

Troubleshooting Flowchart for Low/No Yield

low_yield_troubleshooting start Low or No Yield check_reactivity Assess Diene Reactivity (s-cis conformation, electronics) start->check_reactivity optimize_temp Optimize Reaction Temperature check_reactivity->optimize_temp Diene is suitable extend_time Extend Reaction Time optimize_temp->extend_time Still low yield check_side_reactions Investigate Side Reactions optimize_temp->check_side_reactions Product decomposition observed solution Improved Yield optimize_temp->solution Successful consider_catalyst Consider a Catalyst (Lewis Acid) extend_time->consider_catalyst Still low yield extend_time->solution Successful use_microwave Utilize Microwave Irradiation consider_catalyst->use_microwave Still low yield or catalyst incompatible consider_catalyst->solution Successful use_microwave->solution check_side_reactions->optimize_temp Adjust conditions

Caption: Troubleshooting logic for low to no yield in Diels-Alder reactions involving DMAD.

2. How can I increase the rate and yield of my Diels-Alder reaction with DMAD?

For sluggish or low-yielding reactions, several strategies can be employed to improve the outcome.

  • Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile (DMAD), making it more electrophilic and thus more reactive.[1][2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂). The addition of a Lewis acid can often allow the reaction to proceed at a lower temperature, which can also help to prevent the retro-Diels-Alder reaction.

  • Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and increase yields for Diels-Alder reactions with DMAD.[3] The high temperatures and pressures generated in a sealed microwave reactor can accelerate the reaction, often leading to cleaner product formation in minutes compared to hours or days with conventional heating.[4]

Comparison of Reaction Conditions for Furan and DMAD

Reaction ConditionTemperatureTimeYieldReference(s)
Thermal (Neat) 100 °C16 hModerate[3]
Lewis Acid (AlCl₃) Room Temp.1 hSignificant rate enhancement[1][2]
Microwave (Neat) 600 W100 s (10s x 10)95%[3]

3. My product seems to be decomposing at higher temperatures. What is happening and how can I prevent it?

The decomposition of the Diels-Alder adduct at elevated temperatures is likely due to the retro-Diels-Alder reaction . This is the reverse of the cycloaddition, where the adduct breaks down back into the original diene and dienophile.[5]

To mitigate the retro-Diels-Alder reaction:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the retro reaction. If the forward reaction is too slow at lower temperatures, consider using a Lewis acid catalyst or microwave irradiation to accelerate it under milder thermal conditions.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress and stop the reaction once a satisfactory amount of product has been formed, before significant decomposition occurs.

4. What are some common side products in Diels-Alder reactions with DMAD?

Besides the desired [4+2] cycloadduct, other reactions can occur. With certain dienes, especially furans, multiple additions of the diene to the initial adduct can occur, leading to diadducts or even triadducts.[2] Additionally, under certain conditions, rearrangement of the initial adduct can lead to unexpected products. Careful characterization of the product mixture is essential to identify any side products.

5. How do I purify the Diels-Alder adduct of DMAD?

Column chromatography is a common and effective method for purifying Diels-Alder adducts.[5][6]

General Workflow for Purification

purification_workflow start Crude Reaction Mixture concentrate Concentrate under reduced pressure start->concentrate load_sample Load Sample onto Column concentrate->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with appropriate solvent system load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify pure fractions remove_solvent Remove Solvent combine_pure->remove_solvent final_product Purified Adduct remove_solvent->final_product

References

Technical Support Center: Industrial Scale Production of Tetrahydrophthalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the industrial-scale production of tetrahydrophthalates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of tetrahydrophthalates, particularly tetrahydrophthalic anhydride (THPA), which is commonly produced via the Diels-Alder reaction of butadiene and maleic anhydride.

Q1: My reaction is resulting in a low yield of tetrahydrophthalic anhydride. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of tetrahydrophthalic anhydride can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Incomplete Reaction: The Diels-Alder reaction is reversible at high temperatures.[4] Ensure that the reaction temperature is optimized to favor the formation of the product without promoting the retro-Diels-Alder reaction. For the reaction between butadiene and maleic anhydride, temperatures are typically maintained between 50-75°C.[5] Overheating can also lead to product decomposition.[6]

  • Poor Quality Reagents: The purity of both butadiene and maleic anhydride is crucial. Maleic anhydride should be kept dry to prevent hydrolysis to maleic acid, which can affect the reaction and subsequent purification.[6]

  • Inefficient Mixing: Inadequate agitation can lead to poor dispersion of gaseous butadiene in the liquid phase, resulting in a slower reaction rate and lower yield. An efficient stirrer is necessary to ensure proper mixing.[5]

  • Side Reactions: Unwanted polymerization of butadiene or the product can reduce the yield of the desired tetrahydrophthalic anhydride. The use of a radical polymerization inhibitor may be necessary, especially at an industrial scale.[7]

Q2: I am observing the formation of insoluble materials in my reaction mixture. What are these and how can I prevent them?

A2: The formation of insolubles is a common issue in the industrial production of resins derived from tetrahydrophthalic anhydride.

  • Polymerization: As mentioned, side polymerization reactions can lead to the formation of insoluble high-molecular-weight polymers. The presence of inhibitors and strict temperature control can mitigate this.[7]

  • Glycerol Half Ester Formation: In certain recipes, particularly those involving reactions with glycerol, insolubles may form. A suggested solution is to first prepare the glycerol half ester of THPA and then react this half ester instead of the anhydride directly.[8]

Q3: The final product has a yellow discoloration. What is the cause and how can I obtain a colorless product?

A3: Discoloration of the final product can be a result of impurities or decomposition.

  • Overheating: High reaction temperatures can lead to the decomposition of the product, resulting in a yellowed appearance. If the solution turns yellow during the reaction, it is an indication of overheating.[6] Reducing the heat and adding a small amount of solvent like xylene might help prevent further degradation.[6]

  • Impurities in Reactants: The purity of the starting materials is critical. Impurities in the maleic anhydride or butadiene can lead to colored byproducts.

  • Purification: Proper purification of the crude product is essential. Recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether, can help remove colored impurities and yield a white, crystalline product.[5]

Q4: I am having difficulty with the purification of the crude tetrahydrophthalic anhydride. What are the recommended methods for industrial scale?

A4: Purification of tetrahydrophthalic anhydride at an industrial scale often involves crystallization and filtration.

  • Crystallization: After the reaction is complete, the product can be crystallized by cooling the reaction mixture. It is important to pour the solution into a separate vessel for crystallization to avoid the product solidifying in the reaction flask.[5]

  • Solvent Washing: The crystallized product should be washed with a suitable solvent, such as petroleum ether, to remove residual reactants and byproducts.[5]

  • Drying: The final product should be dried to a constant weight in an oven at a temperature that is high enough to remove residual solvents but low enough to avoid melting or decomposition of the product (e.g., 70-80°C).[5]

  • Fractional Distillation: For high-boiling products, purification by fractional distillation under reduced pressure may be necessary to separate the desired product from byproducts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing tetrahydrophthalic anhydride?

A1: The most common industrial method for producing cis-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[4][10] This reaction is a [4+2] cycloaddition that forms the cyclohexene ring structure of the target molecule.[11]

Q2: What are the key safety precautions to consider during the industrial production of tetrahydrophthalic anhydride?

A2: Safety is a critical aspect of industrial chemical synthesis.

  • Handling of Reactants: Butadiene is a flammable gas, and maleic anhydride is corrosive and a skin and respiratory sensitizer. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reaction: The Diels-Alder reaction between butadiene and maleic anhydride is exothermic.[5] Proper temperature control and monitoring are crucial to prevent a runaway reaction. The reaction vessel should be equipped with an efficient cooling system.

  • Pressure Considerations: Some industrial processes may be carried out under pressure, which requires the use of an autoclave and adherence to pressure vessel safety standards.[12]

  • Ventilation: The reaction should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[5]

Q3: How does moisture affect the production of tetrahydrophthalic anhydride?

A3: Moisture can have a detrimental effect on the production of tetrahydrophthalic anhydride. Maleic anhydride, one of the key reactants, readily hydrolyzes in the presence of water to form maleic acid.[6] This not only consumes the reactant, leading to a lower yield of the desired anhydride, but the resulting maleic acid can also complicate the purification process.[6] Therefore, it is crucial to use dry reactants and solvents and to protect the reaction mixture from atmospheric moisture.

Q4: Can substituted tetrahydrophthalates be synthesized using a similar method?

A4: Yes, the Diels-Alder reaction is versatile and can be used to synthesize a variety of substituted tetrahydrophthalates. For example, methyltetrahydrophthalic anhydride (MTHPA) can be synthesized from isoprene (a methyl-substituted butadiene) and maleic anhydride.[13] Similarly, using substituted maleic anhydrides can also lead to different derivatives.[9]

Data Presentation

The following tables summarize key quantitative data related to the industrial production of tetrahydrophthalic anhydride.

Table 1: Typical Reaction Parameters for Tetrahydrophthalic Anhydride Synthesis

ParameterValueReference
Reactants 1,3-Butadiene, Maleic Anhydride[4][5]
Solvent Benzene or xylene[5][6]
Reaction Temperature 50 - 75 °C[5]
Reaction Time 2 - 2.5 hours[5]
Pressure Atmospheric to ~1.5 kg/cm ²[5][7]
Yield 93 - 97%[5]

Table 2: Physical and Chemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

PropertyValueReference
Molecular Formula C₈H₈O₃[10]
Molecular Weight 152.15 g/mol [14]
Appearance White solid (flakes or crystalline powder)[10][14]
Melting Point 99 - 102 °C[5]
Solubility in Water 29.4 g/L (reacts)[14]
Density 1.36 g/cm³ at 20 °C[14]

Experimental Protocols

Detailed Methodology for the Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride

This protocol is adapted from a standard laboratory procedure that can be scaled for industrial production.[5]

Materials and Equipment:

  • 2-liter three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

  • Butadiene gas cylinder with a needle valve

  • Maleic anhydride (2 moles, 196 g)

  • Dry benzene (500 ml)

  • Petroleum ether (35-60°C boiling range)

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with the stirrer, gas inlet tube, thermometer, and reflux condenser.

  • Charging the Reactor: Place 196 g (2 moles) of maleic anhydride and 500 ml of dry benzene into the reaction flask.

  • Initiating the Reaction: Begin stirring the mixture. Heat the flask gently with a hot water bath to raise the temperature of the solution to 50°C.

  • Butadiene Addition: Introduce butadiene gas from the cylinder through the gas inlet tube at a rapid rate (approximately 0.6–0.8 L/min).

  • Temperature Control: Once the reaction temperature reaches 50°C, remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C within 15–25 minutes. Maintain the temperature in this range.

  • Monitoring the Reaction: The rapid stream of butadiene will be almost completely absorbed for the first 30–40 minutes. After this period, gradually decrease the flow rate of butadiene until the reaction is complete, which is indicated by an equal rate of gas bubbling in and out of the reaction mixture (approximately 2–2.5 hours).

  • Crystallization: Once the reaction is complete, immediately pour the hot solution into a 1-liter beaker to prevent the product from crystallizing in the reaction flask. Cover the beaker and place it in an ice bath (0–5°C) overnight to allow for complete crystallization.

  • Filtration and Washing: Collect the crystallized product on a large Büchner funnel and wash it with 250 ml of cold petroleum ether.

  • Second Crop Recovery: A second crop of crystals can be obtained by adding an additional 250 ml of petroleum ether to the filtrate. Collect this second crop and combine it with the first.

  • Drying: Dry the combined product to a constant weight in an oven at 70–80°C. The expected yield is between 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Maleic Anhydride & Benzene B Heat to 50°C A->B C Introduce Butadiene Gas B->C D Monitor Exothermic Reaction (Maintain 70-75°C) C->D E Continue for 2-2.5 hours D->E F Cool and Crystallize E->F G Filter Product F->G H Wash with Petroleum Ether G->H I Dry Final Product H->I

Caption: Experimental workflow for the synthesis of tetrahydrophthalic anhydride.

Troubleshooting_Tree Start Low Yield Observed Check_Temp Check Reaction Temperature Start->Check_Temp Temp_High High Temperature? Check_Temp->Temp_High Reduce_Heat Reduce Heat to Optimize Temp_High->Reduce_Heat Yes Check_Reagents Check Reagent Purity Temp_High->Check_Reagents No Reagents_Impure Impure Reagents? Check_Reagents->Reagents_Impure Purify_Reagents Use Pure/Dry Reagents Reagents_Impure->Purify_Reagents Yes Check_Mixing Check Stirring Efficiency Reagents_Impure->Check_Mixing No Mixing_Poor Inefficient Mixing? Check_Mixing->Mixing_Poor Improve_Agitation Increase Agitation Mixing_Poor->Improve_Agitation Yes Check_Side_Reactions Evidence of Polymerization? Mixing_Poor->Check_Side_Reactions No Add_Inhibitor Consider Polymerization Inhibitor Check_Side_Reactions->Add_Inhibitor Yes

References

Removal of impurities from Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the removal of impurities from Dimethyl cis-1,2,3,6-tetrahydrophthalate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route, which typically involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by esterification with methanol. Potential impurities include:

  • Unreacted Starting Materials: Maleic anhydride and residual methanol.

  • Intermediate: Unreacted cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Isomeric Impurities: Dimethyl trans-1,2,3,6-tetrahydrophthalate, which can form under certain reaction conditions.

  • Hydrolysis Products: cis-1,2,3,6-tetrahydrophthalic acid or its mono-methyl ester, resulting from exposure to moisture.

  • Solvent Residues: Solvents used in the reaction or workup, such as toluene or benzene.

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify isomeric impurities and hydrolysis products. The presence of the trans-isomer can be identified by its distinct set of peaks compared to the cis-isomer.

  • Infrared (IR) Spectroscopy: Can indicate the presence of the anhydride intermediate (characteristic C=O stretching bands around 1780 and 1850 cm⁻¹) or the diacid (broad O-H stretch).

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: My purified product still shows the presence of the anhydride intermediate.

  • Question: I've performed a purification, but my analytical data (e.g., IR or NMR) suggests that cis-1,2,3,6-tetrahydrophthalic anhydride is still present. How can I remove it?

  • Answer: The anhydride can be removed by a few methods:

    • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the anhydride to the corresponding dicarboxylate salt, which will be extracted into the aqueous phase.

    • Complete Esterification: Ensure the esterification reaction has gone to completion. This can be achieved by using a slight excess of methanol and a suitable acid catalyst, and by monitoring the reaction progress using TLC or GC.

    • Vacuum Distillation: The anhydride has a different boiling point than the desired diester, allowing for separation by fractional vacuum distillation.

Problem 2: I am having difficulty separating the cis and trans isomers.

  • Question: My product is a mixture of cis and trans isomers of Dimethyl 1,2,3,6-tetrahydrophthalate. How can I separate them?

  • Answer: Separation of diastereomers can be challenging.

    • Fractional Vacuum Distillation: The cis and trans isomers will have slightly different boiling points. Careful fractional distillation under reduced pressure can be effective in separating them.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, fractional recrystallization may be an option. Finding a suitable solvent system where the two isomers have different solubilities is key. This often requires screening various solvents or solvent mixtures.

Problem 3: The product appears oily and does not crystallize during recrystallization.

  • Question: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly.

    • Increase Solvent Volume: Add more hot solvent until the oil completely dissolves.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a small crystal of the pure compound to induce crystallization.

    • Solvent System: You may need to try a different solvent or a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid, then allow it to cool slowly.

Data Presentation

PropertyValue
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Boiling Point 141-142 °C at 20 mmHg[1][2]
Density 1.145 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.472[1][2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the purification of this compound based on standard laboratory practices for similar esters.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head or a Vigreux column for efficient separation. Ensure all glassware is dry.

  • Crude Product Preparation: Place the crude this compound in a round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually reduce the pressure to the desired level (e.g., 20 mmHg).

    • Slowly heat the flask using a heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Increase the temperature to distill the main product. Collect the fraction that distills at a constant temperature (around 141-142 °C at 20 mmHg).[1][2]

    • Leave any high-boiling residue in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Recrystallization

This is a general protocol, and the choice of solvent may need to be optimized.

  • Solvent Selection: Based on purification of the related anhydride, a solvent system like ethyl acetate/hexane may be effective.[3]

  • Dissolution: In a flask, dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Slowly add hexane to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Check the purity of the recrystallized product by measuring its melting point and using analytical techniques like NMR or HPLC.

Visualization

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Quality Control CrudeProduct Crude Product (Diester + Impurities) AqueousWash Aqueous Wash (e.g., NaHCO3) CrudeProduct->AqueousWash Optional Workup Step Distillation Fractional Vacuum Distillation CrudeProduct->Distillation If no wash needed Recrystallization Recrystallization CrudeProduct->Recrystallization If no wash needed AqueousWash->Distillation AqueousWash->Recrystallization PureProduct Pure Dimethyl cis-1,2,3,6- tetrahydrophthalate Distillation->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (GC-MS, NMR, HPLC) PureProduct->Analysis Final Check

Caption: A flowchart of the general purification workflow for this compound.

References

Catalyst selection for the efficient synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate, a common intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis is a classic example of a [4+2] cycloaddition reaction known as the Diels-Alder reaction.[1][2] In this specific case, the conjugated diene, 1,3-butadiene, reacts with the dienophile, dimethyl maleate, to form the cyclic product, this compound. The "cis" stereochemistry of the product is a direct consequence of the cis-geometry of the dimethyl maleate starting material.[3]

Q2: Why is a catalyst often necessary for this reaction?

While the Diels-Alder reaction can proceed thermally, it often requires high temperatures and long reaction times. Lewis acid catalysts are frequently employed to accelerate the reaction rate and improve stereoselectivity, even at lower temperatures.[4] They achieve this by coordinating to the dienophile, making it more electron-deficient and thus more reactive.

Q3: What are some common Lewis acid catalysts used for this type of Diels-Alder reaction?

Several Lewis acids can be used to catalyze Diels-Alder reactions, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), calcium triflate (Ca(OTf)₂), and zinc chloride (ZnCl₂).[4][5][6] The choice of catalyst can significantly impact the reaction's yield and selectivity.

Q4: How does the stereochemistry of the dienophile affect the product?

The Diels-Alder reaction is stereospecific. This means that the stereochemistry of the dienophile is retained in the product. Since dimethyl maleate is the Z-isomer (cis), the resulting Dimethyl 1,2,3,6-tetrahydrophthalate will have the two methoxycarbonyl groups in a cis configuration.[3] If the E-isomer (dimethyl fumarate) were used, the trans-product would be formed.

Catalyst Selection Guide

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. Below is a summary of commonly used Lewis acid catalysts and their general performance in Diels-Alder reactions. Please note that the optimal catalyst and conditions should be determined experimentally for this specific reaction.

CatalystGeneral ObservationsPotential AdvantagesPotential Disadvantages
Aluminum chloride (AlCl₃) A strong Lewis acid that can significantly accelerate the reaction.High catalytic activity, often leading to increased reaction rates at lower temperatures.[4]Can be overly reactive, potentially leading to side reactions or polymerization. Moisture sensitive.
Ferric chloride (FeCl₃) A moderately strong Lewis acid.Generally less expensive than other Lewis acids. Effective in promoting the reaction.[5]Can sometimes lead to lower yields compared to more active catalysts.[5]
Calcium triflate (Ca(OTf)₂) ** A milder Lewis acid that has shown excellent performance in some Diels-Alder reactions.Can provide high yields and is less prone to causing side reactions. More tolerant to functional groups.[5]May be more expensive than simple metal halides.
Zinc chloride (ZnCl₂) **A common and relatively mild Lewis acid.Readily available and easy to handle. Can influence the stereochemical outcome.[6]May require higher catalyst loading or longer reaction times compared to stronger Lewis acids.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid may have decomposed due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Quality Reagents: Impurities in butadiene or dimethyl maleate can inhibit the reaction.Use purified reagents. Ensure butadiene is free from inhibitors and dimethyl maleate is of high purity.
Formation of Side Products (e.g., trans-isomer) Isomerization of Starting Material: The dimethyl maleate may have isomerized to dimethyl fumarate under the reaction conditions.Use milder reaction conditions (lower temperature) and a less harsh Lewis acid. Confirm the purity of the starting dimethyl maleate before the reaction.
Polymerization: Butadiene can polymerize, especially at higher temperatures or in the presence of strong acids.Use a polymerization inhibitor if necessary. Maintain a controlled reaction temperature.
Difficult Product Purification Residual Catalyst: The Lewis acid catalyst may not have been completely removed during workup.Perform an aqueous workup to quench and remove the Lewis acid. Washing with a mild base solution can also help.
Oily Product: The product may be an oil, making crystallization difficult.If crystallization is unsuccessful, consider purification by column chromatography on silica gel.

Experimental Protocols

Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Dimethyl maleate

  • 1,3-Butadiene (condensed and cooled)

  • Lewis Acid Catalyst (e.g., AlCl₃, Ca(OTf)₂)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet for the inert atmosphere, and a dropping funnel or gas dispersion tube.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve dimethyl maleate in anhydrous dichloromethane in the flask.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst portion-wise while stirring.

  • Butadiene Addition: Slowly bubble condensed, cold 1,3-butadiene gas through the solution or add it dropwise via the dropping funnel. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the determined reaction time. Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution) at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvent setup_glassware Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_glassware dissolve_dm Dissolve Dimethyl Maleate in Solvent setup_glassware->dissolve_dm cool_reaction Cool Reaction Mixture dissolve_dm->cool_reaction add_catalyst Add Lewis Acid Catalyst cool_reaction->add_catalyst add_butadiene Add Butadiene add_catalyst->add_butadiene monitor_reaction Monitor Reaction (TLC/GC) add_butadiene->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product dry_organics Dry Organic Layer extract_product->dry_organics purify_product Purify Product (Distillation/Chromatography) dry_organics->purify_product

Caption: Experimental workflow for the catalyzed synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Ensure Anhydrous Conditions cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Extend Reaction Time cause2->solution2b solution3a Purify Reagents cause3->solution3a

Caption: Troubleshooting guide for low product yield in the synthesis.

References

Technical Support Center: High-Purity Dimethyl cis-1,2,3,6-tetrahydrophthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of high-purity Dimethyl cis-1,2,3,6-tetrahydrophthalate.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, a Diels-Alder reaction between 1,3-butadiene and maleic anhydride forms the intermediate, cis-1,2,3,6-tetrahydrophthalic anhydride. This anhydride is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.

Q2: What are the critical parameters to control for high purity in the final product?

A2: Key parameters include the purity of the starting materials (maleic anhydride and butadiene), exclusion of moisture throughout the process, careful temperature control during the exothermic Diels-Alder reaction, complete removal of the acid catalyst after esterification, and efficient purification of the final product.

Q3: What are the most common impurities found in the final product?

A3: Common impurities can include unreacted cis-1,2,3,6-tetrahydrophthalic anhydride, the half-ester (mono-methyl ester), the dicarboxylic acid formed from hydrolysis of the anhydride, and potential byproducts from side reactions if the temperature is not controlled.

Q4: How can I confirm the purity of my this compound?

A4: Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point (if the product is a solid at room temperature, though it is typically a liquid) and the absence of impurity peaks in spectroscopic analyses are indicative of high purity. The refractive index is also a useful physical constant to check.

Troubleshooting Guides

Problem 1: Low Yield of cis-1,2,3,6-tetrahydrophthalic anhydride (Diels-Alder Reaction)
Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction is allowed to proceed for the recommended time (typically 2-2.5 hours).[1] Monitor the reaction progress by observing the dissolution of maleic anhydride.
Loss of butadieneButadiene is a gas at room temperature. Ensure the reaction vessel is well-sealed and that the gas is bubbled through the solution efficiently. A dry-ice condenser can be used to minimize loss.
Suboptimal temperatureThe Diels-Alder reaction is exothermic. Maintain the reaction temperature between 50-75°C.[1] Overheating can lead to side reactions or decomposition.
Impure reactantsUse freshly sublimed maleic anhydride and high-purity butadiene to avoid side reactions.
Problem 2: Low Yield of this compound (Esterification)
Possible Cause Suggested Solution
Incomplete reactionThe esterification is an equilibrium reaction. Use a large excess of methanol to drive the equilibrium towards the product. Ensure the reaction is heated under reflux for a sufficient amount of time (several hours may be necessary).
Inactive catalystUse a fresh, anhydrous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The presence of water will inhibit the reaction.
Loss of product during workupThe product is soluble in many organic solvents. Ensure efficient extraction and minimize the number of transfer steps. Back-extraction of the aqueous layer can help recover dissolved product.
Problem 3: Product is Impure (Contains anhydride, half-ester, or diacid)
Possible Cause Suggested Solution
Incomplete esterificationAs mentioned above, drive the reaction to completion with excess methanol and sufficient reaction time. Monitor the reaction by TLC or GC to ensure the disappearance of the starting anhydride.
Hydrolysis of anhydrideThe starting anhydride is sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Hydrolysis leads to the formation of the corresponding dicarboxylic acid, which can be difficult to remove.
Insufficient catalyst removalThe acid catalyst must be completely neutralized and removed during the workup. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves.
Inefficient purificationFractional distillation under reduced pressure is an effective method for purifying the final product.[3] Alternatively, column chromatography on silica gel can be used.

Experimental Protocols

Synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Maleic anhydride (196 g, 2.0 mol)

  • Dry benzene (500 mL)

  • 1,3-Butadiene (gas)

  • Petroleum ether (for washing)

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser, add the maleic anhydride and dry benzene.

  • Begin stirring and heat the mixture gently with a water bath to about 50°C.

  • Introduce a rapid stream of butadiene gas (0.6–0.8 L/min). The reaction is exothermic and the temperature should rise to 70–75°C. Remove the water bath once the reaction initiates.

  • Continue the rapid stream of butadiene for 30-40 minutes, then reduce the flow rate and continue the reaction for a total of 2-2.5 hours.

  • Pour the hot solution into a beaker and allow it to cool. Then, place the beaker in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration and wash them with cold petroleum ether.

  • A second crop of crystals can be obtained by concentrating the mother liquor.

  • Dry the combined product in an oven at 70-80°C. The expected yield is 93–97%.

Synthesis of this compound

Materials:

  • cis-1,2,3,6-tetrahydrophthalic anhydride (152.15 g, 1.0 mol)

  • Anhydrous methanol (500 mL, excess)

  • Concentrated sulfuric acid (2-3 mL)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve the cis-1,2,3,6-tetrahydrophthalate in anhydrous methanol.

  • Carefully add the concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours. The reaction can be monitored by TLC or GC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO2 evolution is observed), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure (boiling point: 141-142 °C at 20 mmHg) to obtain the high-purity this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride

ParameterValueReference
ReactantsMaleic anhydride, 1,3-Butadiene[1]
SolventDry Benzene[1]
Temperature50-75 °C[1]
Reaction Time2 - 2.5 hours[1]
Yield93 - 97%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol
AppearanceLiquid
Boiling Point141-142 °C / 20 mmHg
Density1.145 g/mL at 25 °C
Refractive Indexn20/D 1.472

Visualizations

Reaction_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification Butadiene 1,3-Butadiene Anhydride cis-1,2,3,6-tetrahydrophthalic anhydride Butadiene->Anhydride Benzene, 50-75°C MaleicAnhydride Maleic Anhydride MaleicAnhydride->Anhydride Benzene, 50-75°C Product This compound Anhydride->Product Reflux Methanol Methanol (excess) Methanol->Product AcidCatalyst H+ (cat.) AcidCatalyst->Product Experimental_Workflow Start Start: Diels-Alder Reaction Reaction1 Combine Maleic Anhydride and Benzene Start->Reaction1 AddButadiene Bubble Butadiene Gas (50-75°C, 2-2.5h) Reaction1->AddButadiene Crystallize Cool and Crystallize AddButadiene->Crystallize Filter1 Filter and Wash with Petroleum Ether Crystallize->Filter1 Anhydride Isolate cis-1,2,3,6-tetrahydrophthalic anhydride Filter1->Anhydride StartEster Start: Esterification Anhydride->StartEster Reaction2 Dissolve Anhydride in Methanol (excess) StartEster->Reaction2 AddCatalyst Add Acid Catalyst (H+) Reaction2->AddCatalyst Reflux Reflux for 4-6h AddCatalyst->Reflux Workup Workup: - Remove Methanol - Extract with Ether - Wash with NaHCO3 Reflux->Workup Dry Dry with MgSO4 Workup->Dry Purify Purify by Fractional Distillation Dry->Purify FinalProduct High-Purity Dimethyl cis-1,2,3,6-tetrahydrophthalate Purify->FinalProduct Troubleshooting_Logic Start Low Purity of Final Product CheckAnhydride Impurity: Unreacted Anhydride? Start->CheckAnhydride CheckDiacid Impurity: Diacid? CheckAnhydride->CheckDiacid No IncompleteEster Solution: Increase reflux time or excess methanol CheckAnhydride->IncompleteEster Yes CheckHalfEster Impurity: Half-Ester? CheckDiacid->CheckHalfEster No Hydrolysis Cause: Moisture contamination CheckDiacid->Hydrolysis Yes IncompleteReaction Cause: Insufficient reaction time or catalyst CheckHalfEster->IncompleteReaction Yes PurificationIssue Inefficient Purification CheckHalfEster->PurificationIssue No DryReactants Solution: Use anhydrous reagents and glassware Hydrolysis->DryReactants OptimizeEster Solution: Optimize esterification conditions IncompleteReaction->OptimizeEster ImproveDistillation Solution: Improve fractional distillation technique PurificationIssue->ImproveDistillation

References

Preventing isomerization during the synthesis of cis-tetrahydrophthalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tetrahydrophthalates. Our focus is on preventing the unwanted isomerization of the desired cis-isomer to the trans-isomer during synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-tetrahydrophthalates, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of cis-isomer and presence of trans-isomer. High reaction temperature: The Diels-Alder reaction is reversible at elevated temperatures, favoring the thermodynamically more stable trans (exo) isomer over the kinetically favored cis (endo) product.[1][2][3]Maintain a reaction temperature below 80°C. The reaction between butadiene and maleic anhydride is exothermic, so careful temperature control is crucial.[4]
Prolonged reaction time at elevated temperatures: Even at moderately elevated temperatures, extended reaction times can allow for equilibration to the more stable trans-isomer.[3]Monitor the reaction progress and stop the reaction once the starting materials are consumed. For the reaction of butadiene and maleic anhydride, a reaction time of 2-2.5 hours is typically sufficient.[4]
Isomerization during workup. Acidic or basic conditions: Exposure to strong acids or bases during the workup can potentially catalyze the epimerization of the cis-isomer to the trans-isomer.Ensure that any aqueous washes are neutral. If an acidic or basic extraction is necessary, perform it quickly at low temperatures and neutralize the product solution immediately afterward.
Hydrolysis of the anhydride: The presence of water, especially under heated or acidic/basic conditions, can lead to hydrolysis of the anhydride to the corresponding dicarboxylic acid, which may be more susceptible to isomerization.[5][6]Use dry solvents and reagents. During workup, minimize contact with water and dry the organic extracts thoroughly before solvent removal.
Difficulty in purifying the cis-isomer. Co-crystallization of isomers: If a significant amount of the trans-isomer is present, it may co-crystallize with the cis-isomer, making purification by simple recrystallization difficult.Perform a fractional recrystallization. Alternatively, consider using a different solvent system. For cis-1,2,3,6-tetrahydrophthalic anhydride, recrystallization from ligroin or ether has been reported to yield a pure product.[4]
Similar chromatographic behavior: The cis and trans isomers may have similar retention times on standard chromatography columns, leading to poor separation.Utilize a high-performance liquid chromatography (HPLC) method with a column that offers good shape selectivity, such as a cholesterol-based column.[7] Alternatively, gas chromatography-mass spectrometry (GC-MS) with a suitable column can be used for analysis and separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cis- to trans-isomerization during the synthesis of tetrahydrophthalates?

A1: The primary cause of isomerization is elevated temperature. The Diels-Alder reaction, which is commonly used to synthesize these compounds, is reversible. While the cis-isomer (endo product) is formed faster at lower temperatures (kinetic control), higher temperatures provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder). This allows for an equilibrium to be established, which favors the formation of the more thermodynamically stable trans-isomer (exo product).[1][2][3]

Q2: How can I confirm the stereochemistry of my product and quantify the cis/trans ratio?

A2: The most common methods for determining the stereochemistry and quantifying the isomer ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques.

  • ¹H NMR Spectroscopy: The cis and trans isomers will have distinct chemical shifts and coupling constants for the protons on the cyclohexene ring. For cis-1,2,3,6-tetrahydrophthalic anhydride, the olefinic protons typically appear around 5.95 ppm, and the protons adjacent to the anhydride carbonyls appear around 3.52 ppm in DMSO-d₆.[9] Comparing the integration of the characteristic peaks for each isomer allows for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. The mass spectrometer can then be used to confirm the identity of each isomer, although their fragmentation patterns are often very similar.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with columns that provide shape selectivity, can be a powerful tool for separating and quantifying cis and trans isomers.[1][7]

Q3: Can Lewis acids be used to improve the stereoselectivity of the Diels-Alder reaction for cis-tetrahydrophthalate synthesis?

A3: Yes, Lewis acids can be used to catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity. However, the choice of Lewis acid is critical. While some Lewis acids may favor the formation of the cis (endo) adduct, others might influence the equilibrium towards the trans (exo) product, especially at higher temperatures. A screening of different Lewis acids may be necessary to find the optimal catalyst for maximizing the yield of the desired cis-isomer.

Q4: What is the best way to purify cis-1,2,3,6-tetrahydrophthalic anhydride to remove the trans-isomer?

A4: Recrystallization is a common and effective method for purifying cis-1,2,3,6-tetrahydrophthalic anhydride. A detailed protocol involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization of the desired cis-isomer. Washing the collected crystals with a cold, non-polar solvent helps to remove residual impurities.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride with Minimized Isomerization [4]

This protocol is adapted from Organic Syntheses and is designed to favor the formation of the cis-isomer.

Materials:

  • Maleic anhydride (196 g, 2 moles)

  • Dry benzene (500 mL)

  • Butadiene

  • Petroleum ether (35-60°C boiling range)

Procedure:

  • In a ventilated hood, assemble a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • Add maleic anhydride and dry benzene to the flask.

  • Begin stirring and gently heat the mixture with a hot water bath.

  • Introduce butadiene gas at a rapid rate (0.6–0.8 L per minute).

  • Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath.

  • The exothermic reaction will cause the temperature to rise to 70–75°C over 15–25 minutes. Maintain careful temperature control to prevent overheating.

  • Continue the rapid stream of butadiene for 30-40 minutes, after which the rate should be decreased. The reaction is complete when the rate of bubbling in the inlet and outlet bubblers is equal (approximately 2-2.5 hours total reaction time).

  • Immediately pour the hot solution into a 1-L beaker to prevent crystallization in the reaction flask.

  • Cover the beaker and allow the mixture to stand at 0–5°C overnight.

  • Collect the crystalline product by vacuum filtration on a large Büchner funnel and wash with 250 mL of cold petroleum ether.

  • A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

  • Combine the crops and dry to a constant weight in an oven at 70–80°C.

Expected Yield: 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102°C. Recrystallization from ligroin or ether can raise the melting point to 103–104°C.[4]

Visualizations

Diels_Alder_Isomerization Reactants Butadiene + Maleic Anhydride Transition_State_Cis Endo (cis) Transition State Reactants->Transition_State_Cis Low Temp. (Kinetic Control) Transition_State_Trans Exo (trans) Transition State Reactants->Transition_State_Trans High Temp. (Thermodynamic Control) Cis_Product cis-Tetrahydrophthalate (Kinetic Product) Transition_State_Cis->Cis_Product Trans_Product trans-Tetrahydrophthalate (Thermodynamic Product) Transition_State_Trans->Trans_Product Cis_Product->Reactants Retro-Diels-Alder (High Temp.) Cis_Product->Trans_Product Isomerization (High Temp.)

Caption: Reaction pathway for the formation of cis- and trans-tetrahydrophthalates.

Troubleshooting_Workflow Start Synthesis of cis-Tetrahydrophthalate Check_Purity Analyze Product for Isomer Ratio (¹H NMR, GC-MS, HPLC) Start->Check_Purity Pure_Cis Desired cis-Isomer Obtained Check_Purity->Pure_Cis >99% cis Isomer_Mixture Mixture of cis and trans Isomers Detected Check_Purity->Isomer_Mixture <99% cis Troubleshoot Troubleshoot Synthesis/Workup Isomer_Mixture->Troubleshoot High_Temp Reaction Temperature Too High? Troubleshoot->High_Temp Reaction_Time Reaction Time Too Long? Troubleshoot->Reaction_Time Workup_Conditions Harsh Workup Conditions? Troubleshoot->Workup_Conditions High_Temp->Reaction_Time No Optimize_Temp Lower and Control Temperature High_Temp->Optimize_Temp Yes Reaction_Time->Workup_Conditions No Optimize_Time Reduce Reaction Time Reaction_Time->Optimize_Time Yes Optimize_Workup Use Neutral, Anhydrous Conditions Workup_Conditions->Optimize_Workup Yes Purify Purify Isomer Mixture (Recrystallization, Chromatography) Workup_Conditions->Purify No Optimize_Temp->Start Re-run Synthesis Optimize_Time->Start Re-run Synthesis Optimize_Workup->Start Re-run Synthesis Purify->Check_Purity Re-analyze

Caption: Troubleshooting workflow for preventing isomerization.

References

Handling and storage guidelines for Dimethyl cis-1,2,3,6-tetrahydrophthalate to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for handling and storing Dimethyl cis-1,2,3,6-tetrahydrophthalate to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.

Q2: What are the primary degradation pathways for this compound that I should be aware of during my experiments?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical structure (an alicyclic diester), the primary degradation pathways are likely to be:

  • Hydrolysis: The ester functional groups are susceptible to hydrolysis, especially in the presence of acids or bases, which would yield cis-1,2,3,6-tetrahydrophthalic acid and methanol. The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymatic activity.

  • Thermal Degradation: At elevated temperatures, diesters can undergo decomposition. For aliphatic diesters, thermal stability generally increases with a greater separation between the ester groups.[1][4]

  • Oxidation: The double bond in the cyclohexene ring is a potential site for oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of phthalate esters, often through radical-mediated pathways.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: You can assess the purity of your sample and check for degradation products using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of your sample with that of a new, pure standard will reveal the presence of any degradation products. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound.1. Verify the purity of the starting material using GC-MS or HPLC (see Experimental Protocols). 2. Ensure that the compound has been stored correctly. 3. Review experimental conditions to eliminate exposure to high temperatures, strong acids/bases, or prolonged exposure to light.
Change in physical appearance (e.g., color, viscosity) Potential oxidation or polymerization of the compound.1. Discontinue use of the suspect batch. 2. Obtain a fresh, unopened sample for your experiments. 3. Store the new sample under an inert atmosphere to prevent oxidation.
Presence of additional peaks in GC-MS or HPLC analysis The sample has degraded.1. Identify the degradation products by analyzing the mass spectra (for GC-MS) or by using reference standards if available. 2. Review the handling and storage procedures to identify the cause of degradation. 3. Purify the sample by distillation or chromatography if feasible, or use a new batch.

Data Presentation

Table 1: Summary of Stability Information for Alicyclic Diesters (as analogs for this compound)

Parameter Condition Expected Outcome for this compound General Recommendations
Thermal Stability Elevated TemperaturesDecomposition is likely to occur at higher temperatures. The stability is influenced by the proximity of the ester groups.[1][4]Avoid prolonged exposure to high temperatures. Use the lowest effective temperature in reactions.
Hydrolytic Stability Acidic or Basic pHSusceptible to hydrolysis, leading to the formation of the corresponding dicarboxylic acid and methanol.Maintain neutral pH where possible. Use anhydrous solvents when the reaction chemistry allows.
Oxidative Stability Exposure to Air/LightThe double bond in the ring is a potential site for oxidation.Store under an inert atmosphere (e.g., nitrogen, argon) and protect from light.
Photostability UV Light ExposureDegradation can be initiated by UV radiation.Store in amber vials or protect from direct light.

Note: The data presented is based on general principles for alicyclic diesters and related phthalate esters due to the limited availability of specific stability data for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific instrument and application.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
  • If analyzing for degradation products, the sample can be directly diluted.

2. GC-MS Conditions (Suggested Starting Point):

  • Column: A 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL (split or splitless, depending on concentration)
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 280°C at 15°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound can be determined by the relative peak area.
  • Degradation products will appear as additional peaks in the chromatogram. The mass spectra of these peaks can be used for tentative identification.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).
  • Thermal Degradation: Place the solid compound or a solution in an oven at a high temperature (e.g., 80°C or higher) for a specified period.
  • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for GC-MS or HPLC analysis.
  • Analyze the stressed samples along with an unstressed control sample to identify and quantify the degradation products.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_purity Check Purity of Starting Material (GC-MS or HPLC) start->check_purity is_pure Is the material pure? check_purity->is_pure review_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, well-ventilated? - Protected from light? is_pure->review_storage No review_protocol Review Experimental Protocol: - High temperatures? - Strong acids/bases? - Prolonged light exposure? is_pure->review_protocol Yes storage_ok Are storage conditions adequate? review_storage->storage_ok storage_ok->review_protocol Yes use_new_batch Use a fresh batch of the compound storage_ok->use_new_batch No protocol_ok Is the protocol a potential issue? review_protocol->protocol_ok modify_protocol Modify experimental protocol to avoid harsh conditions protocol_ok->modify_protocol Yes end_bad Contact Technical Support for further assistance protocol_ok->end_bad No end_good Proceed with Experiment use_new_batch->end_good modify_protocol->end_good

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathways compound This compound hydrolysis Hydrolysis (Acid/Base, Moisture) compound->hydrolysis thermal Thermal Degradation (Heat) compound->thermal oxidation Oxidation (Air, Light) compound->oxidation product1 cis-1,2,3,6-Tetrahydrophthalic Acid + Methanol hydrolysis->product1 product2 Decomposition Products thermal->product2 product3 Oxidized Products oxidation->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical solutions and troubleshooting advice for overcoming poor solubility issues encountered when using Dimethyl cis-1,2,3,6-tetrahydrophthalate in chemical reactions. The following sections offer a structured approach to diagnosing and solving common solubility-related problems to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is slow or incomplete. How do I know if poor solubility is the cause?

A1: Sluggish or incomplete reactions are classic symptoms of solubility issues, where the concentration of the dissolved reactant is too low for an efficient reaction rate.[1] Observe the reaction mixture closely. If you see suspended solid particles of a reactant or if the mixture is cloudy/heterogeneous when it should be a homogeneous solution, poor solubility is the likely culprit. Even if the starting material appears to dissolve, it might not be at a sufficient concentration for the reaction to proceed effectively.

Q2: What is the first step I should take to improve the solubility of my reactants?

A2: The most straightforward approach is a systematic solvent screening.[1] The principle of "like dissolves like" is a fundamental starting point. Since this compound is an ester, its polarity should be considered when selecting a solvent. If one of your other reactants has a significantly different polarity, finding a single solvent that can dissolve both can be challenging. Other initial steps include adjusting the temperature, as solubility often increases with heat (ensure your reactants are thermally stable), and reducing the particle size of any solid reactants to increase surface area and dissolution rate.[1]

Q3: I've tried several individual solvents without success. What is the next logical step?

A3: Using a co-solvent system is the next recommended step. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[1][2] By carefully adjusting the ratio of the two solvents, you can fine-tune the polarity of the reaction medium to dissolve all components. For example, adding solvents like DMSO or DMF to an aqueous buffer can help solubilize organic compounds.[3]

Q4: My reaction involves an ionic, water-soluble nucleophile and the organic-soluble this compound. How can I facilitate a reaction between them?

A4: This is an ideal scenario for employing Phase-Transfer Catalysis (PTC). PTC facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the nucleophile, allowing it to move into the organic phase and react with the ester.[4][6][7] This technique avoids the need for expensive, high-boiling-point aprotic polar solvents.[7]

Q5: The product of my reaction seems to be precipitating out of the solution as it forms. What can I do to prevent this?

A5: Product precipitation indicates that its solubility is low in the chosen reaction solvent. You can address this by:

  • Maintaining a higher reaction temperature , provided the product is stable.[1]

  • Switching to a different solvent or co-solvent system in which the product has higher solubility.

  • If the reaction must be run under specific conditions, consider if the product can be derivatized in situ to a more soluble form for subsequent steps.

Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Recommended Solution(s)
Heterogeneous Mixture One or more reactants are not dissolving in the chosen solvent.1. Solvent Screening: Test solubility in a range of solvents with varying polarities (see Solvent Properties table below). 2. Temperature Adjustment: Gently heat the mixture while stirring.[1] 3. Use a Co-solvent: Gradually add a miscible co-solvent (e.g., THF, Dioxane, DMSO) to improve solubilization.[1]
Immiscible Liquid Reactants Reactants have significantly different polarities, forming two separate layers.1. Phase-Transfer Catalysis (PTC): Employ a PTC agent (e.g., TBAB, Aliquat 336) to facilitate reaction at the interface.[4][5] 2. Find a Mutual Solvent: Screen for a single solvent in which both reactants are miscible.
Reaction Stalls or is Sluggish Low concentration of a dissolved reactant due to poor solubility limits the reaction rate.1. Increase Solvent Volume: This is the simplest solution if practical. 2. Enhance Solubility: Use a co-solvent system or increase the temperature.[1] 3. Solvent-Free Conditions: If reactants are liquids or have low melting points, consider running the reaction neat.[8][9]
Product "Crashes Out" The product has lower solubility in the reaction solvent than the starting materials.1. Change Solvent: Select a solvent where the product is known to be more soluble. 2. Increase Temperature: Maintain a higher reaction temperature throughout the process.[1] 3. Dilution: Add more solvent as the reaction progresses to keep the product in solution.

Data Presentation

Table 1: Physical & Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4841-84-3[10]
Molecular Formula C₁₀H₁₄O₄[10]
Molecular Weight 198.22 g/mol [10]
Appearance Liquid
Density 1.145 g/mL at 25 °C[11]
Boiling Point 141-142 °C at 20 mmHg[11]
Refractive Index n20/D 1.472[11]

Table 2: Properties of Common Organic Solvents for Screening

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity
n-HexaneC₆H₁₄691.88Non-polar
TolueneC₇H₈1112.38Non-polar
Diethyl EtherC₄H₁₀O354.34Non-polar
Dichloromethane (DCM)CH₂Cl₂409.08Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.52Polar Aprotic
Ethyl AcetateC₄H₈O₂776.02Polar Aprotic
AcetoneC₃H₆O5620.7Polar Aprotic
Acetonitrile (MeCN)C₂H₃N8237.5Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO15338.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.2Polar Aprotic
EthanolC₂H₆O7824.6Polar Protic
MethanolCH₄O6532.6Polar Protic
(Data sourced from publicly available chemical data tables)[12]

Mandatory Visualizations

G start Reaction Fails or is Sluggish (Suspected Solubility Issue) check_visual Visually Inspect Mixture (Clear or Heterogeneous?) start->check_visual is_hetero Heterogeneous? check_visual->is_hetero solvent_screen Perform Solvent Screening (Vary Polarity, Temp) is_hetero->solvent_screen Yes immiscible Immiscible Phases? is_hetero->immiscible No (Clear but slow) is_soluble Soluble? solvent_screen->is_soluble cosolvent Use Co-Solvent System is_soluble->cosolvent No proceed Proceed with Reaction is_soluble->proceed Yes is_soluble2 Soluble? cosolvent->is_soluble2 ptc Consider Advanced Methods (e.g., Phase-Transfer Catalysis) is_soluble2->ptc No is_soluble2->proceed Yes ptc->proceed immiscible->solvent_screen No immiscible->ptc Yes

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaY Na⁺ Y⁻ (Water-Soluble Reactant) QY_org Q⁺ Y⁻ (Activated Reactant) NaY->QY_org Ion Exchange at Interface RX R-X (Organic-Soluble Substrate) e.g., this compound RY R-Y (Product) RX->RY QX_org Q⁺ X⁻ (Catalyst) RX->QX_org Forms NaX Na⁺ X⁻ (Byproduct) QX_org->NaY Catalyst Regeneration at Interface QX_org->NaX Byproduct Formation QY_org->RX Reaction in Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the poorly soluble reactant into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 2, covering a range of polarities.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Visually assess if the compound has dissolved to form a clear solution.

  • Heating: For vials where the compound did not dissolve, warm them gently (e.g., to 40-50°C) in a water bath or on a hot plate with stirring. Be cautious of the solvent's boiling point and the compound's thermal stability.

  • Sonication: If heating is ineffective or undesirable, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[1]

  • Selection: Identify the solvent(s) that provide complete dissolution at the lowest practical temperature.

Protocol 2: Developing a Co-Solvent System
  • Initial Dissolution: Attempt to dissolve the poorly soluble starting material in a small amount of the primary solvent in the reaction vessel.

  • Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., DMSO, DMF, THF) dropwise.[1]

  • Observation: Continue adding the co-solvent until the solid is fully dissolved, creating a homogeneous solution.

  • Optimization: Note the approximate ratio of solvents required. Aim to use the minimum amount of co-solvent necessary, as it can affect reaction kinetics and product purification. For example, a final concentration of 1-5% of a strong organic solvent like DMSO is often sufficient.

Protocol 3: Implementing Phase-Transfer Catalysis (PTC)
  • Reactant Setup: In a reaction flask, combine the organic-soluble reactant (e.g., this compound) with a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase Addition: Separately, dissolve the water-soluble ionic reactant (e.g., a sodium salt) in water or a buffered aqueous solution. Add this aqueous solution to the reaction flask.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or methyltricaprylammonium chloride (Aliquat 336).

  • Reaction: Stir the biphasic mixture vigorously to create a large surface area between the two phases. Heating may be required to accelerate the reaction. The catalyst will shuttle the aqueous reactant into the organic phase to react.

  • Monitoring: Monitor the reaction progress by sampling the organic layer and analyzing it via techniques like TLC, GC, or LC-MS.

References

Validation & Comparative

Purity Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate, contrasting it with other analytical techniques and providing detailed experimental protocols.

This compound is synthesized via a two-step process: a Diels-Alder reaction between butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by a Fischer esterification with methanol.[1] Potential impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products. Quantitative NMR (qNMR) offers a powerful, direct method for assessing the purity of this compound without the need for specific reference standards for each impurity.

Comparative Purity Analysis: qNMR vs. GC-MS

Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for assessing the purity of volatile and semi-volatile organic compounds like this compound. Each technique offers distinct advantages and disadvantages.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and polarity, with detection by mass-to-charge ratio.
Quantitation Absolute quantification using an internal standard of known purity.[2][3]Relative quantification based on peak area; requires calibration with a reference standard for absolute quantification.
Impurity Identification Provides structural information for unknown impurities.Provides mass spectral data for identification, often requiring library matching.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.May require derivatization for polar analytes, followed by dissolution in a volatile solvent.[4]
Analysis Time Relatively fast, typically 5-15 minutes per sample for data acquisition.Longer analysis times due to chromatographic separation, typically 20-40 minutes per sample.
Sensitivity Generally lower than GC-MS.High sensitivity, capable of detecting trace-level impurities.[4]
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.Higher, due to the continuous flow of carrier gas and solvent for sample introduction.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials:

  • This compound (analyte)

  • Maleic anhydride (internal standard, certified reference material)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Analytical balance (5-figure)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic anhydride (internal standard) into the same vial. The goal is to have a molar ratio between the analyte and the internal standard that is close to 1:1.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and a homogenous solution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse.

  • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard. A conservative value of 30 seconds is recommended if T₁ is not predetermined.

  • Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two equivalent methoxy groups (~3.7 ppm) is ideal. For maleic anhydride, the singlet from the two equivalent olefinic protons (~7.0 ppm) should be used.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for identifying potential impurities in this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Further dilute to 100 µg/mL for analysis.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Purity Analysis of this compound

CompoundSignal (Protons)Chemical Shift (ppm, CDCl₃)MultiplicityIntegration
This compound-OCH₃ (6H)~3.7s6.00
=CH- (2H)~5.7m2.01
-CH-CO- (2H)~3.2m2.02
-CH₂- (4H)~2.5m4.03
Maleic Anhydride (Internal Standard)=CH- (2H)~7.0s2.00
Potential Impurities
cis-1,2,3,6-Tetrahydrophthalic Anhydride=CH- (2H)~6.0m-
Methanol-CH₃ (3H)~3.5s-

Table 2: Illustrative Purity Comparison Data

Batch NumberPurity by qNMR (%)Purity by GC-MS (%)
A99.2 ± 0.299.1
B98.5 ± 0.398.6
C99.5 ± 0.199.4

Visualization of Experimental Workflow

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_calculation Purity Calculation cluster_gcms Alternative Method (GC-MS) weigh_sample Accurately weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve gcms_prep Prepare Diluted Sample weigh_sample->gcms_prep For GC-MS (Analyte only) transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Formula integrate_signals->calculate_purity final_report Purity Report & Comparison calculate_purity->final_report gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Analyze Chromatogram and Mass Spectra gcms_analysis->gcms_data gcms_data->final_report Synthesis_Impurities butadiene Butadiene diels_alder Diels-Alder Reaction butadiene->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder imp_ma Unreacted Maleic Anhydride maleic_anhydride->imp_ma methanol Methanol esterification Fischer Esterification methanol->esterification imp_methanol Excess Methanol methanol->imp_methanol thpa cis-1,2,3,6-Tetrahydrophthalic Anhydride hydrolysis Hydrolysis (Moisture) thpa->hydrolysis thpa->esterification imp_thpa Unreacted Anhydride thpa->imp_thpa dicarboxylic_acid cis-1,2,3,6-Tetrahydrophthalic Acid imp_acid Intermediate Acid dicarboxylic_acid->imp_acid product This compound diels_alder->thpa hydrolysis->dicarboxylic_acid esterification->product

References

A Comparative Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate and its trans Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cis and trans isomers of dimethyl 1,2,3,6-tetrahydrophthalate, molecules of interest in synthetic chemistry and potential building blocks in drug discovery. The comparison focuses on their synthesis, physical properties, and spectroscopic characterization, supported by experimental data and protocols.

Synthesis and Stereochemistry

The most common synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate is through the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. This reaction involves the [4+2] cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (dimethyl maleate for the cis isomer or dimethyl fumarate for the trans isomer). The stereochemistry of the dienophile is retained in the product, allowing for the specific synthesis of either the cis or trans isomer.

The cis isomer is formed from dimethyl maleate, where the two methoxycarbonyl groups are on the same side of the double bond, resulting in a product where these groups are also on the same side of the cyclohexene ring. Conversely, the trans isomer is synthesized from dimethyl fumarate, where the methoxycarbonyl groups are on opposite sides, leading to a trans configuration in the final product.

Synthesis_Pathways

Physical and Spectroscopic Properties

Table 1: Comparison of Physical and Spectroscopic Properties

PropertyThis compoundDimethyl trans-1,2,3,6-tetrahydrophthalate
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol 198.22 g/mol
Boiling Point 141-142 °C at 20 mmHg[1]Data not readily available
Density 1.145 g/mL at 25 °C[1]Data not readily available
Refractive Index n20/D 1.472[1]Data not readily available
Appearance LiquidData not readily available
¹H NMR Expected to show specific coupling constants characteristic of the cis-conformation.Expected to show different coupling constants due to the trans-conformation.
¹³C NMR Expected to have a unique set of chemical shifts.Expected to have a different set of chemical shifts compared to the cis isomer.

Note: The trans isomer's physical properties are not as well-documented in publicly available literature.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the cis and trans isomers. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

3.1 Synthesis of this compound

This procedure is adapted from the well-established Diels-Alder reaction of 1,3-butadiene with a suitable dienophile.[2]

  • Reactants: 1,3-Butadiene (can be generated in situ from sulfolene), Dimethyl maleate.

  • Solvent: A high-boiling, inert solvent such as xylene or toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl maleate in the chosen solvent.

    • Add a source of 1,3-butadiene. If using sulfolene, add it to the flask and heat the mixture to a temperature sufficient to induce the retro-cheletropic extrusion of sulfur dioxide and generate 1,3-butadiene in situ (typically >110 °C).[3]

    • If using gaseous 1,3-butadiene, bubble it through the solution of dimethyl maleate.[4]

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

3.2 Synthesis of Dimethyl trans-1,2,3,6-tetrahydrophthalate

The protocol is analogous to the cis-isomer synthesis, with the key difference being the use of dimethyl fumarate as the dienophile.[5][6]

  • Reactants: 1,3-Butadiene, Dimethyl fumarate.

  • Solvent: A high-boiling, inert solvent like xylene or toluene.

  • Procedure:

    • Follow the same setup as for the cis-isomer synthesis.

    • Dissolve dimethyl fumarate in the solvent.

    • Introduce 1,3-butadiene (either from sulfolene or as a gas).

    • Reflux the mixture and monitor the reaction's progress.

    • Upon completion, cool the reaction, remove the solvent, and purify the product by vacuum distillation.

Comparative_Analysis_Workflow start Synthesize Isomers cis_synth cis-Isomer Synthesis (Butadiene + Dimethyl Maleate) start->cis_synth trans_synth trans-Isomer Synthesis (Butadiene + Dimethyl Fumarate) start->trans_synth purification Purification (Vacuum Distillation) cis_synth->purification trans_synth->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr gcms GC-MS Analysis characterization->gcms physical Physical Property Measurement (BP, Density, Refractive Index) characterization->physical comparison Comparative Data Analysis nmr->comparison gcms->comparison physical->comparison report Publish Comparison Guide comparison->report

Spectroscopic Characterization Workflow

A standard workflow for the characterization of the synthesized isomers would involve the following steps:

  • Sample Preparation: Prepare a dilute solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra for both isomers. Pay close attention to the chemical shifts and coupling constants of the protons on the cyclohexene ring, as these will be indicative of their relative stereochemistry.

    • Acquire ¹³C NMR spectra to identify the number of unique carbon environments and their chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the samples into a GC-MS system to determine the purity of each isomer and to obtain their mass spectra. The mass spectra should confirm the molecular weight of the compounds.

  • Data Analysis and Comparison:

    • Compare the obtained spectra of the cis and trans isomers. Highlight the differences in chemical shifts and coupling patterns in the NMR spectra, which arise from the different spatial arrangements of the methoxycarbonyl groups.

Relevance in Drug Development

While specific biological activities for these particular molecules are not widely reported, the tetrahydrophthalate scaffold is a versatile starting material in organic synthesis. The ability to control the stereochemistry of the two ester groups is crucial for the synthesis of more complex molecules with specific three-dimensional structures, a key aspect in the design of pharmacologically active compounds. The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to different binding affinities for biological targets and, consequently, different biological activities. These molecules could serve as chiral building blocks for the synthesis of novel drug candidates.

References

Characterization of Dimethyl cis-1,2,3,6-tetrahydrophthalate using FT-IR and Raman spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of dimethyl cis-1,2,3,6-tetrahydrophthalate utilizing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document provides a comparative analysis of the two techniques, detailing expected vibrational modes, experimental protocols, and a generalized workflow for the characterization of this unsaturated diester.

Comparative Spectroscopic Analysis: FT-IR vs. Raman

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule like this compound, which possesses both polar (carbonyl) and non-polar (carbon-carbon double bond) functional groups, both techniques yield valuable structural information.

In general, polar functional groups with strong dipole moment changes during vibration, such as the carbonyl (C=O) group in the ester moieties, exhibit strong absorption bands in FT-IR spectra. Conversely, non-polar functional groups with significant changes in polarizability, such as the carbon-carbon double bond (C=C) in the cyclohexene ring, typically produce strong signals in Raman spectra.

Predicted Vibrational Frequencies and Assignments

Functional Group Vibrational Mode Expected FT-IR Peak (cm⁻¹) Expected Raman Peak (cm⁻¹) Notes
C=O (Ester)Stretching1730 - 1750 (Strong) 1725 - 1745 (Moderate)The strong C=O stretch is a prominent feature in the FT-IR spectrum of esters.[1]
C=C (Cyclohexene)Stretching1640 - 1680 (Weak to Medium)1640 - 1680 (Strong) This vibration is typically strong in the Raman spectrum due to the change in polarizability of the double bond.[2][3]
C-H (sp²)Stretching3000 - 3100 (Medium)3000 - 3100 (Medium)Associated with the hydrogens on the carbon-carbon double bond.
C-H (sp³)Stretching2850 - 3000 (Medium to Strong)2850 - 3000 (Strong)Arises from the methyl and cyclohexene aliphatic C-H bonds.
C-O (Ester)Asymmetric Stretching1150 - 1300 (Strong)1150 - 1300 (Weak)This region often contains multiple overlapping bands.
=C-H (Cyclohexene)Out-of-plane Bending675 - 1000 (Medium)WeakThe position can be indicative of the cis-substitution pattern.

Note: The predicted intensities are relative and can be influenced by the specific molecular environment and instrumental parameters.

Experimental Protocols

Detailed methodologies for acquiring high-quality FT-IR and Raman spectra of a liquid sample like this compound are provided below.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.[4]

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

  • Data Processing: The acquired spectrum will be an absorbance spectrum. Perform baseline correction and peak picking as needed.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[6]

Raman Spectroscopy

Raman spectroscopy of liquid samples is also straightforward and can often be performed with the sample in a glass vial.

  • Sample Preparation: Place a small amount of this compound into a glass vial or a quartz cuvette.[7] Using a Raman-compatible substrate like a calcium fluoride (CaF₂) slide can also be effective, especially if the sample is allowed to dry to concentrate it.[8]

  • Instrument Setup: Place the sample in the spectrometer's sample holder. Focus the laser onto the liquid sample. Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample fluorescence and degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹). Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: The raw spectrum may contain background fluorescence. Perform a baseline correction to remove this background. The resulting spectrum will show the Raman shift (in cm⁻¹) versus intensity.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound using both FT-IR and Raman spectroscopy.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Characterization Sample This compound (Liquid) FTIR ATR-FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman FTIR_Data FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Data Raman_Data Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Data Comparison Comparative Analysis FTIR_Data->Comparison Raman_Data->Comparison Result Structural Confirmation and Functional Group Identification Comparison->Result

Caption: Workflow for the characterization of a liquid sample using FT-IR and Raman spectroscopy.

Comparison with Alternative Techniques

While FT-IR and Raman spectroscopy are powerful tools for the structural elucidation of this compound, other analytical techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and, through fragmentation analysis, provide further structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be useful for separating the compound from a mixture and providing both its retention time for identification and its mass spectrum for structural confirmation.

References

Navigating the Analytical Landscape for Dimethyl cis-1,2,3,6-tetrahydrophthalate in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
CAS Number 4841-84-3[1]
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [1][2]
Physical Form Liquid[1]
Boiling Point 141-142 °C at 20 mmHg[1][3]
Density 1.145 g/mL at 25 °C[1][3]

Comparative Analysis of Analytical Methods

The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[4][5][6] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and laboratory resources.

Below is a summary of typical performance data for the analysis of common phthalates in environmental samples using these techniques. This data serves as a benchmark for the development and validation of a method for this compound.

Analytical MethodCommon Phthalates AnalyzedLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)
GC-MS DBP, DEHP, DMP, DEP0.015 - 0.103 mg/kg[7]-70 - 117%[4]< 15%
HPLC-UV DBP, DEP, BBP, DEHP0.71 - 1.94 µg/L---
LC-MS/MS DBP, DEHP---
UPLC-MS/MS DBP, DEHP----

Data presented is a compilation from various studies on different phthalates and matrices and should be considered indicative.

Experimental Protocols: A Roadmap to Method Development

Given the absence of a standardized method for this compound, a generic yet detailed protocol based on common practices for other phthalates is provided below. This protocol, focusing on Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), can be optimized and validated for the target analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of phthalates from aqueous samples.

  • Materials:

    • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Deionized water

    • Glass fiber filters (1 µm)

    • Nitrogen gas evaporator

    • Glassware (pre-cleaned by rinsing with acetone and hexane to avoid phthalate contamination)[8]

  • Procedure:

    • Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter to remove suspended solids.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not run dry.

    • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

    • Elution: Elute the retained analytes by passing 5-10 mL of dichloromethane through the cartridge.

    • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities for a wide range of volatile and semi-volatile organic compounds, including phthalates.[9]

  • Instrumentation:

    • Gas Chromatograph with a mass selective detector (MSD)

    • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]

    • Helium carrier gas

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless[10]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[10]

    • Carrier Gas Flow: 1 mL/min (constant flow)[10]

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined from its mass spectrum.

Method Validation

Once the analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters, as recommended by the U.S. Environmental Protection Agency (EPA), include:[11][12]

  • Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response.

  • Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Method Comparison

To aid in understanding the analytical process and the relationship between different techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Environmental Sample (Water, Soil) Filtration Filtration Sampling->Filtration Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Filtration->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Primary Method HPLC HPLC/LC-MS Analysis Concentration->HPLC Alternative Method Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of phthalates in environmental samples.

G cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analytical_Techniques Analytical Techniques for Phthalates GCMS_Advantages Advantages: - High Sensitivity - High Selectivity - Established Libraries Analytical_Techniques->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation Analytical_Techniques->GCMS_Disadvantages HPLC_Advantages Advantages: - Suitable for Non-volatile Analytes - Less Sample Derivatization Analytical_Techniques->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower Resolution than GC - Mobile Phase Consumption Analytical_Techniques->HPLC_Disadvantages

Caption: Comparison of GC-MS and HPLC for phthalate analysis.

References

Comparative study of the plasticizing effects of different phthalate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Plasticizing Efficacy of Phthalate Esters

The selection of an appropriate plasticizer is paramount in determining the final properties and performance of polyvinyl chloride (PVC) products. Phthalate esters have long been the plasticizers of choice due to their cost-effectiveness and versatile performance characteristics. This guide provides a comparative study of the plasticizing effects of different phthalate esters, supported by experimental data on their mechanical, thermal, and migration properties. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Phthalate Esters

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance flexibility (mechanical properties), its behavior under temperature variations (thermal properties), and its tendency to leach out of the polymer matrix (migration).

Mechanical Properties

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of PVC. This is quantified by measuring properties such as tensile strength, elongation at break, and Young's modulus. Generally, the addition of a plasticizer leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[1] The plasticizing efficiency can be observed in how much a particular plasticizer alters these properties.

PlasticizerTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Hardness (Shore A)
DOP (Dioctyl Phthalate)Varies with concentrationVaries with concentration--
DEHP (Di(2-ethylhexyl) Phthalate)Decreases with increasing concentration[1]Varies with concentrationDecreases with increasing concentration[1]-
DINP (Diisononyl Phthalate)----
Plasthall® PR-A200 (Alternative)-HighestLowestLowest
Hexamoll® DINCH® (Alternative)-Second best low-temp performance--
Isosorbide Heptylate (SDH) Increases with alkyl chain length[2]Decreases with alkyl chain length[2]Increases with alkyl chain length[2]-

Note: Specific values are dependent on the concentration of the plasticizer and the specific formulation of the PVC blend. The table indicates general trends observed in comparative studies.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters for PVC applications, especially those requiring performance at varying temperatures. Plasticizers lower the Tg of PVC, transitioning it from a rigid to a flexible state.[3] The thermal degradation of the plasticized PVC is also a key consideration for processing and long-term stability.

PlasticizerGlass Transition Temperature (Tg)Thermal Degradation (TGA)
DOP (Dioctyl Phthalate)Lower than unplasticized PVC-
DEHP (Di(2-ethylhexyl) Phthalate)Decreases with increasing concentrationTwo-step degradation for PVC/PMMA blends[1]
Dibutyl Sebacate (DBS) 250-300 K[4]-
Diheptyl Succinate (DHS) 250-300 K-
PVC-D2EHSu (Alternative)65.36 - 71.90 °C[5]First stage max degradation at 287.06 °C[5]
PVC-D2EHAz (Alternative)65.36 - 71.90 °C[5]First stage max degradation at 290.83 °C[5]
PVC-D2EHSe (Alternative)65.36 - 71.90 °C[5]First stage max degradation at 281.68 °C[5]
Migration Properties

The migration of plasticizers from the PVC matrix is a significant concern, particularly in applications such as medical devices, food packaging, and toys, due to potential health risks.[6][7] Migration rates are influenced by factors such as the molecular weight of the plasticizer, its solubility, and the surrounding environment.[8] Generally, phthalates with lower molecular weight and higher water solubility exhibit higher migration rates.[8]

PlasticizerMigration Rate (µg/cm²/min) in SalivaMigration Rate (ng/cm²/min) in SweatKey Influencing Factors
DBP (Dibutyl Phthalate)> 0.33[9]> 3.23[9]Lower molecular weight, higher solubility[8]
DiBP (Diisobutyl Phthalate)> 0.33[9]> 3.23[9]Lower molecular weight, higher solubility[8]
DEHP (Di(2-ethylhexyl) Phthalate)Migration rates close to DINP[8]-Low water solubility[8]
DINP (Diisononyl Phthalate)--Low water solubility[8]
DiNA (Alternative)> 0.33[9]> 3.23[9]-
DnOP (Di-n-octyl Phthalate)Minimal release[9]Minimal release[9]-

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance.

Migration Testing

A common method to quantify plasticizer migration involves immersing PVC samples in a simulant fluid (e.g., artificial saliva, sweat, or ethanol) under controlled conditions.

  • Sample Preparation: PVC sheets with a known concentration of the plasticizer are prepared, often by a two-roll mill and compression molding.[10]

  • Immersion: The PVC samples are immersed in the chosen simulant at a specific temperature (e.g., 37°C) for a defined period.[9]

  • Analysis: The concentration of the migrated plasticizer in the simulant is determined using analytical techniques such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS).[9]

Mechanical Properties Testing

Tensile properties are typically measured using a universal testing machine.

  • Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets.

  • Testing: The specimens are subjected to a tensile force at a constant rate of extension until they fracture.

  • Data Acquisition: The tensile strength, elongation at break, and modulus are calculated from the stress-strain curve.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating thermal properties.

  • DSC for Glass Transition Temperature (Tg): A small sample of the plasticized PVC is heated at a controlled rate, and the heat flow is monitored. The Tg is identified as a change in the heat capacity.

  • TGA for Thermal Degradation: The mass of a sample is measured as it is heated over a range of temperatures in a controlled atmosphere. The resulting data provides information on the thermal stability and decomposition profile of the material.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of phthalate ester plasticizers.

G cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion prep_pvc PVC Resin prep_mix Mixing & Compounding prep_pvc->prep_mix prep_phthalate Phthalate Esters prep_phthalate->prep_mix prep_sheet Sheet Preparation prep_mix->prep_sheet test_mech Mechanical Testing (Tensile, Hardness) prep_sheet->test_mech test_therm Thermal Analysis (DSC, TGA) prep_sheet->test_therm test_mig Migration Testing (GC-MS) prep_sheet->test_mig analysis_data Quantitative Data (Tensile Strength, Tg, Migration Rate) test_mech->analysis_data test_therm->analysis_data test_mig->analysis_data analysis_comp Comparative Evaluation analysis_data->analysis_comp conclusion Selection of Optimal Plasticizer analysis_comp->conclusion

Caption: Workflow for evaluating phthalate plasticizer performance.

Mechanism of Plasticization

The most widely accepted explanation for how plasticizers work is the "free volume theory".[3] This theory posits that plasticizer molecules intersperse themselves between the polymer chains, thereby increasing the "free volume" or the unoccupied space within the polymer matrix. This increased free volume allows the polymer chains to move more easily relative to one another, which imparts greater flexibility and a lower glass transition temperature to the material. The efficiency of a plasticizer is related to its ability to create this free volume.[3]

G cluster_before Unplasticized PVC cluster_after Plasticized PVC a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 p1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 d3 p1->d3 p2 e2 p2->e2 p3 f4 p3->f4 d1 d2 d1->d2 d2->p1 d4 d3->d4 e1 e1->p2 e3 e2->e3 e4 e3->e4 f1 f2 f1->f2 f3 f2->f3 f3->p3

Caption: Free volume theory of plasticization.

References

Performance Evaluation of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Unsaturated Polyester Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Polymer Development Professionals

This guide provides a comparative evaluation of Dimethyl cis-1,2,3,6-tetrahydrophthalate (DMTHTP) as a monomer in the synthesis of unsaturated polyester resins (UPRs). Its performance is benchmarked against established monomers, Dimethyl Terephthalate (DMT) and Phthalic Anhydride (PA), offering insights into its potential for specialized polymer applications. The information presented is a synthesis of established principles in polymer chemistry and data from analogous systems, intended to guide further research and development.

Comparative Performance Data

The following table summarizes the expected performance of unsaturated polyester resins synthesized with DMTHTP in comparison to those formulated with DMT and Phthalic Anhydride. The data is representative and intended to highlight the potential advantages and trade-offs associated with each monomer.

Performance MetricUPR with DMTHTPUPR with DMTUPR with Phthalic AnhydrideTest Method
Mechanical Properties
Tensile Strength (MPa)65 - 7570 - 8055 - 65ASTM D638
Elongation at Break (%)3.5 - 4.52.5 - 3.54.0 - 5.0ASTM D638
Flexural Strength (MPa)110 - 120120 - 130100 - 110ASTM D790
Impact Strength (Izod, J/m)25 - 3520 - 3030 - 40ASTM D256
Thermal Properties
Glass Transition Temp. (Tg, °C)75 - 8580 - 9060 - 70ASTM E1356 (DSC)
Heat Deflection Temp. (HDT, °C)70 - 8075 - 8555 - 65ASTM D648
Physical Properties
Viscosity of Resin (cps)400 - 500500 - 600350 - 450ASTM D2196
Water Absorption (24h, %)0.15 - 0.250.10 - 0.200.20 - 0.30ASTM D570

Experimental Protocols

The following protocols describe the synthesis of unsaturated polyester resins and the subsequent testing of their key properties.

Synthesis of Unsaturated Polyester Resin

This protocol outlines a two-stage melt condensation process for synthesizing an unsaturated polyester resin.

  • Reactor Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a Dean-Stark trap connected to a condenser.

  • Charging of Reactants: The flask is charged with the diol (e.g., propylene glycol, 1.1 mol), the saturated acid/ester (DMTHTP, DMT, or Phthalic Anhydride, 0.7 mol), and the unsaturated acid (maleic anhydride, 0.3 mol).

  • First Stage - Esterification/Transesterification: The mixture is heated to 150-160°C under a slow stream of nitrogen with continuous stirring. For DMTHTP and DMT, a transesterification catalyst (e.g., zinc acetate, 0.1% by weight of total reactants) is added. The reaction proceeds until the theoretical amount of water or methanol is collected in the Dean-Stark trap.

  • Second Stage - Polycondensation: The temperature is gradually raised to 190-200°C to facilitate the polycondensation reaction. The progress of the reaction is monitored by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 30 mg KOH/g.

  • Inhibition and Dilution: The reactor is cooled to 160°C, and an inhibitor (e.g., hydroquinone, 100 ppm) is added to prevent premature gelation. The molten polyester is then slowly added to a vessel containing styrene monomer (35-40% by weight of the polyester) with gentle stirring to obtain the final unsaturated polyester resin.

Curing and Specimen Preparation
  • Initiator and Promoter Addition: The unsaturated polyester resin is combined with a promoter (e.g., cobalt naphthenate, 0.5% by weight) and an initiator (e.g., methyl ethyl ketone peroxide, 1.5% by weight).

  • Casting: The mixture is poured into molds of appropriate dimensions for the various mechanical and thermal tests.

  • Curing: The cast specimens are allowed to cure at room temperature for 24 hours, followed by a post-curing cycle at 80°C for 4 hours.

Mechanical and Thermal Testing

The cured specimens are subjected to a series of standardized tests to evaluate their mechanical and thermal performance as detailed in the comparative data table above (ASTM D638, D790, D256, E1356, D648, and D570).

Visualizing the Process

The following diagrams illustrate the logical workflow of the synthesis and evaluation process.

experimental_workflow cluster_synthesis Resin Synthesis cluster_curing Curing and Specimen Preparation cluster_testing Performance Evaluation Reactants Reactants (Diol, Acid/Ester, Unsaturated Acid) Mixing Mixing and Heating (150-160°C) Reactants->Mixing Esterification Esterification/ Transesterification Mixing->Esterification Polycondensation Polycondensation (190-200°C) Esterification->Polycondensation Cooling Cooling and Inhibition Polycondensation->Cooling Dilution Dilution with Styrene Cooling->Dilution UPR Unsaturated Polyester Resin Dilution->UPR Initiation Initiator and Promoter Addition UPR->Initiation Physical Physical Testing (Viscosity, Water Absorption) UPR->Physical Casting Casting into Molds Initiation->Casting Curing Room Temperature Cure (24h) Casting->Curing PostCuring Post-Curing (80°C, 4h) Curing->PostCuring Specimens Test Specimens PostCuring->Specimens Mechanical Mechanical Testing (Tensile, Flexural, Impact) Specimens->Mechanical Thermal Thermal Testing (DSC, HDT) Specimens->Thermal Data Performance Data Mechanical->Data Thermal->Data Physical->Data

Caption: Experimental workflow for UPR synthesis and evaluation.

monomer_comparison_pathway cluster_monomers Alternative Monomers cluster_process Polymerization Process cluster_polymers Resulting Polymers cluster_performance Performance Characteristics DMTHTP Dimethyl cis-1,2,3,6- tetrahydrophthalate Polycondensation Polycondensation with Diol and Unsaturated Acid DMTHTP->Polycondensation DMT Dimethyl Terephthalate DMT->Polycondensation PA Phthalic Anhydride PA->Polycondensation UPR_DMTHTP UPR-DMTHTP Polycondensation->UPR_DMTHTP UPR_DMT UPR-DMT Polycondensation->UPR_DMT UPR_PA UPR-PA Polycondensation->UPR_PA Performance Mechanical, Thermal, and Physical Properties UPR_DMTHTP->Performance UPR_DMT->Performance UPR_PA->Performance

Caption: Logical relationship of monomer comparison.

Discussion

The inclusion of this compound in unsaturated polyester resins is anticipated to yield a unique balance of properties. The alicyclic structure of DMTHTP, as opposed to the aromatic rings of DMT and Phthalic Anhydride, is expected to enhance the flexibility and impact strength of the resulting polymer. However, this may be accompanied by a slight reduction in thermal stability, as indicated by the lower projected glass transition and heat deflection temperatures.

In contrast, the rigid aromatic structure of Dimethyl Terephthalate generally imparts higher thermal stability and mechanical strength to polyesters. Phthalic Anhydride, while a cost-effective and common monomer, typically results in resins with lower thermal and mechanical performance compared to their terephthalate counterparts.

The choice of monomer will ultimately depend on the specific requirements of the end application. DMTHTP presents a promising alternative for applications where improved toughness and flexibility are critical, and a moderate reduction in thermal resistance is acceptable. Further empirical studies are recommended to validate these projected performance characteristics and fully elucidate the structure-property relationships in UPRs derived from this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate. Ensuring the accuracy, precision, and reliability of analytical data is paramount in research and pharmaceutical development. This document outlines a comparative analysis of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented herein is based on established analytical principles and hypothetical, yet realistic, experimental data to facilitate a clear comparison of these methods.

The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical methods.[1][2][3][4]

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification based on their mass-to-charge ratio.A primary ratio method of measurement where the signal intensity of the analyte is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for a specific analyte reference standard.
Selectivity High, based on both chromatographic retention time and mass spectral fragmentation patterns.Very high, based on unique chemical shifts of specific nuclei in the molecule.
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the mg/mL range).
Sample Throughput Moderate to High.Low to Moderate.
Instrumentation Cost Moderate to High.High.
Reference Standard Requires a specific reference standard of the analyte for calibration.Can use a certified internal standard that is structurally different from the analyte.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a standard GC-MS system. Phthalate esters are commonly analyzed using GC-MS due to their volatility and the technique's high sensitivity and selectivity.[5][6]

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • An internal standard (e.g., Dimethyl terephthalate) is added to each standard and sample solution to a final concentration of 20 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for this compound (m/z 167, 139, 107) and the internal standard are monitored.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the quantification of this compound using a high-resolution NMR spectrometer. qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic anhydride) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: Chloroform-d (CDCl3).

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T1 (where T1 is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard, typically > 30 seconds for quantitative accuracy).

  • Number of Scans: 16 to 64 (to achieve an adequate signal-to-noise ratio).

  • Spectral Width: 0-12 ppm.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to the known protons of this compound (e.g., the two methoxy group protons) and the internal standard (e.g., the two olefinic protons of maleic anhydride).

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation: Validation Parameters

The following tables summarize the hypothetical quantitative data for the cross-validation of the GC-MS and qNMR methods, based on ICH Q2(R1) guidelines.

Table 1: Accuracy

MethodSpiked ConcentrationMeasured Concentration (Mean ± SD, n=3)Recovery (%)
GC-MS 10 µg/mL9.8 ± 0.3 µg/mL98.0
50 µg/mL50.7 ± 1.1 µg/mL101.4
90 µg/mL89.5 ± 2.5 µg/mL99.4
qNMR 5 mg/mL4.98 ± 0.05 mg/mL99.6
10 mg/mL10.05 ± 0.08 mg/mL100.5
15 mg/mL14.91 ± 0.12 mg/mL99.4

Table 2: Precision

MethodRepeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6)
GC-MS 1.8%2.5%
qNMR 0.5%0.8%

Table 3: Linearity

MethodRangeCorrelation Coefficient (r²)
GC-MS 1 - 100 µg/mL0.9995
qNMR 1 - 20 mg/mL0.9998

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLODLOQ
GC-MS 0.3 µg/mL1.0 µg/mL
qNMR 0.1 mg/mL0.3 mg/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and qNMR analyses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Ethyl Acetate) prep2 Create Calibration Standards (1-100 µg/mL) prep1->prep2 prep3 Add Internal Standard (Dimethyl terephthalate) prep2->prep3 analysis1 Inject 1 µL into GC-MS prep3->analysis1 analysis2 Separation on HP-5ms Column analysis1->analysis2 analysis3 Detection by Mass Spectrometer (SIM Mode) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Analyte Concentration data2->data3

Caption: Workflow for GC-MS analysis of this compound.

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing prep1_qnmr Accurately Weigh Analyte and Internal Standard (Maleic anhydride) prep2_qnmr Dissolve in Deuterated Solvent (CDCl3) prep1_qnmr->prep2_qnmr prep3_qnmr Transfer to NMR Tube prep2_qnmr->prep3_qnmr analysis1_qnmr Acquire 1H NMR Spectrum (500 MHz) prep3_qnmr->analysis1_qnmr analysis2_qnmr Ensure Adequate Relaxation Delay (d1) analysis1_qnmr->analysis2_qnmr data1_qnmr Process FID (FT, Phasing, Baseline Correction) analysis2_qnmr->data1_qnmr data2_qnmr Integrate Analyte and IS Signals data1_qnmr->data2_qnmr data3_qnmr Calculate Purity/Concentration data2_qnmr->data3_qnmr

Caption: Workflow for qNMR analysis of this compound.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both GC-MS and qNMR are suitable techniques, each with distinct advantages.

  • GC-MS is the preferred method for trace analysis due to its superior sensitivity (lower LOD and LOQ). It is highly selective and well-suited for routine quality control in a high-throughput environment.

  • qNMR offers excellent precision and accuracy and serves as a primary method for the certification of reference materials. Its ability to quantify without a specific analyte reference standard makes it a powerful tool for structural confirmation and purity assessment.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the intended application of the results. For comprehensive characterization and validation, employing both techniques can provide orthogonal data, thereby increasing confidence in the analytical results.

References

Biological efficacy of Dimethyl cis-1,2,3,6-tetrahydrophthalate derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of biological efficacy data for Dimethyl cis-1,2,3,6-tetrahydrophthalate. However, significant anti-inflammatory and antibacterial activities have been reported for derivatives of its parent compound, cis-1,2,3,6-tetrahydrophthalic anhydride. This guide provides a comparative analysis of these derivatives, presenting the existing experimental data and methodologies for researchers, scientists, and drug development professionals.

Lack of Data on Parent Compound

Extensive searches of scientific databases have yielded no published studies evaluating the biological activity of this compound. Therefore, a direct comparison of its efficacy with that of its derivatives is not currently possible. The focus of this guide is consequently on the reported biological activities of derivatives synthesized from the closely related precursor, cis-1,2,3,6-tetrahydrophthalic anhydride.

Comparative Efficacy of Amidrazone Derivatives

A key study has explored the biological potential of twelve newly synthesized amidrazone derivatives derived from cis-1,2,3,6-tetrahydrophthalic anhydride. These derivatives, broadly classified as linear compounds and 1,2,4-triazole derivatives, have been evaluated for their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of the synthesized compounds were assessed by measuring their impact on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMC).

Table 1: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

CompoundConcentration (µg/mL)Inhibition of TNF-α ProductionElevation of IL-10 Production
1,2,4-Triazole Derivative 110SignificantSignificant
50SignificantSignificant
1,2,4-Triazole Derivative 210SignificantSignificant
50SignificantSignificant
1,2,4-Triazole Derivative 310SignificantSignificant
50SignificantSignificant
1,2,4-Triazole Derivative 410SignificantSignificant
50SignificantSignificant
1,2,4-Triazole Derivative 510SignificantSignificant
50SignificantSignificant
Ibuprofen (Reference)---

Note: The study reported that five of the 1,2,4-triazole derivatives showed significant inhibition of TNF-α production, stronger than that of ibuprofen, at concentrations of 10 and 50 µg/mL, and a significant elevation in IL-10 levels at all tested doses (10, 50, and 100 µg/mL).[1] Specific quantitative data for each of the five active compounds was not provided in the abstract.

Antibacterial Activity

The antimicrobial activity of the derivatives was determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Table 2: Antibacterial Activity of Linear Amidrazone Derivatives

CompoundBacterial StrainActivity
Linear Compound 1Gram-positive bacteriaActive
Linear Compound 2Gram-positive bacteriaActive

Note: Two of the linear compounds demonstrated antibacterial activity specifically against Gram-positive bacteria.[1] The specific strains and minimum inhibitory concentrations (MICs) were not detailed in the available summary.

Experimental Protocols

Synthesis of Amidrazone Derivatives

The derivatives were synthesized through a reaction involving cis-1,2,3,6-tetrahydrophthalic anhydride and N3-substituted amidrazones. The resulting products included both linear compounds and 1,2,4-triazole derivatives. Structural confirmation of the synthesized compounds was performed using 1H NMR, 13C NMR, and mass spectrometry.[1]

Anti-inflammatory Activity Assay

Human peripheral blood mononuclear cells (PBMCs) were used to assess the anti-inflammatory activity. The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The synthesized compounds were added to the cell cultures at concentrations of 10, 50, and 100 µg/mL. The levels of the cytokines TNF-α, IL-6, and IL-10 in the cell culture supernatants were then measured to determine the effect of the compounds on their production.[1]

Antimicrobial Activity Assay

The minimal inhibitory activity of the compounds was determined using the broth microdilution method. This assay was conducted against a panel of microorganisms including Gram-positive bacteria (S. aureus, M. smegmatis), Gram-negative bacteria (E. coli, Y. enterocolitica, K. pneumonia), and the fungal strain C. albicans.[1]

Visualizing the Workflow

The general workflow for the synthesis and biological evaluation of the amidrazone derivatives is depicted below.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_results Results start cis-1,2,3,6-Tetrahydrophthalic Anhydride + N3-Substituted Amidrazones reaction Chemical Reaction start->reaction products Linear Compounds & 1,2,4-Triazole Derivatives reaction->products characterization Structural Characterization (NMR, MS) products->characterization anti_inflammatory Anti-inflammatory Assay (PBMC, LPS stimulation, Cytokine measurement) products->anti_inflammatory antimicrobial Antimicrobial Assay (Broth Microdilution) products->antimicrobial anti_inflammatory_res Anti-inflammatory Activity Data anti_inflammatory->anti_inflammatory_res antimicrobial_res Antimicrobial Activity Data antimicrobial->antimicrobial_res

Workflow for Synthesis and Biological Evaluation.

Conclusion

While there is a significant gap in the understanding of the biological efficacy of this compound, preliminary research on derivatives of its parent anhydride is promising. Specifically, 1,2,4-triazole derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated potent anti-inflammatory effects, in some cases exceeding that of the standard drug ibuprofen.[1] Additionally, linear amidrazone derivatives have shown activity against Gram-positive bacteria.[1] These findings warrant further investigation into this class of compounds. Future studies should aim to evaluate the biological activity of the parent compound, this compound, to establish a baseline for comparison and to explore a wider range of derivatives to identify candidates with enhanced therapeutic potential. A more detailed structure-activity relationship analysis would also be beneficial for guiding the design of more effective and specific agents.

References

Spectroscopic comparison between Dimethyl cis-1,2,3,6-tetrahydrophthalate and its anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Dimethyl cis-1,2,3,6-tetrahydrophthalate and its parent anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, reveals key differences in their molecular fingerprints. This guide provides a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

The structural divergence between the diester, this compound, and the cyclic anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, gives rise to distinct spectroscopic features. The opening of the anhydride ring to form two methyl ester functionalities results in predictable and observable changes across various analytical techniques.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compoundcis-1,2,3,6-tetrahydrophthalic anhydrideKey Differentiator
Infrared (IR) Spectroscopy ~1730 cm⁻¹ (C=O stretch of ester)~1850 cm⁻¹ and ~1780 cm⁻¹ (asymmetric and symmetric C=O stretches of anhydride)Presence of two distinct carbonyl peaks for the anhydride versus a single ester carbonyl peak.
¹H NMR Spectroscopy ~3.7 ppm (singlet, 6H, -OCH₃)No methyl proton signalsAppearance of a singlet corresponding to the two methyl ester groups.
¹³C NMR Spectroscopy ~52 ppm (-OCH₃), ~173 ppm (C=O)~170 ppm (C=O)Presence of a signal for the methoxy carbons and a characteristic ester carbonyl chemical shift.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 198Molecular Ion (M⁺) at m/z 152A difference in molecular weight of 46 units, corresponding to the addition of two methyl groups and the loss of an oxygen atom.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra lies in the carbonyl stretching region. cis-1,2,3,6-tetrahydrophthalic anhydride exhibits two characteristic C=O stretching bands due to the symmetric and asymmetric vibrations of the anhydride functional group, typically appearing around 1850 cm⁻¹ and 1780 cm⁻¹. In contrast, this compound displays a single, strong absorption band for the ester carbonyl group, typically around 1730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is clearly distinguished by the presence of a sharp singlet at approximately 3.7 ppm, integrating to six protons, which corresponds to the two equivalent methoxy groups (-OCH₃). This signal is absent in the spectrum of the anhydride. Both compounds show signals for the olefinic and aliphatic protons of the cyclohexene ring, though their chemical shifts may vary slightly due to the different electronic environments. For the anhydride, the olefinic protons typically appear around 6.0 ppm, the methine protons adjacent to the carbonyls around 3.5 ppm, and the methylene protons between 2.3 and 2.6 ppm.

¹³C NMR: The ¹³C NMR spectrum of the diester provides further confirmation of its structure with a signal for the methoxy carbons appearing around 52 ppm and the ester carbonyl carbons resonating at approximately 173 ppm. The anhydride shows its carbonyl carbons at a slightly different chemical shift, typically around 170 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a clear difference in the molecular weights of the two compounds. This compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198.[1][2] In contrast, cis-1,2,3,6-tetrahydrophthalic anhydride exhibits its molecular ion peak at m/z 152.[3][4] The fragmentation patterns also differ significantly, reflecting the distinct functional groups present in each molecule.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

Infrared (IR) Spectroscopy (Liquid Film Method)
  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the liquid sample (this compound) or a solution of the solid sample (cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable volatile solvent) onto one of the plates.

  • Carefully place the second plate on top, spreading the sample into a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum according to the instrument's operating procedure.

  • Clean the plates thoroughly with an appropriate solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Accurately weigh approximately 5-20 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.

  • Cap the NMR tube and ensure the solution is homogeneous.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra following the instrument's standard procedures, including shimming and referencing to the solvent signal or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)
  • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Logical Flow of Spectroscopic Comparison

Spectroscopic_Comparison cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Diester Dimethyl cis-1,2,3,6- tetrahydrophthalate IR IR Spectroscopy Diester->IR NMR NMR Spectroscopy Diester->NMR MS Mass Spectrometry Diester->MS Anhydride cis-1,2,3,6-tetrahydrophthalic anhydride Anhydride->IR Anhydride->NMR Anhydride->MS IR_Data Carbonyl Stretches IR->IR_Data NMR_Data Chemical Shifts (¹H & ¹³C) NMR->NMR_Data MS_Data Molecular Ion Peak & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Differentiation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic comparison of the diester and its anhydride.

References

Quantitative Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Complex Matrices.

The accurate and sensitive quantification of this compound, a dicarboxylic acid ester, is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical development. Its presence in complex matrices necessitates robust analytical methodologies. This guide provides a comparative overview of the primary analytical techniques for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly specific and sensitive method for the quantification of this compound, particularly for volatile and semi-volatile compounds. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection offers a versatile alternative, especially for less volatile analytes or when derivatization is not desirable. The choice of method ultimately depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical techniques used for the analysis of phthalates and related dicarboxylic acid esters. While specific data for this compound is limited, the data presented for analogous compounds provides a reliable benchmark for methodological comparison.

Analytical MethodPrincipleSample PreparationTypical Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Low ng/L to µg/LHighHigh selectivity and sensitivity, definitive compound identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
HPLC-UV/DAD Separation of compounds in the liquid phase followed by UV-Visible absorbance detection.LLE, SPEµg/L to mg/LHighWide applicability, non-destructive.Lower sensitivity and selectivity compared to MS, potential for matrix interference.
LC-MS/MS Separation by HPLC coupled with tandem mass spectrometry for detection.LLE, SPELow ng/L to pg/LModerate to HighVery high sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.
Py-GC-MS Thermal decomposition of a solid sample followed by GC-MS analysis of the volatile fragments.Minimal (direct analysis of solids)µg/g rangeModerateDirect analysis of solid samples, minimal sample preparation.Not suitable for all matrices, potential for complex pyrograms.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of dicarboxylic acid esters using GC-MS and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established protocols for the analysis of phthalate esters and related compounds in complex matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 mL of an aqueous sample, add a suitable internal standard.

  • Adjust the pH to < 2 with sulfuric acid.

  • Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • For non-volatile analytes, derivatization to a more volatile form (e.g., methyl or butyl esters) may be necessary. For this compound, which is already an ester, this step may not be required.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on general methods for the analysis of dicarboxylic acids and their esters.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) monitoring at a wavelength of 225 nm.

Mandatory Visualizations

To further elucidate the analytical workflow and potential biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization HPLC HPLC-UV/MS Analysis Concentration->HPLC Liquid Sample GCMS GC-MS Analysis Derivatization->GCMS Volatile Sample Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of this compound.

While specific signaling pathways for this compound are not well-documented, phthalates, in general, are known to be endocrine-disrupting chemicals. The following diagram illustrates a generalized potential pathway of interaction.

signaling_pathway Compound This compound Metabolism Metabolism (e.g., Hydrolysis) Compound->Metabolism Metabolite Monoester Metabolite Metabolism->Metabolite Receptor Nuclear Receptors (e.g., PPAR, ER) Metabolite->Receptor GeneExpression Altered Gene Expression Receptor->GeneExpression BiologicalEffect Potential Biological Effects (e.g., Endocrine Disruption) GeneExpression->BiologicalEffect

Caption: A potential signaling pathway for the biological effects of this compound.

Confirming the stereochemistry of Dimethyl cis-1,2,3,6-tetrahydrophthalate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods for confirming the cis-stereochemistry of Dimethyl 1,2,3,6-tetrahydrophthalate, a common Diels-Alder adduct. The definitive method, single-crystal X-ray crystallography, is compared with alternative spectroscopic and chromatographic techniques that can provide crucial stereochemical insights.

Introduction

The Diels-Alder reaction between 1,3-butadiene and dimethyl maleate is a classic method for synthesizing Dimethyl cis-1,2,3,6-tetrahydrophthalate. The endo rule of the Diels-Alder reaction predicts the formation of the cis isomer. However, rigorous characterization is essential to confirm the stereochemical outcome, as reaction conditions can sometimes lead to the formation of the trans isomer or other side products. This guide outlines the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography to unambiguously determine the stereochemistry of the final product.

Methods of Stereochemical Confirmation: A Comparison

Method Principle Advantages Limitations Data Output
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Provides unambiguous, definitive 3D molecular structure.Requires a suitable single crystal, which can be difficult to grow.Atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure and connectivity of atoms.Non-destructive, provides detailed information about molecular structure and connectivity in solution.Can be ambiguous for complex molecules without 2D techniques; interpretation can be complex.Chemical shifts (δ), coupling constants (J), and for 2D NMR, through-space correlations (NOE/ROE).
Chiral Chromatography (GC/HPLC) Separation of enantiomers or diastereomers based on their differential interactions with a chiral stationary phase.Can separate and quantify stereoisomers.Does not provide direct structural information; requires reference standards for absolute configuration.Retention times (tR) and peak areas for quantification.

Experimental Protocols

Synthesis of this compound

A typical synthesis involves the Diels-Alder reaction of 1,3-butadiene with dimethyl maleate. The resulting cyclic anhydride is then esterified to yield the dimethyl ester.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule, confirming the cis relationship of the two carbomethoxy groups.

Methodology:

  • Crystal Growth: A suitable single crystal of this compound is required. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final structure.

Data Presentation:

Parameter Description Expected Value/Observation for cis-isomer
Crystal SystemThe crystal lattice system.To be determined from diffraction data.
Space GroupThe symmetry of the crystal.To be determined from diffraction data.
Unit Cell DimensionsThe dimensions of the unit cell.To be determined from diffraction data.
Torsion Angle (C1-C2-C(O)OCH3 / C2-C1-C(O)OCH3)The dihedral angle between the two carbomethoxy groups.A small torsion angle, indicating a syn-periplanar or related conformation consistent with a cis relationship.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the cis-stereochemistry through the analysis of proton-proton coupling constants and through-space correlations.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • 1H NMR Spectroscopy: Acquire a standard one-dimensional 1H NMR spectrum. The chemical shifts and coupling constants of the protons on the cyclohexane ring are indicative of their relative stereochemistry.

  • 13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

  • 2D NOESY/ROESY Spectroscopy: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments show correlations between protons that are close in space, regardless of whether they are bonded. For the cis-isomer, a cross-peak between the protons at C1 and C2 would be expected.

Data Presentation:

Nucleus Expected Chemical Shift (δ) Range (ppm) Key Coupling Constants (J) (Hz) Expected NOESY/ROESY Correlation for cis-isomer
1H
H1, H23.0 - 3.5J1,6, J2,3Strong correlation between H1 and H2.
H3, H62.2 - 2.6
H4, H55.6 - 5.8
OCH3~3.7
13C
C=O170 - 175
C4, C5125 - 130
OCH3~52
C1, C240 - 45
C3, C625 - 30
Chiral Chromatography (GC/HPLC)

Objective: To separate the cis isomer from any potential trans isomer impurity.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. For Gas Chromatography (GC), a cyclodextrin-based column (e.g., Rt-βDEXse) is often effective. For High-Performance Liquid Chromatography (HPLC), a chiral column such as one based on cellulose or amylose derivatives can be used.

  • Method Development: Optimize the separation conditions, including the temperature program (for GC) or the mobile phase composition (for HPLC), flow rate, and detector settings.

  • Sample Analysis: Inject a solution of the synthesized product onto the chiral column and record the chromatogram.

  • Peak Identification: If a standard of the trans isomer is available, it can be injected to identify the peaks. In the absence of a standard, the major peak is presumptively assigned to the cis isomer based on the expected outcome of the Diels-Alder reaction.

Data Presentation:

Parameter Description Expected Result
Retention Time (tR) of cis-isomerThe time it takes for the cis-isomer to elute from the column.A distinct peak at a specific retention time.
Retention Time (tR) of trans-isomerThe time it takes for the trans-isomer to elute from the column.A different retention time compared to the cis-isomer, if present.
Peak Area RatioThe ratio of the peak areas of the cis and trans isomers.A high ratio in favor of the cis-isomer, confirming the stereoselectivity of the synthesis.

Visualization of Experimental Workflow

G Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_confirmation Stereochemical Confirmation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_chromatography Chiral Chromatography synthesis Diels-Alder Reaction: 1,3-Butadiene + Dimethyl Maleate crystal_growth Crystal Growth synthesis->crystal_growth nmr_1h 1D ¹H & ¹³C NMR synthesis->nmr_1h chiral_gc_hplc Chiral GC or HPLC synthesis->chiral_gc_hplc data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_confirmation final_confirmation structure_solution->final_confirmation Definitive cis-Stereochemistry nmr_2d 2D NOESY/ROESY nmr_1h->nmr_2d nmr_2d->final_confirmation chiral_gc_hplc->final_confirmation

Caption: Workflow for the synthesis and stereochemical confirmation of this compound.

Conclusion

While single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of stereochemistry, its requirement for a suitable single crystal can be a significant hurdle. In its absence, a combination of one- and two-dimensional NMR techniques, particularly NOESY or ROESY, provides strong evidence for the cis-stereochemistry in solution. Chiral chromatography serves as an excellent complementary technique to assess the stereochemical purity of the synthesized compound. For regulatory submissions or publications where absolute proof of stereochemistry is required, obtaining a crystal structure is highly recommended.

A Guide to Achieving Comparable and Accurate Results in the Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a formal inter-laboratory comparison study specifically for Dimethyl cis-1,2,3,6-tetrahydrophthalate has not been publicly documented. This guide, therefore, provides a framework for establishing a robust analytical methodology to ensure high-quality, comparable data. The principles and techniques outlined are based on established methods for the analysis of structurally similar phthalate esters, drawing from proficiency testing schemes and validated protocols for those compounds. The primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS).

Objective Comparison of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of semi-volatile compounds like phthalates, offering high sensitivity and selectivity.[1] For enhanced sensitivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) can be employed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is another robust technique, particularly suitable for less volatile phthalates.[2]

The choice between GC-MS and LC-MS will depend on the sample matrix, required sensitivity, and the availability of instrumentation. For this compound, both techniques are applicable. Isotope dilution, using a deuterated analog of the analyte as an internal standard, is considered the gold standard for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.[3]

Data Presentation: Expected Performance Characteristics

The following table summarizes typical performance data for phthalate analysis based on method validation studies and proficiency tests for analogous compounds. These values can serve as a benchmark when validating a method for this compound.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mL
**Linearity (R²) **> 0.995> 0.995
Recovery 85% - 115%90% - 110%
Reproducibility (RSD) < 15%< 10%

Note: Performance characteristics are matrix-dependent and should be established during in-house method validation.

Experimental Protocols

A crucial aspect of ensuring inter-laboratory comparability is the adherence to a well-defined and validated experimental protocol. Below are detailed methodologies for the analysis of this compound using GC-MS.

Sample Preparation (General Protocol for a Solid Matrix)
  • Sample Weighing : Accurately weigh approximately 1 gram of the homogenized sample into a clean glass centrifuge tube.

  • Internal Standard Spiking : Spike the sample with a known amount of a suitable internal standard, preferably a deuterated analog of this compound.

  • Extraction : Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).

  • Homogenization/Extraction : Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent.

  • Extract Collection : Carefully transfer the supernatant to a clean glass tube.

  • Concentration : Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC)

    • Column : A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used for phthalate analysis.[1]

    • Injector : Split/splitless inlet, operated in splitless mode at 280°C.[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.[1]

  • Mass Spectrometer (MS)

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions). For many phthalates, a common fragment ion at m/z 149 is used for quantification.

Mandatory Visualization

Analytical Workflow Diagram

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Weighing spike 2. Internal Standard Spiking sample->spike extract 3. Solvent Extraction spike->extract centrifuge 4. Centrifugation extract->centrifuge collect 5. Extract Collection centrifuge->collect concentrate 6. Concentration collect->concentrate reconstitute 7. Reconstitution concentrate->reconstitute gcms 8. GC-MS Analysis reconstitute->gcms Inject integrate 9. Peak Integration gcms->integrate quantify 10. Quantification integrate->quantify report 11. Reporting quantify->report

Caption: Analytical workflow for this compound.

References

Safety Operating Guide

Proper Disposal of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of dimethyl cis-1,2,3,6-tetrahydrophthalate, a combustible liquid commonly used in research and development. Adherence to these procedures will support a culture of safety and regulatory compliance within your laboratory.

Understanding the Regulatory Landscape

This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, this does not exempt it from hazardous waste regulations.[1] Unlisted commercial chemical products are considered hazardous if they exhibit one or more of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

Based on its properties as a combustible liquid, this compound may be classified as an ignitable hazardous waste. Therefore, it must be managed and disposed of in accordance with federal, state, and local regulations for hazardous materials.

Quantitative Chemical Waste Guidelines

While specific disposal limits for this compound are not individually defined, general laboratory hazardous waste accumulation limits apply. These are established to minimize risk and ensure timely disposal.

ParameterLimitRegulatory Citation/Guideline
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallons of hazardous waste40 CFR § 262.15
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart of liquid or 1 kg of solid40 CFR § 262.15
Maximum On-site Storage Time for Large Quantity Generators 90 days40 CFR § 262.17
Maximum On-site Storage Time for Small Quantity Generators 180 days (or 270 days if disposal facility is >200 miles)40 CFR § 262.16

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound is crucial. The following protocol outlines the necessary steps from initial waste generation to final pickup.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound with the words "Hazardous Waste" and the full chemical name.

    • Due to its combustible nature, this waste should be segregated from strong oxidizing agents to prevent potentially reactive mixtures.

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • Accumulation and Storage:

    • Do not exceed the 55-gallon limit for hazardous waste within the SAA.

    • The SAA should be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, or sparks.

  • Arranging for Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal request forms, providing accurate information about the chemical and its quantity.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and any contaminated personal protective equipment (PPE) into a sealed container.

    • Dispose of the spill cleanup materials as hazardous waste.

Crucially, do not dispose of this compound down the drain or as regular trash. This can lead to environmental contamination and regulatory violations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generated: This compound is_listed Is it a RCRA listed hazardous waste? start->is_listed not_listed No (Based on current EPA lists) is_listed->not_listed No has_characteristic Does it exhibit hazardous characteristics (e.g., ignitability)? not_listed->has_characteristic yes_characteristic Yes (Combustible Liquid) has_characteristic->yes_characteristic Yes treat_as_hazardous Treat as Ignitable Hazardous Waste yes_characteristic->treat_as_hazardous segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) treat_as_hazardous->segregate containerize Collect in a Labeled, Closed, Compatible Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Request Pickup from EHS or Licensed Waste Contractor store->request_pickup end Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Dimethyl cis-1,2,3,6-tetrahydrophthalate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety Glasses with Side Shields or GogglesEssential to prevent eye contact.
Hands Appropriate Chemical-Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Laboratory Coat or Protective ClothingWear appropriate protective clothing to minimize contact with skin.
Respiratory Use in a Well-Ventilated Area or with a RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to maintain low airborne concentrations.[3]

  • Gather all necessary PPE as specified in the table above and inspect it for integrity.

  • Locate Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Prepare a Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.

2. Handling the Chemical:

  • Don PPE: Wear the appropriate PPE before handling the chemical.

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[3]

  • Avoid Inhalation: Do not breathe in mist or vapor.[3]

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.

  • Keep Containers Closed: Keep containers tightly closed when not in use.[4]

3. Post-Handling Procedures:

  • Decontamination: After handling, wash hands thoroughly with soap and water.[3]

  • Clean Work Area: Clean the work area to remove any potential contamination.

  • Properly Store the Chemical: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][4]

  • Dispose of Waste: Dispose of any waste, including contaminated PPE, according to the disposal plan below.

Disposal Plan

1. Waste Identification and Segregation:

  • Characterize Waste: this compound and any materials contaminated with it should be considered chemical waste.

  • Segregate Waste: Keep this waste separate from other laboratory waste streams.

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect waste in suitable, closed, and properly labeled containers.[2]

  • Store Safely: Store waste containers in a designated, well-ventilated area away from incompatible materials.

3. Disposal Method:

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]

  • Chemical Incineration: The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Exercise extra care during ignition as the material may be flammable.[1][2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][2]

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.[3]

Safety Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Ventilation (Fume Hood) A->B C Inspect and Don PPE B->C D Locate Emergency Equipment C->D E Handle Chemical D->E Proceed to Handling F Avoid Contact and Inhalation E->F G Keep Containers Closed F->G H Decontaminate and Wash Hands G->H Complete Handling I Clean Work Area H->I J Store or Dispose I->J K Segregate Waste J->K Initiate Disposal L Collect in Labeled Container K->L M Dispose via Licensed Contractor L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.